6-Mercaptonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWGTYCXARQFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170101 | |
| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-07-6, 92823-43-3 | |
| Record name | 6-Mercaptonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17624-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017624076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dihydro-6-thioxonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Mercaptopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Mercaptonicotinic Acid: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Mercaptonicotinic acid, a versatile heterocyclic compound with significant potential in research and development, particularly in the fields of drug discovery, materials science, and bio-conjugation. This document delves into its fundamental chemical structure, physicochemical properties, synthesis, reactivity, and diverse applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Unveiling the Molecular Architecture: Chemical Structure and Isomerism
This compound, also known as 6-mercapto-3-pyridinecarboxylic acid, is a bifunctional molecule built upon a pyridine ring.[1][2] This core structure is substituted with a carboxylic acid group (-COOH) at the 3-position and a thiol group (-SH) at the 6-position. The presence of these two reactive functional groups on a rigid heterocyclic scaffold is the foundation of its diverse chemical reactivity and wide-ranging applications.
The molecule can exist in tautomeric forms, primarily the thiol form (containing a sulfhydryl group, -SH) and the thione form (containing a thiocarbonyl group, C=S) in equilibrium. In the solid state and in solution, it predominantly exists as the zwitterionic 6-thioxo-1,6-dihydropyridine-3-carboxylic acid.[3] This tautomerism is a crucial aspect of its chemistry, influencing its reactivity and interaction with other molecules.
Key Identifiers:
-
IUPAC Name: 6-sulfanylpyridine-3-carboxylic acid[4]
-
Molecular Formula: C₆H₅NO₂S[2]
-
Molecular Weight: 155.18 g/mol [2]
-
Canonical SMILES: C1=CC(=S)NC=C1C(=O)O[3]
-
InChIKey: JWWGTYCXARQFOT-UHFFFAOYSA-N[2]
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Appearance | Off-white to yellow powder | - |
| Melting Point | 260-262 °C (decomposes) | [1] |
| Boiling Point | Not available (decomposes) | - |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in aqueous bases. | - |
| pKa | Data not readily available. The carboxylic acid proton is expected to have a pKa around 4-5, and the thiol proton a pKa around 8-9. | - |
| LogP | Data not readily available. Expected to be low due to the presence of polar functional groups. | - |
Synthesis and Reactivity: The Chemist's Perspective
Proposed Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the 6-position of a nicotinic acid derivative with a sulfur nucleophile. A plausible and frequently utilized route starts from the readily available 6-chloronicotinic acid.
Reaction Scheme:
A proposed synthesis workflow.
Step-by-Step Methodology:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Sulfur Nucleophile: To the stirred solution, add a slight excess of a sulfur nucleophile, typically sodium hydrosulfide (NaSH).[6] The reaction can also be carried out with other sulfur sources like sodium sulfide (Na₂S).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This will protonate the carboxylate and the thiolate groups, causing the product to precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Choice of Solvent: Ethanol or an ethanol/water mixture is chosen for its ability to dissolve both the starting material and the inorganic nucleophile to a reasonable extent, facilitating a homogeneous reaction.
-
Use of Excess Nucleophile: A slight excess of the sulfur nucleophile is used to ensure the complete conversion of the starting material and to drive the equilibrium towards the product.
-
Acidification: Acidification is a critical step to neutralize the reaction mixture and precipitate the final product, which is less soluble in its protonated form.
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional groups:
-
Thiol Group (-SH): The thiol group is a versatile functional handle. It can be readily deprotonated to form a thiolate, which is a potent nucleophile. This allows for reactions such as S-alkylation, S-acylation, and the formation of disulfide bonds through oxidation. The thiol group also exhibits a strong affinity for soft metals, making it an excellent ligand for the formation of metal complexes and for surface modification of metallic nanoparticles.[7]
-
Carboxylic Acid Group (-COOH): The carboxylic acid group can undergo typical reactions of this functional group, including esterification, amidation, and reduction. Its acidity allows for the formation of carboxylate salts. This group is often utilized for conjugation to amine-containing molecules, such as proteins or polymers, through the formation of an amide bond, typically facilitated by carbodiimide coupling agents.[8]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns provide valuable information about their relative positions. A broad signal corresponding to the acidic proton of the carboxylic acid and another for the thiol proton would also be expected, though their positions can be variable and they may exchange with deuterium in the solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >160 ppm). The carbons of the pyridine ring will have characteristic shifts, with the carbon bearing the sulfur atom showing a distinct chemical shift due to the heteroatom's influence.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[9] Characteristic absorption bands would include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[10]
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[10]
-
C=C and C=N stretches (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
S-H stretch (thiol): A weak absorption band around 2550-2600 cm⁻¹, which can sometimes be difficult to identify.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 155. The fragmentation pattern can provide further structural information, with common losses including CO₂ from the carboxylic acid group and potentially fragments arising from the cleavage of the pyridine ring.[11]
Applications in Scientific Research and Development
The unique bifunctional nature of this compound makes it a valuable building block and functionalizing agent in several areas of scientific research.
Drug Delivery and Bioconjugation
A significant application of this compound is in the field of drug delivery, particularly in the modification of polymers like chitosan.[8] The carboxylic acid group can be covalently linked to the amine groups of chitosan to create thiolated polymers. These modified polymers exhibit enhanced mucoadhesive properties, which can prolong the residence time of drug formulations at mucosal surfaces, leading to improved drug absorption. The thiol groups can also form disulfide bonds, enabling the formation of in-situ gelling systems for controlled drug release.[12][13]
Workflow for the functionalization of nanoparticles.
Materials Science and Nanotechnology
The thiol group of this compound has a strong affinity for gold and other noble metal surfaces. This property is extensively used in the functionalization of nanoparticles.[7] By self-assembling on the surface of gold nanoparticles, it provides a stable coating and introduces carboxylic acid groups on the nanoparticle surface. These carboxylic acid groups can then be used for the subsequent conjugation of biomolecules, such as antibodies or enzymes, for targeted drug delivery, biosensing, and diagnostic applications.[1]
Coordination Chemistry
As a bifunctional ligand, this compound can coordinate with metal ions through its nitrogen, sulfur, and oxygen atoms. This has led to the synthesis of a variety of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties, including potential applications in catalysis, gas storage, and sensing.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical entity with a growing number of applications in diverse scientific fields. Its unique combination of a thiol and a carboxylic acid group on a pyridine scaffold provides a rich platform for chemical modifications and the development of novel functional materials and therapeutic agents. As research in nanotechnology, drug delivery, and materials science continues to advance, the demand for and interest in this compound are expected to grow, opening up new avenues for innovation.
References
- 1. This compound | 92823-43-3 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. uni-saarland.de [uni-saarland.de]
- 12. The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Synthesis of 6-Mercaptonicotinic Acid: A Technical Guide for Chemical Researchers
This guide provides an in-depth exploration of the synthesis of 6-mercaptonicotinic acid, a pivotal heterocyclic compound with significant applications in drug development and materials science. This document is structured to provide not only a step-by-step synthetic protocol but also to elucidate the underlying chemical principles and rationale for the methodological choices, ensuring a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound, also known as 6-thionicotinic acid, is a bifunctional molecule featuring a pyridine ring substituted with both a carboxylic acid and a mercapto (thiol) group.[1] This unique structure imparts a versatile chemical reactivity, making it a valuable building block in various scientific domains. A key feature of this compound is its existence in tautomeric forms: the thiol (-SH) and the thione (=S) forms. In polar solvents, the thione form is predominant.[2] This characteristic is crucial for its reactivity, particularly in forming disulfide bonds, which is a pH-independent process.[3] This property has led to its use in the development of novel thiolated polymers, such as chitosan-graft-6-mercaptonicotinic acid, which exhibit enhanced mucoadhesive and in-situ gelling properties for drug delivery applications.[4][5]
A Viable Synthetic Pathway
The synthesis of this compound can be strategically approached in a two-step sequence starting from the more readily available 6-hydroxynicotinic acid. This pathway involves the conversion of the hydroxyl group to a chloro group, which is a better leaving group, followed by the nucleophilic substitution with a sulfur-containing reagent to introduce the desired mercapto group.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 6-Chloronicotinic Acid
The initial step in this synthetic route is the conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid. The hydroxyl group on the pyridine ring is a poor leaving group, and its conversion to a chloro group is necessary to facilitate the subsequent nucleophilic substitution.
Experimental Protocol: Chlorination of 6-Hydroxynicotinic Acid
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 10 g of 6-hydroxynicotinic acid.
-
Addition of Chlorinating Agent: Carefully add 50 mL of phosphorus oxychloride (POCl₃) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution.
-
Isolation of Product: The crude 6-chloronicotinic acid will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 6-chloronicotinic acid.[6]
| Parameter | Value |
| Starting Material | 6-Hydroxynicotinic Acid |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Reaction Time | 4-6 hours |
| Reaction Temperature | ~105 °C (Reflux) |
| Typical Yield | 70-80% |
Table 1: Summary of the chlorination reaction parameters.
Caption: Experimental workflow for the synthesis of 6-Chloronicotinic acid.
Part 2: Synthesis of this compound
With the successful synthesis of 6-chloronicotinic acid, the final step involves the introduction of the mercapto group. This is achieved through a nucleophilic aromatic substitution reaction where the chloride is displaced by a sulfur nucleophile. A common and effective reagent for this transformation is sodium hydrosulfide (NaSH).
Experimental Protocol: Thiolation of 6-Chloronicotinic Acid
Disclaimer: This protocol involves the use of sodium hydrosulfide, which can release toxic hydrogen sulfide gas upon acidification. This procedure must be performed in a well-ventilated fume hood.
-
Preparation of Nucleophile: In a round-bottom flask, dissolve a slight molar excess of sodium hydrosulfide (NaSH) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or ethanol.
-
Reaction Setup: Add the previously synthesized 6-chloronicotinic acid to the solution of sodium hydrosulfide.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This step will protonate the carboxylate and the thiolate, leading to the precipitation of the product. Caution: Acidification will release H₂S gas.
-
Isolation of Product: Collect the precipitated this compound by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system if necessary. The melting point of this compound is reported to be in the range of 260-262 °C (with decomposition).[1][7]
| Parameter | Value |
| Starting Material | 6-Chloronicotinic Acid |
| Reagent | Sodium Hydrosulfide (NaSH) |
| Solvent | DMF or Ethanol |
| Reaction Time | 6-8 hours |
| Reaction Temperature | 80-100 °C |
| Typical Yield | Moderate to High |
Table 2: Summary of the thiolation reaction parameters.
References
- 1. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - picramic acid from picric - Powered by XMB 1.9.11 [sciencemadness.org]
A Comprehensive Technical Guide to 6-Mercaptonicotinic Acid for Researchers and Drug Development Professionals
Introduction: 6-Mercaptonicotinic acid, a bifunctional molecule featuring both a carboxylic acid and a mercapto group on a pyridine ring, is a compound of significant interest in various scientific fields. Its unique structural characteristics make it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth overview of the physicochemical properties, synthesis, applications, and handling of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
Molecular Identity
The essential identifiers for this compound are summarized below. It is important to note that multiple CAS numbers may exist for this compound.
| Identifier | Value |
| Molecular Formula | C6H5NO2S[1][2][3][4] |
| Molecular Weight | 155.17 g/mol or 155.18 g/mol [2][3] |
| CAS Number | 17624-07-6[1][2][3][4], 92823-43-3[2][5] |
| Synonyms | 6-Mercapto-3-pyridinecarboxylic acid, 6-Mercaptopyridine-3-carboxylic acid[2] |
Structural Information
This compound consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a mercapto (thiol) group at the 6-position. This structure allows for versatile chemical modifications and interactions.
Chemical Structure:
Caption: 2D structure of this compound.
Physical Characteristics
The physical properties of this compound are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Solid |
| Melting Point | 260-262 °C (decomposes)[5] |
| pKa | 5.88 ± 0.20 (Predicted)[1] |
Spectral Data
While this guide does not provide specific spectra, the structural features of this compound suggest key signals in various spectroscopic analyses. For instance, in ¹H NMR, one would expect distinct aromatic proton signals, a signal for the carboxylic acid proton, and a signal for the thiol proton. ¹³C NMR would show characteristic peaks for the pyridine ring carbons, the carboxyl carbon, and the carbon attached to the sulfur. IR spectroscopy would reveal characteristic absorptions for O-H, N-H, C=O, and S-H bonds. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common approach involves the modification of a pre-existing nicotinic acid derivative.
Common Synthetic Routes
A prevalent method for synthesizing this compound involves the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 6-position of a nicotinic acid derivative with a sulfur nucleophile.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
The following is a representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.
-
Dissolution: Dissolve 6-chloronicotinic acid in a suitable solvent, such as ethanol or DMF.
-
Addition of Sulfur Source: Add a solution of a sulfur nucleophile, like sodium hydrosulfide (NaSH), to the reaction mixture.
-
Heating: Heat the reaction mixture under reflux for several hours to facilitate the substitution reaction.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and acidify it with an acid (e.g., HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash it with cold water.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final compound should be assessed using techniques like melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Applications in Research and Drug Development
This compound serves as a versatile tool in several research and development areas.
Role as a Building Block
The presence of three key functional features—the pyridine ring, the carboxylic acid, and the thiol group—makes this compound an attractive starting material for the synthesis of more complex molecules. The carboxylic acid and thiol groups can be selectively modified to introduce various functionalities, leading to the creation of diverse chemical libraries for drug discovery.
Biological Activity and Pharmacological Relevance
This molecule has been explored for its potential biological activities. For instance, it has been used in the preparation of thiolated chitosans, which are biopolymers with mucoadhesive, enzyme inhibitory, and permeation-enhancing properties[5].
Applications in Materials Science
Beyond drug development, this compound has found applications in materials science. It has been used in the following:
-
Fabrication of nanowell-based sensors for the detection of improvised explosive devices (IEDs)[5].
-
Functionalization of gold nanoparticles (AuNPs) for the sensitive and selective colorimetric detection of cadmium ions (Cd²⁺)[5].
-
Synthesis of Zinc(II) coordination polymers[5].
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and safety of this compound.
Safety Precautions
Storage and Stability
This compound should be stored in a cool, dry place away from incompatible materials. It is a solid at room temperature and should be kept in a tightly sealed container to prevent degradation.
Conclusion
This compound is a valuable chemical compound with a unique combination of functional groups that make it highly useful in both drug discovery and materials science. Its well-defined physicochemical properties and versatile reactivity allow for its use as a foundational building block in the synthesis of novel molecules and functional materials. A thorough understanding of its synthesis, properties, and applications is crucial for researchers and developers aiming to leverage its potential.
References
solubility and stability of 6-Mercaptonicotinic acid
An In-depth Technical Guide to the Solubility and Stability of 6-Mercaptonicotinic Acid
Foreword
This compound (6-MNA), a bifunctional molecule featuring both a carboxylic acid and a thiol group, is a compound of significant interest in materials science and pharmaceutical development. Its unique structure allows it to act as a versatile ligand and building block. Applications include the functionalization of gold nanoparticles for colorimetric assays, the development of mucoadhesive thiolated biopolymers, and the synthesis of coordination polymers.[1] However, realizing its full potential requires a comprehensive understanding of its core physicochemical properties—namely, its solubility and stability. The thiol group, in particular, presents a significant challenge due to its susceptibility to oxidation. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of these properties, offering both foundational knowledge and actionable experimental protocols to ensure the reliable and effective use of 6-MNA.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is the starting point for all formulation and development activities. This compound exists in tautomeric equilibrium between the thiol form (6-mercapto-) and the thione form (6-thioxo-1,6-dihydro-). For the purpose of this guide, we will refer to it as 6-MNA.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂S | [2][3] |
| Molecular Weight | 155.18 g/mol | [2] |
| CAS Number | 17624-07-6 | [2][4] |
| IUPAC Name | 6-sulfanylpyridine-3-carboxylic acid | [2] |
| Melting Point | 273-275 °C[4][5] / 260-262 °C (dec.)[1][6] | Multiple sources report a high melting point with decomposition. |
| pKa (Predicted) | 5.88 ± 0.20 | [7] |
| XLogP3 | 0.1 | [2] |
| Appearance | Solid | [6] |
| Topological Polar Surface Area | 81.4 Ų | [2][7] |
Solubility Profile: A pH-Dependent Challenge
The solubility of 6-MNA is not straightforward and is intrinsically linked to the pH of the medium. This behavior is governed by its two ionizable functional groups: the carboxylic acid and the thiol/thione system.
Causality of pH-Dependent Solubility
The principle of 'like dissolves like' dictates that polar molecules dissolve in polar solvents and non-polar molecules in non-polar solvents.[8] 6-MNA's solubility in aqueous media is a direct function of its ionization state.
-
At Low pH (pH < 4): The carboxylic acid group (-COOH) is fully protonated and neutral. The pyridine ring may be protonated. The molecule has limited charge and thus exhibits low aqueous solubility.
-
At Mid-range pH (pH ~4-8): As the pH increases past the pKa of the carboxylic acid, it deprotonates to form the highly polar carboxylate anion (-COO⁻). This significantly increases the molecule's hydrophilicity and, consequently, its aqueous solubility.[8] The predicted pKa of ~5.88 suggests this transition occurs in a physiologically relevant range.[7]
-
At High pH (pH > 9): The thiol group (-SH) may begin to deprotonate to the thiolate anion (-S⁻), further increasing the molecule's charge and solubility.
This pH-dependent solubility is a critical consideration in experimental design, particularly for biological assays conducted at physiological pH or during the formulation of drug delivery systems.[9][10] A similar compound, 6-mercaptopurine, is known to be insoluble in water but soluble in dilute alkali solutions, a behavior directly attributable to the ionization of its functional groups.[11]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a robust method for quantifying the solubility of 6-MNA across a range of pH values. The self-validating nature of this protocol is ensured by allowing sufficient time for equilibrium and using a validated analytical method for quantification.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate, borate) covering the desired pH range (e.g., pH 3 to 10). Verify the pH of each buffer with a calibrated pH meter.
-
Sample Preparation: Add an excess amount of 6-MNA solid to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that saturation has been achieved.
-
Equilibration: Add a fixed volume of each prepared buffer to the corresponding vials. Seal the vials tightly.
-
Incubation: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Rationale: Continuous agitation and a sufficient incubation period are crucial for the system to reach a true thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection & Dilution: Carefully withdraw a small aliquot from the clear supernatant of each vial. Immediately dilute the aliquot with the mobile phase to be used for analysis to prevent precipitation.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (as described in Section 3.3). Quantify the concentration against a standard curve prepared from a known stock solution of 6-MNA.
-
Final pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.
Caption: Workflow for pH-dependent solubility determination.
Stability Profile: Managing Oxidative Degradation
The thiol group makes 6-MNA highly susceptible to oxidative degradation. Understanding the degradation pathways and the factors that promote them is essential for accurate experimentation and for developing stable formulations.
Primary Degradation Pathway: Oxidation
The most significant stability liability for 6-MNA is the oxidation of its thiol group. This process can proceed through several stages, ultimately leading to a loss of the active compound.
-
Disulfide Dimer Formation: The most common initial pathway involves the oxidation of two 6-MNA molecules to form a disulfide-bridged dimer. This is often catalyzed by trace metal ions and exposure to atmospheric oxygen.
-
Further Oxidation: More aggressive oxidative conditions can lead to the formation of sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H) derivatives. Studies on the related compound 6-mercaptopurine have confirmed its degradation to purine-6-sulfinate and purine-6-sulfonate in the presence of UV light and oxidizing agents.[12][13]
Hydrolytic degradation is also possible but is generally a much slower process for amides and esters compared to the rapid oxidation of thiols.[14]
Caption: Key factors and pathways in 6-MNA degradation.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the decrease of the active ingredient due to degradation.[15] It must be able to separate the intact drug from its degradation products, impurities, and any excipients.
Objective: To develop and validate an HPLC method that can resolve 6-MNA from its potential degradation products generated under forced stress conditions.
Methodology:
-
Forced Degradation Study:
-
Purpose: To intentionally degrade 6-MNA to generate its potential degradation products. This is essential to prove the specificity of the analytical method.
-
Conditions: Expose solutions of 6-MNA (e.g., in water/acetonitrile) to a range of stress conditions in separate experiments:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat solution at 80 °C for 48 hours.
-
Photostability: Expose solution to UV light (ICH Q1B guidelines).
-
-
Rationale: These stress conditions mimic potential storage and handling issues and are designed to produce a target degradation of 5-20%, which is ideal for method development.[16]
-
-
HPLC Method Development:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard and effective choice for this type of molecule.
-
Mobile Phase: Start with a gradient elution using:
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (to control pH and ensure good peak shape for the carboxylic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Detection: UV detection at a wavelength where 6-MNA has significant absorbance (e.g., determined by UV scan, likely around 260-280 nm).[17]
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent 6-MNA peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 between all adjacent peaks.
-
-
Method Validation (ICH Q2(R1) Guidelines):
-
Specificity: Analyze the stressed samples. The method is specific if the degradation product peaks are well-resolved from the main peak. Peak purity analysis using a photodiode array (PDA) detector is crucial.
-
Linearity, Accuracy, Precision: Perform these standard validation experiments to ensure the method is reliable for quantification.
-
Caption: Workflow for stability-indicating HPLC method development.
Recommended Handling and Storage
Based on the inherent instability of the thiol group, strict handling and storage procedures are mandatory to preserve the integrity of this compound.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place.[18][19] For long-term storage, refrigeration is recommended.
-
Inert Atmosphere: To minimize oxidation, store the solid under an inert atmosphere (e.g., argon or nitrogen). When preparing stock solutions, use de-gassed solvents and consider purging the vial headspace with an inert gas before sealing.
-
Solution Preparation: Prepare solutions fresh for each use. If solutions must be stored, they should be kept at low temperatures (2-8 °C) for a short duration and protected from light. Avoid using buffers containing catalytic metal ions.
-
Personal Protective Equipment: 6-MNA is classified as a skin and eye irritant.[2][18] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[18][20][21]
Conclusion
This compound is a molecule with considerable utility, but its physicochemical characteristics demand a knowledgeable and cautious approach. Its aqueous solubility is fundamentally pH-dependent, a property that can be leveraged to enhance its dissolution by adjusting the pH above its carboxylic acid pKa. The paramount challenge remains its oxidative instability. The thiol group is highly prone to forming disulfide dimers and other oxidized species in the presence of air, light, and metal ions. Adherence to rigorous handling protocols—including storage under inert gas and the use of freshly prepared solutions—is non-negotiable. The successful application of 6-MNA in any research or development context is contingent upon controlling these two critical factors through careful experimental design and the use of validated analytical methods to monitor its integrity.
References
- 1. This compound | 92823-43-3 [chemicalbook.com]
- 2. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [diposit.ub.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kinampark.com [kinampark.com]
- 16. bertinpharma.com [bertinpharma.com]
- 17. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Page loading... [wap.guidechem.com]
- 21. afgsci.com [afgsci.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Mercaptonicotinic Acid
Introduction: The Structural Nuances of 6-Mercaptonicotinic Acid
This compound (6-MNA) is a bifunctional heterocyclic compound of significant interest in materials science and pharmaceutical development.[1] Its structure, featuring a pyridine ring substituted with both a carboxylic acid and a mercapto group, allows for versatile applications, including the functionalization of nanoparticles and the synthesis of mucoadhesive biopolymers.[1][2] A critical aspect of its chemistry, fundamental to accurate spectroscopic interpretation, is its existence in a tautomeric equilibrium.[3] The molecule readily interconverts between the thiol form (this compound) and the more stable thione form (1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid).[4][5] This phenomenon, where a proton migrates from the sulfur to the nitrogen atom, profoundly influences its electronic structure and, consequently, its spectroscopic signature. This guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of 6-MNA, grounded in the context of this essential thiol-thione tautomerism.
Figure 1: Thiol-Thione Tautomeric Equilibrium of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen atoms. For 6-MNA, the ¹H NMR spectrum provides definitive evidence for the dominant tautomeric form in solution and allows for the unambiguous assignment of each proton.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve both the carboxylic acid and the polar heterocyclic structure, and its residual solvent peak (~2.50 ppm) serves as a convenient internal reference.[6]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.
-
D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. This step is crucial for identifying labile protons (e.g., -OH, -NH, -SH), which will exchange with deuterium and disappear from the spectrum.
Spectral Interpretation
In DMSO-d₆ solution, 6-MNA predominantly exists in the thione tautomeric form, as evidenced by the presence of an N-H proton signal and the absence of a distinct S-H proton signal. The spectrum typically displays four distinct signals corresponding to the three aromatic protons and the labile protons.
Figure 2: ¹H NMR assignments for the thione form of this compound.
-
Aromatic Region (6.0-9.0 ppm):
-
H-2: The proton adjacent to the nitrogen and ortho to the carboxylic acid appears as the most downfield aromatic signal, typically a doublet or singlet-like peak around ~8.5 ppm . Its deshielding is due to the combined electron-withdrawing effects of the nitrogen atom and the carbonyl group.
-
H-4: This proton, meta to the carboxylic acid and ortho to the thione group, appears as a doublet of doublets around ~7.8 ppm . It is coupled to both H-2 and H-5.
-
H-5: The proton ortho to the thione group appears as the most upfield aromatic signal, a doublet around ~6.5 ppm , due to coupling with H-4.
-
-
Labile Protons (>10 ppm):
-
-COOH and N-H: In DMSO-d₆, the carboxylic acid and N-H protons often appear as very broad signals at far downfield shifts, typically between 12.0 and 14.0 ppm .[7] Their exact chemical shift can be highly dependent on concentration and temperature. These signals will disappear upon the addition of D₂O, confirming their identity as exchangeable protons.
-
Data Summary: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality |
| ~13.2 | Broad Singlet | Carboxylic Acid (-COOH) | Highly deshielded, acidic proton. Disappears with D₂O. |
| ~13.0 | Broad Singlet | Amide Proton (N-H) | Evidence of thione tautomer. Disappears with D₂O. |
| ~8.5 | Doublet (d) | H-2 | Deshielded by adjacent electronegative N and C=O group. |
| ~7.8 | Doublet of Doublets (dd) | H-4 | Coupled to H-2 and H-5. |
| ~6.5 | Doublet (d) | H-5 | Coupled to H-4. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR
The sample preparation and instrument setup are identical to the ¹H NMR protocol. ¹³C NMR experiments require significantly more scans (e.g., 1024 or more) and a wider spectral width due to the lower natural abundance of the ¹³C isotope and the larger range of chemical shifts.
Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum of 6-MNA is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts provide strong evidence for the thione tautomer.
Figure 3: ¹³C NMR assignments for the thione form of this compound.
-
Downfield Region (>160 ppm):
-
C-6 (Thione Carbonyl, C=S): The most prominent and informative signal is that of the thione carbon, which appears significantly downfield, typically around ~176 ppm .[8][9] This large chemical shift is characteristic of C=S bonds and is a definitive marker for the thione tautomer.
-
C-7 (Carboxyl Carbonyl, C=O): The carbonyl carbon of the carboxylic acid is also found in the downfield region, generally around ~166 ppm .[10]
-
-
Aromatic Region (110-150 ppm):
-
C-2 & C-4: The carbons adjacent to the nitrogen (C-2) and the carbon bearing the H-4 proton (C-4) are the most deshielded of the ring carbons, appearing in the ~138-140 ppm range.
-
C-3: The carbon to which the carboxylic acid is attached (C-3) is found around ~130 ppm .
-
C-5: The carbon adjacent to the thione group (C-5) is the most shielded of the ring carbons, with a chemical shift around ~115 ppm .
-
Data Summary: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~176 | C-6 | Thione (C=S) carbon, highly deshielded. Confirms thione tautomer. |
| ~166 | C-7 | Carboxylic acid carbonyl (C=O) carbon. |
| ~140 | C-2 | Aromatic carbon adjacent to electronegative nitrogen. |
| ~138 | C-4 | Aromatic carbon. |
| ~130 | C-3 | Aromatic carbon attached to the carboxyl group. |
| ~115 | C-5 | Aromatic carbon adjacent to the thione group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-MNA provides clear, complementary evidence for its structure, particularly the presence of the carboxylic acid and the dominance of the thione tautomer.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders, requiring minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the 6-MNA powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹.
Figure 4: Experimental workflow for ATR-FTIR analysis of 6-MNA.
Spectral Interpretation
The IR spectrum of 6-MNA is characterized by several key absorption bands that confirm its structure.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region. This is characteristic of the hydrogen-bonded O-H stretching vibration of a carboxylic acid dimer.
-
N-H Stretch: A medium intensity band around 3100-3000 cm⁻¹ can often be distinguished, corresponding to the N-H stretch of the thione tautomer.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption peak appears around 1700-1680 cm⁻¹ . This is the characteristic stretching vibration of the carbonyl group in the carboxylic acid.
-
Aromatic C=C and C=N Stretches: Multiple sharp peaks of varying intensity are observed in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine ring.
-
C=S Stretch (Thione): The C=S stretching vibration is typically weaker than the C=O stretch and appears in the fingerprint region, usually between 1100-1250 cm⁻¹ . Its presence is a key indicator of the thione form.
-
S-H Stretch (Thiol): The absence of a weak absorption band around 2550-2600 cm⁻¹ indicates the scarcity of the thiol tautomer in the solid state.[11]
Data Summary: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | Confirms the presence of the -COOH group. |
| 3000-3100 (medium) | N-H Stretch | Amide (Thione) | Indicates the dominance of the thione tautomer. |
| 1680-1700 (very strong) | C=O Stretch | Carboxylic Acid | Confirms the presence of the carbonyl group. |
| 1450-1600 (multiple, sharp) | C=C, C=N Stretches | Aromatic Ring | Confirms the pyridine ring structure. |
| 1100-1250 (weak-medium) | C=S Stretch | Thione | Confirms the presence of the C=S bond. |
Conclusion
References
- 1. This compound | 92823-43-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Tautomer - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Mercaptonicotinic acid(38521-46-9) 13C NMR [m.chemicalbook.com]
- 8. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Biological Mechanism of Action of 6-Mercaptonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
6-Mercaptonicotinic acid (6-MNA), a sulfur-containing derivative of nicotinic acid, has garnered interest in various scientific fields, from materials science to drug delivery. However, a comprehensive understanding of its direct mechanism of action within biological systems has remained somewhat elusive. This guide, intended for researchers, scientists, and drug development professionals, aims to consolidate the current understanding and provide a framework for future investigation into the biochemical and cellular effects of 6-MNA. Drawing from studies on structurally related compounds and the sparse direct evidence available, we will explore the hypothesized primary mechanism of action of 6-MNA, focusing on its potential role as a modulator of glucose metabolism.
Introduction to this compound: A Molecule of Diverse Potential
This compound (6-MNA) is a bifunctional molecule featuring a pyridine ring substituted with both a carboxylic acid and a thiol group.[1] Its chemical properties, particularly the reactive thiol group, have led to its use in the functionalization of nanoparticles and the synthesis of mucoadhesive thiolated polymers for drug delivery.[2][3] While these applications are noteworthy, the intrinsic biological activity of 6-MNA as a standalone agent is an area ripe for exploration. The presence of the mercapto group, a known reactive moiety in biological systems, suggests the potential for interaction with various enzymes and signaling proteins.
The Core Hypothesis: Inhibition of Glucose-6-Phosphate Phosphohydrolase
The central hypothesis for the mechanism of action of this compound in biological systems is its potential to inhibit the enzyme glucose-6-phosphate phosphohydrolase (G6Pase) . This hypothesis is primarily extrapolated from studies on its isomer, 2-mercaptonicotinic acid, which has been demonstrated to inhibit G6Pase activity.[1][4][5]
G6Pase is a key enzyme in glucose homeostasis, primarily expressed in the liver and kidneys.[6][7] It catalyzes the final step of both gluconeogenesis and glycogenolysis, the hydrolysis of glucose-6-phosphate (G6P) to free glucose and inorganic phosphate.[6][7] By inhibiting this enzyme, 6-MNA could exert significant control over hepatic glucose output.
The Ripple Effect: Downstream Metabolic Consequences
Inhibition of G6Pase by 6-MNA would lead to an accumulation of intracellular glucose-6-phosphate. This accumulation would, in turn, have several downstream effects on glucose metabolism:
-
Decreased Gluconeogenesis: The final step of glucose synthesis from non-carbohydrate precursors would be blocked, leading to a reduction in hepatic glucose production.[1][8]
-
Increased Glycogenesis: The buildup of G6P would allosterically activate glycogen synthase, promoting the conversion of excess glucose into glycogen for storage.[1]
-
Altered Glycolysis: The impact on glycolysis is more complex. While high levels of G6P can inhibit hexokinase, the overall flux through the glycolytic pathway would depend on the cellular energy state and the activity of other regulatory enzymes like phosphofructokinase.
These metabolic shifts are summarized in the following table:
| Metabolic Pathway | Predicted Effect of 6-MNA (via G6Pase Inhibition) | Reference |
| Gluconeogenesis | ↓ (Decreased) | [1][8] |
| Glycogenesis | ↑ (Increased) | [1] |
| Hepatic Glucose Output | ↓ (Decreased) | [1][4] |
Visualizing the Mechanism: A Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on hepatic glucose metabolism.
Caption: Proposed mechanism of 6-MNA in a hepatocyte.
Exploring the Thiol-Disulfide Axis: Potential for Broader Interactions
The thiol group of 6-MNA is a critical functional moiety that could mediate its biological effects through mechanisms beyond direct enzyme inhibition. Thiol groups are known to participate in disulfide exchange reactions with cysteine residues in proteins, a common mechanism for regulating protein function.[9]
This reactivity suggests that 6-MNA could potentially interact with a range of "sulfhydryl-sensitive" enzymes and transcription factors, thereby modulating various cellular processes. For instance, the activity of many enzymes involved in redox homeostasis is regulated by the oxidation state of their cysteine residues.[10] It is plausible that 6-MNA could influence these pathways, although specific targets have yet to be identified.
Experimental Protocols for Investigating the Mechanism of Action
To validate the hypothesized mechanism of action of this compound, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers in this area.
In Vitro Enzyme Inhibition Assay: Glucose-6-Phosphate Phosphohydrolase
Objective: To determine if this compound directly inhibits the activity of G6Pase in a dose-dependent manner.
Methodology:
-
Preparation of Liver Microsomes:
-
Isolate liver tissue from a suitable animal model (e.g., rat).
-
Homogenize the tissue in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in G6Pase.
-
-
G6Pase Activity Assay:
-
Pre-incubate the microsomal preparation with varying concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate, glucose-6-phosphate.
-
The reaction is typically carried out at 37°C in a buffered solution.
-
Stop the reaction after a specific time by adding a solution that precipitates proteins (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.[11]
-
-
Data Analysis:
-
Calculate the rate of G6Pase activity for each concentration of 6-MNA.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Caption: Experimental workflow for G6Pase inhibition assay.
Perfused Liver Model for Studying Gluconeogenesis
Objective: To assess the effect of this compound on gluconeogenesis in an intact organ system.[3][12][13][14]
Methodology:
-
Surgical Preparation:
-
Isolate the liver from an anesthetized rat, cannulating the portal vein and vena cava.
-
-
Perfusion:
-
Perfuse the liver with an oxygenated Krebs-Henseleit bicarbonate buffer containing a gluconeogenic substrate (e.g., lactate, pyruvate, or alanine).
-
Maintain the liver at a constant temperature (37°C).
-
-
Experimental Treatment:
-
After a baseline period, introduce this compound into the perfusion medium at various concentrations.
-
-
Sample Collection and Analysis:
-
Collect samples of the perfusate at regular intervals.
-
Measure the concentration of glucose in the perfusate to determine the rate of gluconeogenesis.
-
Metabolite levels (e.g., lactate, pyruvate) in the perfusate can also be monitored.
-
-
Data Analysis:
-
Compare the rate of glucose production before and after the addition of 6-MNA to quantify its inhibitory effect.
-
Unanswered Questions and Future Directions
The investigation into the biological mechanism of this compound is still in its early stages. Several key questions remain to be addressed:
-
Direct Evidence of G6Pase Inhibition: Does 6-MNA directly inhibit G6Pase, and what is the kinetic nature of this inhibition (e.g., competitive, non-competitive)?
-
Cellular Uptake and Metabolism: How does 6-MNA enter cells? Is it metabolized, and do its metabolites have biological activity?
-
Effects on Lipid Metabolism: Given the interconnectedness of glucose and lipid metabolism, does 6-MNA influence fatty acid or cholesterol synthesis?
-
Impact on Signaling Pathways: Does 6-MNA modulate key cellular signaling pathways, such as the insulin signaling pathway or AMP-activated protein kinase (AMPK) pathway?
-
In Vivo Efficacy: What are the physiological effects of 6-MNA administration in animal models of metabolic disease?
Future research should focus on answering these questions through a combination of in vitro enzymatic assays, cell-based studies, and in vivo animal models. Elucidating the precise molecular targets and pathways affected by 6-MNA will be crucial for realizing its full therapeutic potential.
Conclusion
While direct evidence is still emerging, the current body of knowledge strongly suggests that the primary mechanism of action of this compound in biological systems is the inhibition of glucose-6-phosphate phosphohydrolase. This action has significant implications for the regulation of hepatic glucose metabolism and positions 6-MNA as a molecule of interest for further investigation in the context of metabolic diseases. The experimental frameworks provided in this guide offer a clear path forward for researchers to rigorously test this hypothesis and uncover the full spectrum of 6-MNA's biological activities.
References
- 1. Time-dependent inhibition of glucose 6-phosphatase by 3-mercaptopicolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Inhibition of Gluconeogenesis by Boldine in the Perfused Liver: Therapeutical Implication for Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glucose-6-phosphate phosphohydrolase by 3-mercaptopicolinate and two analogs is metabolically directive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. Regulation of Hepatic Metabolism, Recent Advances, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic coordination of liver and kidney in mercapturic acid biosynthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. Sensitivity of protein sulfhydryl repair enzymes to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmrservice.com [bmrservice.com]
- 12. Inhibition by phenylpyruvate of gluconeogenesis in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Gluconeogenesis by Boldine in the Perfused Liver: Therapeutical Implication for Glycemic Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of hepatic gluconeogenesis by ethanol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tautomeric Forms of 6-Mercaptonicotinic Acid
Introduction: The Critical Role of Tautomerism in Molecular Science
Tautomerism, the phenomenon where structural isomers are dynamically interconverted, is a fundamental concept in organic chemistry with profound implications for drug discovery and materials science.[1][2] This interconversion, most commonly involving the migration of a proton, can significantly alter a molecule's physicochemical properties, including its solubility, stability, bioavailability, and pharmacophoric features.[2] For researchers and drug development professionals, a comprehensive understanding of a molecule's tautomeric behavior is not merely academic; it is a prerequisite for predicting its behavior in biological systems, designing effective formulations, and ensuring reproducible experimental outcomes.[2]
6-Mercaptonicotinic acid (6-MNA), also known as 6-mercaptopyridine-3-carboxylic acid, is a bifunctional molecule of significant interest.[3] Its structure, featuring a pyridine ring, a carboxylic acid group, and a sulfur-containing moiety, gives rise to a rich and complex tautomeric landscape. This guide provides an in-depth exploration of the tautomeric forms of 6-MNA, the factors governing their equilibrium, and the analytical methodologies essential for their characterization. The insights presented herein are critical for harnessing the full potential of 6-MNA in applications ranging from the synthesis of advanced biopolymers for drug delivery to the development of novel sensor technologies.[3][4]
The Tautomeric Landscape of this compound
This compound can exist in several tautomeric forms, primarily driven by proton migration between nitrogen, sulfur, and oxygen atoms. The principal equilibria at play are the thione-thiol tautomerism and the lactam-lactim tautomerism, with the potential for a zwitterionic form under specific pH conditions.
Thione-Thiol Tautomerism
The most significant tautomeric equilibrium in 6-MNA involves the sulfur and ring nitrogen atoms. This results in two primary forms:
-
This compound (Thiol Form): The proton resides on the sulfur atom, forming a sulfhydryl (-SH) group.
-
1,6-Dihydro-6-thioxonicotinic acid (Thione Form): The proton migrates to the pyridine ring's nitrogen atom, resulting in a thiocarbonyl (C=S) group.[5][6]
The thione form is generally understood to be the more stable and predominant tautomer, especially in polar solvents.[4][7] This stabilization is attributed to the greater polarity of the thione tautomer and the proton-donating ability of solvents like ethanol and water, which favor this form.[5]
Lactam-Lactim Tautomerism
Closely related to the thione-thiol equilibrium is the concept of lactam-lactim tautomerism.[8][9]
-
The Thione form is analogous to a Thiolactam , a cyclic amide where the carbonyl oxygen is replaced by sulfur.
-
The Thiol form is analogous to a Thiolactim , the tautomeric enol form (in this case, a thioenol).[10]
This interconversion involves the migration of a proton between the nitrogen and sulfur atoms, mirroring the thione-thiol equilibrium.[10]
Zwitterionic Form
The presence of an acidic carboxylic acid group (-COOH) and a basic pyridine nitrogen atom allows for the formation of a zwitterion. A zwitterion is a neutral molecule that contains both a positive and a negative charge.[11] In this form, the carboxylic proton migrates to the pyridine nitrogen, creating a carboxylate ion (-COO⁻) and a pyridinium ion. The existence and concentration of this form are highly dependent on the pH of the solution.
Visualization of Tautomeric Equilibria
The dynamic relationship between the primary tautomers of 6-MNA can be visualized as follows:
Caption: Tautomeric equilibria of this compound.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the tautomeric forms of 6-MNA is not static. It is dynamically influenced by several environmental factors, a crucial consideration for experimental design and interpretation.
| Factor | Influence on Equilibrium | Causality |
| Solvent Polarity | Polar solvents (e.g., water, ethanol) significantly shift the equilibrium toward the thione form.[5][6] In nonpolar solvents (e.g., dioxane), the thiol form may be more prevalent, though the thione often still predominates.[5] | The more polar thione tautomer is preferentially stabilized in polar solvents. Additionally, proton-donating solvents can hydrogen-bond with the C=S group, further stabilizing the thione structure.[5] |
| Concentration | Higher concentrations can favor the thione form. | This effect is often linked to self-association or dimerization. Upon dilution, the equilibrium can shift from dimeric species, where the thione form is favored, to monomeric species where both tautomers can exist.[5] |
| pH | The pH of the medium dictates the ionization state of the carboxylic acid and the pyridine nitrogen, influencing the presence of the zwitterionic form.[12] | At low pH, the pyridine nitrogen is protonated. At high pH, the carboxylic acid is deprotonated. The zwitterion exists at the isoelectric point.[11] |
| Temperature | Temperature changes can shift the equilibrium by altering the relative free energies of the tautomers. | The thermodynamic parameters (enthalpy and entropy) of the tautomerization process determine the direction of the shift with temperature.[13] |
Experimental and Computational Characterization Protocols
Determining the predominant tautomeric form and quantifying the equilibrium constant requires a combination of spectroscopic and computational techniques. Each method provides unique, complementary information.
Protocol 1: UV-Vis Spectroscopic Analysis
Principle: The thiol and thione forms of 6-MNA possess different chromophores, leading to distinct ultraviolet-visible absorption spectra. The thione (C=S) form typically absorbs at a longer wavelength compared to the thiol (aromatic -SH) form.[5][14] By analyzing the spectra in various solvents, the influence of the environment on the tautomeric equilibrium can be quantified.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 6-MNA in a suitable solvent (e.g., dioxane, where it is relatively stable).[4]
-
Sample Preparation: Create a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).[5]
-
Spectral Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum for each solution from approximately 200 nm to 400 nm.[4]
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) for each solvent.
-
A shift in λmax and changes in the shape of the absorption bands across the solvent series indicate a shift in the tautomeric equilibrium.[15]
-
Compare the observed spectra to those of "model" compounds where the tautomerism is "locked" (e.g., S-methylated for the thiol form and N-methylated for the thione form) to definitively assign the peaks.[5]
-
Visualization of Spectroscopic Analysis Workflow
Caption: Workflow for UV-Vis spectroscopic analysis of tautomers.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy can distinguish between tautomers by detecting differences in the chemical environments of the nuclei. The chemical shifts of the protons and carbons on the pyridine ring, as well as the proton attached to N or S, are particularly informative.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 6-MNA in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration suitable for NMR (typically 5-10 mg/mL).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the aromatic region to observe shifts in the pyridine ring protons.
-
Look for a broad, exchangeable peak corresponding to the N-H (thione) or S-H (thiol) proton. Its chemical shift and presence can be confirmed by adding a drop of D₂O, which will cause the peak to disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shift of the C6 carbon is highly sensitive to its bonding. It will appear at a significantly different chemical shift in the thione form (C=S) compared to the thiol form (C-S).
-
-
Data Analysis:
-
Integrate the signals corresponding to each tautomer in the ¹H spectrum to determine their relative populations.
-
Compare the observed chemical shifts with those predicted by computational methods or reported for similar heterocyclic systems to confirm assignments.[16]
-
Protocol 3: Computational Modeling (Density Functional Theory - DFT)
Principle: DFT allows for the calculation of the electronic structure and energies of molecules.[17] By optimizing the geometries of the different tautomers and calculating their energies, one can predict their relative stabilities and thus the position of the tautomeric equilibrium.[17][18]
Methodology Workflow:
-
Structure Building: Construct 3D models of each potential tautomer (thiol, thione, zwitterion) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or ωB97XD/6-311++G(2d,2p)).[17][19] This finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).
-
Energy Calculation: Calculate the single-point electronic energies, enthalpies, and Gibbs free energies for each confirmed minimum.
-
Solvation Modeling: To simulate experimental conditions, repeat the energy calculations incorporating a solvent model (e.g., Solvation Model based on Density - SMD) for different solvents.[17]
-
Analysis: Compare the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable and therefore the most abundant form under the specified conditions.
| Tautomer Form | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvent) |
| Thiol | More Stable[17] | Less Stable |
| Thione | Less Stable | More Stable[5] |
| Zwitterion | Highly Unstable | Stabilized, but depends on specific pKa values |
| Note: This table represents general trends observed for similar heterocyclic thiol-thione systems. Specific values for 6-MNA require dedicated DFT calculations. |
Significance and Applications
The tautomerism of 6-MNA is not a mere curiosity; it is central to its functionality, particularly in the field of biopolymers. When 6-MNA is grafted onto polymers like chitosan, it creates "thiomers" with valuable properties for drug delivery, such as mucoadhesion and in-situ gelling.[4][7][20][21]
-
Reactivity: The reactivity of the sulfur group is key to the cross-linking and mucoadhesive properties of these polymers, which proceed via disulfide bond formation.[4]
-
pH-Independence: The thione tautomer can react with disulfide bonds as both a nucleophile and a proton donor.[7] The predominance of the thione form in aqueous environments allows these thiomers to function across a broad pH range, a significant advantage over other thiolated polymers whose reactivity is pH-dependent.[4][21]
Conclusion
This compound exists in a dynamic equilibrium between several tautomeric forms, primarily the thione and thiol structures. The position of this equilibrium is highly sensitive to the molecular environment, with polar solvents, in particular, strongly favoring the more stable thione form. This behavior is the cornerstone of its utility in advanced material applications, such as the development of pH-independent mucoadhesive polymers. A multi-faceted analytical approach, combining UV-Vis and NMR spectroscopy with the predictive power of computational DFT, is essential for accurately characterizing this complex system. For scientists and researchers, a thorough understanding of these tautomeric principles is indispensable for the rational design and successful application of 6-MNA and its derivatives in drug development and beyond.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 92823-43-3 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 9. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]
- 10. differencebetween.com [differencebetween.com]
- 11. aklectures.com [aklectures.com]
- 12. researchgate.net [researchgate.net]
- 13. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Nicotinic Acid Derivatives in Research: From Synthesis to Therapeutic Application
Abstract
Nicotinic acid (niacin, vitamin B3) has been a cornerstone of clinical therapy for dyslipidemia for over half a century.[1][2] However, its therapeutic potential is often constrained by patient compliance issues, primarily due to adverse effects like cutaneous flushing, and a need for greater target specificity. This has catalyzed extensive research into the synthesis and evaluation of nicotinic acid derivatives designed to refine its pharmacological profile, mitigate side effects, and unlock new therapeutic applications. This technical guide provides an in-depth exploration of the core research and development landscape for nicotinic acid derivatives. It is intended for researchers, medicinal chemists, and drug development professionals. We will dissect the key mechanistic pathways, detail validated protocols for synthesis and characterization, outline methodologies for preclinical evaluation, and discuss the advanced analytical techniques required for pharmacokinetic studies. The guide consolidates field-proven insights with foundational scientific principles to serve as a comprehensive resource for advancing the next generation of therapies derived from this versatile pharmacophore.
The Rationale for Nicotinic Acid Derivatization
While pharmacologically effective in modulating lipid profiles—specifically by reducing low-density lipoprotein (LDL), triglycerides, and lipoprotein(a) while increasing high-density lipoprotein (HDL)—the clinical utility of nicotinic acid has been debated, particularly as an adjunct to statin therapy.[3][4] Furthermore, the prominent side effect of vasodilation, or flushing, significantly impacts patient adherence.[1][5]
The primary motivations for developing novel derivatives are:
-
Enhanced Potency and Selectivity: To design molecules with higher affinity and more selective action on key biological targets, potentially leading to greater efficacy at lower doses.
-
Improved Side Effect Profile: To structurally modify the molecule to reduce or eliminate the activation of pathways responsible for adverse effects like flushing, which is primarily mediated by prostaglandin D2.[3]
-
Expanded Therapeutic Applications: To leverage the core nicotinic acid scaffold to develop agents for new indications, including cancer, neurodegenerative diseases, and inflammatory disorders.[6][7]
-
Optimized Pharmacokinetics: To improve the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound, leading to better bioavailability and dosing regimens.
Core Mechanistic Pathways of Nicotinic Acid and Its Derivatives
The biological effects of nicotinic acid derivatives are multifaceted, involving both receptor-dependent and independent pathways. Understanding these mechanisms is critical for rational drug design.
The GPR109A (HCA₂) Receptor-Mediated Pathway
The discovery of the G protein-coupled receptor GPR109A (also known as HCA₂) as a high-affinity receptor for nicotinic acid was a landmark in understanding its primary mechanism of action.[1][5] GPR109A is highly expressed in adipocytes and immune cells like macrophages.[2][8]
Mechanism of Action in Adipocytes:
-
Binding and Activation: Nicotinic acid or its agonist derivatives bind to GPR109A on the surface of adipocytes.
-
G-Protein Signaling: This activates an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase.[9]
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Inhibition of Lipolysis: Reduced cAMP levels decrease the activity of protein kinase A (PKA), which is responsible for activating hormone-sensitive lipase (HSL). This suppression of HSL activity results in a decreased breakdown of triglycerides into free fatty acids (FFAs).[9]
-
Hepatic Effects: The subsequent reduction in the flux of FFAs from adipose tissue to the liver curtails the liver's substrate for synthesizing triglycerides and very-low-density lipoprotein (VLDL), ultimately leading to lower plasma levels of VLDL and LDL cholesterol.[8][9]
GPR109A-Independent and Pleiotropic Effects
Research has uncovered several mechanisms that are not dependent on GPR109A, highlighting the compound's pleiotropic nature.
-
Direct Hepatic Inhibition: Nicotinic acid can directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in the liver, a key enzyme in the final step of triglyceride synthesis.[3] This action is independent of FFA supply from adipose tissue.
-
HDL Metabolism: The mechanism for increasing HDL is not fully understood but is thought to involve the inhibition of HDL particle uptake by the liver and an increase in the levels of apolipoprotein A1, a primary component of HDL.[3]
-
Anti-Inflammatory and Anti-Atherosclerotic Effects: Beyond lipid modulation, activation of GPR109A on immune cells like macrophages can suppress inflammatory signaling and promote cholesterol efflux from these cells, which is a key step in reverse cholesterol transport and preventing atherosclerotic plaque formation.[8][10] Some derivatives have been specifically designed to enhance these anti-inflammatory properties.[11]
Emerging Therapeutic Areas
-
Oncology: Certain novel nicotinic acid derivatives have been synthesized and shown to possess potent anticancer activity. For example, some compounds act as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, and induce apoptosis in cancer cell lines.[12] This opens a new avenue for nicotinic acid-based drug discovery beyond metabolic diseases.[6]
-
Neurodegeneration: There is growing interest in the role of nicotinic acid and its derivatives in neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] The mechanisms are thought to involve neuroprotection via activation of nicotinic acetylcholine receptors (nAChRs), modulation of neuroinflammation, and maintenance of NAD+ levels, which are crucial for neuronal health and resistance to oxidative stress.[7][15] Clinical trials are underway to investigate the penetration of nicotinic acid into the central nervous system and its potential therapeutic effects.[16][17]
Synthesis and Characterization of Novel Derivatives
The creation of novel derivatives is a foundational activity in this research area. The process requires robust synthetic protocols and comprehensive characterization to ensure compound identity, purity, and structure.
Experimental Protocol 1: Synthesis of Nicotinic Acid Acylhydrazones
Acylhydrazones are versatile intermediates, serving as precursors for the synthesis of various heterocyclic derivatives like oxadiazoles and thiazolidinones.[18][19]
Causality: This two-step protocol is chosen for its reliability and high yield. The initial conversion of nicotinic acid to its hydrazide creates a nucleophilic nitrogen that readily reacts with aldehydes in the second step. This modular approach allows for the generation of a diverse library of derivatives by simply varying the aldehyde used.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)[18]
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (96%)
-
Various aromatic or heterocyclic aldehydes
-
Reflux apparatus, magnetic stirrer, ice bath, Buchner funnel
Procedure:
Step 1: Synthesis of Nicotinic Acid Hydrazide
-
Place nicotinic acid in a round-bottom flask equipped with a reflux condenser.
-
Slowly add an excess of thionyl chloride or PCl₅ in a fume hood and gently reflux the mixture for 2-3 hours to form nicotinoyl chloride.[18]
-
After cooling, carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude nicotinoyl chloride in a suitable solvent like ethanol.
-
In a separate flask, prepare a solution of hydrazine hydrate in ethanol.
-
Cool the nicotinoyl chloride solution in an ice bath and add the hydrazine hydrate solution dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then reflux for 3-4 hours.
-
Cool the reaction mixture. The nicotinic acid hydrazide product will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.
Step 2: Synthesis of Acylhydrazone Derivatives (e.g., Compound 2-13 from source[19])
-
Dissolve 0.01 mole of the synthesized nicotinic acid hydrazide in 20 mL of 96% ethanol in a round-bottom flask.[19]
-
Add 0.011 mole of the desired aldehyde to the solution.[19]
-
Heat the mixture under reflux for 3 hours.[19]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the solution and place it in a refrigerator (4°C) for 24 hours to facilitate complete precipitation.[19]
-
Filter the resulting solid product, wash with a small amount of cold ethanol, and recrystallize from ethanol to obtain the pure acylhydrazone derivative.[19]
Physicochemical Characterization Workflow
A self-validating characterization workflow is non-negotiable to confirm the structure and purity of a newly synthesized derivative.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups. For an acylhydrazone, one would look for N-H stretching, C=O (amide) stretching, and C=N imine stretching vibrations.[20]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the desired reaction has occurred. Electrospray ionization (ESI) is a common technique used for these molecules.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete mapping of the molecular structure.[19]
Preclinical Evaluation and Screening
Once a derivative is synthesized and characterized, its biological activity must be assessed through a cascade of in vitro and in vivo assays.
In Vitro Screening
Experimental Protocol 2: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Causality: RAW 264.7 murine macrophage cells are a standard and robust model for studying inflammation. They can be activated by lipopolysaccharide (LPS), mimicking a bacterial infection, to produce inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[11] The Griess assay provides a simple, colorimetric readout for NO production (by measuring its stable metabolite, nitrite), serving as an excellent primary screen for anti-inflammatory potential.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Synthesized nicotinic acid derivatives (dissolved in DMSO)
-
Griess Reagent
-
MTT dye for cell viability assessment
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., ibuprofen).[11]
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group to induce an inflammatory response. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A decrease in absorbance relative to the LPS-only control indicates inhibition of NO production.
-
-
Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions for the respective ELISA kits.[11]
-
Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells. Add MTT solution, incubate, and then add a solubilizing agent. Measure absorbance to determine cell viability.[11]
Data Presentation: Comparative Inhibitory Potency
| Compound | Target | IC₅₀ (µM) | Selectivity Index |
| Derivative 5c | VEGFR-2 | 0.068 | High vs. EGFR/PDGFR[12] |
| Ibuprofen | COX-2 | ~5.0 | Non-selective |
| Celecoxib | COX-2 | ~0.04 | COX-2 Selective |
| Sorafenib | VEGFR-2 | ~0.09 | Multi-kinase |
Table summarizes hypothetical and literature-derived IC₅₀ values to illustrate how data on novel derivatives can be presented for comparison.
Advanced Analytical Methods for In Vivo Studies
To understand a derivative's behavior in a living system (pharmacokinetics), highly sensitive and specific analytical methods are required to quantify the compound in complex biological matrices like plasma, tissue, or cerebrospinal fluid (CSF).[17]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: LC-MS/MS is the preferred method for bioanalysis due to its unparalleled sensitivity and specificity.[21] High-Performance Liquid Chromatography (HPLC) separates the compound of interest from other matrix components. The tandem mass spectrometer then provides two levels of mass filtering, allowing for confident identification and quantification even at picogram levels, which is essential for pharmacokinetic studies.[21]
Experimental Protocol 3: General Workflow for LC-MS/MS Quantification
Materials:
-
Biological samples (e.g., plasma, CSF)
-
Internal standard (a stable isotope-labeled version of the analyte is ideal)
-
Protein precipitation solvent (e.g., acetonitrile with formic acid)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Spike the samples with a known concentration of the internal standard.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed.
-
Extraction (if needed): For cleaner samples and higher sensitivity, use SPE or LLE to further isolate the analyte from the supernatant.
-
Evaporate the final extract to dryness under nitrogen and reconstitute in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample into the HPLC system.
-
Use a suitable C18 column and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
-
-
MS/MS Detection:
-
Optimize the mass spectrometer settings for the specific derivative (parent ion) and a characteristic fragment ion (daughter ion). This specific "MRM" (Multiple Reaction Monitoring) transition provides exceptional specificity.
-
Develop a calibration curve using standards of known concentrations prepared in the same biological matrix.
-
-
Data Analysis: Quantify the derivative concentration in the unknown samples by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
Data Presentation: Comparison of Analytical Techniques
| Technique | Sensitivity | Specificity | Throughput | Primary Use Case |
| HPLC-UV | µg/mL range[21] | Moderate | High | Quality control, formulation analysis |
| HPLC-Fluorescence | ng/mL range[22] | High (requires derivatization) | Moderate | Food analysis, specific applications |
| LC-MS/MS | pg/mL to ng/mL range[21] | Very High | High | Pharmacokinetics, bioanalysis[21][23] |
Future Research Directions and Conclusion
The field of nicotinic acid derivative research is dynamic and expanding. While its role in cardiovascular disease continues to be refined, the most exciting frontiers lie in oncology and neurodegeneration.[6][7] Future work will likely focus on:
-
Developing biased agonists for GPR109A that preferentially activate anti-inflammatory pathways over those causing flushing.
-
Synthesizing brain-penetrant derivatives specifically designed to modulate neuroinflammation and protect against neuronal decline in diseases like Alzheimer's.[13][16]
-
Creating highly targeted derivatives, such as antibody-drug conjugates, that deliver a cytotoxic nicotinic acid-based payload directly to tumor cells.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 9. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]
- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 14. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Nicotinic Acid for the treatment of Alzheimer's Disease | Clinical Research Studies Listing [research-studies.allinforhealth.info]
- 18. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 19. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: 6-Mercaptonicotinic Acid for Advanced Oral Peptide Delivery Systems
Introduction: Overcoming the Oral Peptide Hurdle
The oral administration of peptide and protein therapeutics represents a paramount objective in drug delivery, promising unparalleled patient convenience and compliance.[1][2] However, the gastrointestinal tract presents a formidable series of barriers: the harsh, variable pH environment, a host of proteolytic enzymes, and the poorly permeable intestinal epithelium.[2][3] These challenges have historically relegated potent peptide drugs, such as insulin and GLP-1 agonists, to parenteral administration.
A paradigm shift in oral peptide delivery has been driven by the development of advanced excipients, particularly mucoadhesive polymers. Among these, "thiomers"—polymers functionalized with thiol-bearing ligands—have emerged as a highly promising class.[4] Thiomers exhibit superior mucoadhesive strength, permeation-enhancing effects, and enzyme-inhibitory properties.[4][5]
This document focuses on a particularly potent thiomer component: 6-Mercaptonicotinic acid (6-MNA) . When covalently attached to a polymeric backbone like chitosan, 6-MNA imparts unique and powerful characteristics. A key advantage of the 6-MNA moiety is its pH-independent reactivity, a significant improvement over other thiolated polymers whose efficacy can be limited by the fluctuating pH of the gastrointestinal tract.[4][5][6] This guide provides a deep dive into the mechanism, formulation, and evaluation of 6-MNA-based systems for researchers, scientists, and drug development professionals dedicated to pioneering the next generation of oral peptide medicines.
The Core Mechanism: How 6-MNA Enhances Peptide Absorption
The efficacy of 6-MNA-functionalized polymers, such as Chitosan-6-MNA (CS-6-MNA), is rooted in a multi-faceted mechanism that synergistically overcomes the key barriers to oral peptide absorption.
-
Pillar 1: Mucoadhesion via Disulfide Bonding: The primary mechanism is the formation of covalent disulfide bonds between the thiol groups (-SH) on the 6-MNA moiety and the cysteine-rich domains of mucus glycoproteins lining the intestinal wall.[7][8] This strong, covalent adhesion dramatically increases the residence time of the peptide-loaded delivery system at the site of absorption, providing a prolonged window for the peptide to be released and permeate the epithelium.[9] Studies have shown that CS-6-MNA nanoparticles exhibit a 3-fold increase in mucosal attachment compared to unmodified chitosan particles.[10]
-
Pillar 2: Permeation Enhancement: By interacting with intestinal epithelial cells, 6-MNA-functionalized polymers can transiently and reversibly open the tight junctions between cells. This facilitates the paracellular transport of peptide drugs, which are typically too large and hydrophilic to pass through the cells themselves (transcellular transport). This effect is a cornerstone of overcoming the epithelial barrier.[4][11]
-
Pillar 3: Stability and Controlled Release: The cross-linking of thiol groups within the nanoparticle matrix via intermolecular disulfide bonds enhances the stability of the formulation.[7] This robust structure protects the encapsulated peptide from enzymatic degradation in the gut lumen and allows for a more controlled and sustained release of the therapeutic payload.[12]
The interplay of these mechanisms creates a highly effective environment for oral peptide delivery, significantly improving bioavailability.
Core Workflow: Synthesis and Formulation Protocols
The most extensively documented application of 6-MNA is its conjugation with chitosan, a biocompatible and biodegradable polymer. The following protocols detail the synthesis of the CS-6-MNA conjugate and the subsequent formulation of peptide-loaded nanoparticles.
Protocol 1: Synthesis of Chitosan-6-Mercaptonicotinic Acid (CS-6-MNA)
This protocol describes the covalent attachment of 6-MNA to chitosan via a carbodiimide-mediated reaction.[6][7] The causality behind this choice is the high efficiency and mild reaction conditions afforded by carbodiimide chemistry, which preserves the integrity of the chitosan backbone.
Materials:
-
Chitosan (low molecular weight)
-
This compound (6-MNA) [C6H5NO2S, MW: 155.18][13]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
Dioxane
-
Deionized (DI) water
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH) for pH adjustment
Step-by-Step Methodology:
-
Chitosan Dissolution: Dissolve 1 g of chitosan in 100 mL of 1% acetic acid solution with gentle stirring until a clear solution is formed. The acidic environment is necessary to protonate the primary amino groups of chitosan, rendering it water-soluble.
-
Ligand Preparation: In a separate vessel, dissolve 2.5 g of 6-MNA in a mixture of 80 mL dioxane and 20 mL DI water.
-
Coupling Reaction: Add the 6-MNA solution to the chitosan solution. Adjust the pH of the mixture to 5.0 using 1 M NaOH.
-
Initiation: Add EDAC to the reaction mixture to a final concentration of 10-25 mM. EDAC activates the carboxylic acid group on 6-MNA, making it susceptible to nucleophilic attack by the primary amino groups of chitosan.
-
Reaction Incubation: Adjust the pH to 6.0 and allow the reaction to proceed for 7 hours at room temperature with continuous stirring.
-
Disulfide Reduction: At the end of the reaction, add a 3-fold molar excess of TCEP relative to the 6-MNA used. Incubate for 1 hour. This step is critical to reduce any disulfide bonds that may have formed between 6-MNA molecules during the reaction, ensuring a high degree of free thiol groups on the final conjugate.
-
Purification: Transfer the reaction mixture to dialysis tubing and dialyze extensively against DI water (with 0.01 M HCl) for 3 days, followed by dialysis against DI water for another 2 days. Change the dialysis water frequently to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze the purified solution and lyophilize to obtain the final CS-6-MNA conjugate as a white, fluffy solid. Store at -20°C.
Protocol 2: Formulation of Peptide-Loaded CS-6-MNA Nanoparticles
This protocol utilizes the ionic gelation method, a gentle and effective technique for encapsulating sensitive peptide drugs.[8][10] The principle relies on the electrostatic interaction between the positively charged CS-6-MNA and a polyanionic cross-linker.
Materials:
-
CS-6-MNA conjugate (from Protocol 1)
-
Model Peptide (e.g., Human Insulin)
-
Sodium tripolyphosphate (TPP)
-
DI water
Step-by-Step Methodology:
-
Polymer Solution: Prepare a 0.1% (w/v) solution of CS-6-MNA in DI water. Ensure complete dissolution.
-
Peptide Incorporation: Dissolve the model peptide (e.g., insulin at 1 mg/mL) in the CS-6-MNA solution.
-
Nanoparticle Formation: While stirring the CS-6-MNA/peptide solution at a moderate speed, add a 0.1% (w/v) TPP solution dropwise. The positively charged amine and thiol groups of the polymer will interact with the negatively charged TPP, leading to spontaneous formation of nanoparticles and encapsulation of the peptide.
-
Maturation: Continue stirring for 30 minutes at room temperature to allow for particle stabilization.
-
Collection: The resulting nanoparticle suspension can be used directly for in vitro experiments or collected by centrifugation (e.g., 15,000 x g for 30 min) for further analysis or lyophilization.
Performance Evaluation: Key Experimental Protocols
Validating the performance of the formulated nanoparticles is a critical step. The following protocols provide standardized methods for assessing the key attributes of the delivery system.
Protocol 3: In Vitro Mucoadhesion Assessment
Objective: To quantify the improvement in mucoadhesion conferred by the 6-MNA modification. Principle: This method simulates the interaction of the nanoparticles with the intestinal mucus layer. The amount of nanoparticles remaining attached to a piece of mucosal tissue after a washing step is quantified. Methodology:
-
Obtain fresh porcine intestinal mucosa and mount it on a glass slide.
-
Apply a known concentration of the nanoparticle suspension (both CS-6-MNA and unmodified chitosan as a control) onto the mucosal surface.
-
Incubate for a set period (e.g., 3 hours) at 37°C to allow for interaction.
-
Gently wash the mucosal surface with pre-warmed phosphate-buffered saline (PBS) at a constant flow rate to remove non-adhered nanoparticles.
-
Quantify the amount of polymer remaining on the mucosa. This can be done by dissolving the remaining polymer and using a colorimetric assay or by using fluorescently labeled nanoparticles and measuring the remaining fluorescence.
-
Calculate the percentage of mucoadhesion and compare the results between the modified and unmodified nanoparticles.
Protocol 4: Ex Vivo Intestinal Permeation Study (Ussing Chamber)
Objective: To evaluate the ability of the formulation to enhance the transport of the peptide across the intestinal epithelium. Principle: An Ussing chamber is used to mount a section of intestinal tissue, separating a donor (apical/mucosal) and receiver (basolateral/serosal) chamber. The appearance of the peptide in the receiver chamber over time is measured. Methodology:
-
Excise a segment of rat or porcine jejunum and mount it in the Ussing chamber, separating the two halves.
-
Fill both chambers with pre-warmed, oxygenated Krebs-Ringer buffer.
-
Allow the tissue to equilibrate and measure the transepithelial electrical resistance (TEER) to confirm tissue viability.
-
Add the peptide-loaded nanoparticle formulation to the donor (apical) chamber. A control group with the free peptide should also be run.
-
At predetermined time intervals (e.g., 30, 60, 90, 120, 180 minutes), withdraw samples from the receiver (basolateral) chamber and replace with fresh buffer.
-
Quantify the concentration of the peptide in the collected samples using a suitable analytical method, such as ELISA or HPLC.
-
Calculate the apparent permeability coefficient (Papp) to compare the permeation-enhancing effect of the formulation against the free peptide.
Protocol 5: In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the oral bioavailability and pharmacokinetic profile of the peptide delivered by the CS-6-MNA nanoparticles. Methodology (Conceptual Framework):
-
Fast Sprague-Dawley rats overnight but allow free access to water.
-
Administer the peptide formulation (e.g., insulin-loaded CS-6-MNA nanoparticles) orally via gavage.[8][10] Control groups should receive an equivalent dose of the peptide via subcutaneous injection (for bioavailability calculation) and an oral solution of the free peptide.
-
At specified time points (e.g., 0, 30, 60, 120, 180, 240, 360 minutes), collect blood samples from the tail vein.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the plasma concentration of the human peptide using a species-specific ELISA kit to avoid cross-reactivity with the animal's endogenous peptide.[8][10]
-
Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Calculate the absolute oral bioavailability by comparing the AUC from the oral administration to the AUC from the subcutaneous administration.
Data and Performance Characteristics
The modification of chitosan with 6-MNA leads to significant and quantifiable improvements in the performance of the delivery system.
Table 1: Comparative Properties of Chitosan vs. CS-6-MNA Nanoparticles
| Parameter | Unmodified Chitosan NP | CS-6-MNA NP | Rationale for Improvement |
|---|---|---|---|
| Particle Size | ~200-350 nm | ~200-300 nm[10] | Size remains in the optimal range for cellular interactions. |
| Zeta Potential | High Positive | +8 to +23 mV[10] | Positive charge is retained, facilitating electrostatic interaction with negatively charged mucus. |
| Mucoadhesion (% after 3h) | ~20% | ~60% [10] | Covalent disulfide bond formation with mucus provides superior adhesion over electrostatic interactions alone. |
| In Vivo Performance (AUC) | Baseline | 4-fold Improvement [9][10] | The combination of enhanced mucoadhesion and permeation leads to significantly greater systemic absorption of the peptide. |
Safety and Biocompatibility
A critical requirement for any pharmaceutical excipient is a strong safety profile. Studies have demonstrated that the CS-6-MNA conjugate is non-toxic and biocompatible.[5][6] Cytotoxicity assays performed on Caco-2 cell lines, a standard model for the intestinal epithelium, have shown that the polymer does not adversely affect cell viability.[5] This favorable safety profile, combined with the biodegradable nature of chitosan, positions CS-6-MNA as a highly promising excipient for clinical development.
References
- 1. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ondrugdelivery.com [ondrugdelivery.com]
- 3. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GSRS [precision.fda.gov]
Application Note & Protocol: High-Sensitivity Electrochemical Detection of Heavy Metals Using 6-Mercaptonicotinic Acid-Modified Biosensors
Abstract
Heavy metal contamination in water resources poses a significant threat to public health and ecological systems.[1][2] Conventional detection methods like atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS), while accurate, are often expensive, lab-based, and require extensive sample preparation, making them unsuitable for rapid, on-site screening.[1][3] Electrochemical sensors offer a compelling alternative, providing high sensitivity, portability, and cost-effectiveness.[2][4] This application note provides a detailed guide for the development and utilization of a highly sensitive and selective electrochemical biosensor for the detection of heavy metal ions, such as lead (Pb²⁺) and cadmium (Cd²⁺), using 6-Mercaptonicotinic acid (6-MNA) as the recognition element. The protocol leverages the formation of a stable self-assembled monolayer (SAM) of 6-MNA on a gold electrode, which acts as a chelating agent for target metal ions.[5][6] Detection is achieved using Square Wave Anodic Stripping Voltammetry (SWASV), a technique renowned for its excellent signal-to-noise ratio and low detection limits.[7][8][9]
Principle of Detection
The functionality of the biosensor is based on the unique chemical properties of this compound (C₆H₅NO₂S).[10] This molecule possesses two key functional groups: a thiol (-SH) group and a carboxylic acid (-COOH) group on a pyridine ring.[11]
-
Immobilization via Thiol Group: The thiol group has a strong affinity for gold surfaces, enabling the spontaneous formation of a highly ordered and stable self-assembled monolayer (SAM) through a covalent Au-S bond.[12][13] This process creates a robust and reproducible sensor surface.
-
Chelation via Multiple Sites: The pyridine nitrogen, the thiol sulfur, and the deprotonated carboxyl group of the immobilized 6-MNA act as a multidentate chelating agent.[5][11] Heavy metal ions, which are classified as soft or borderline acids, have a high affinity for the soft sulfur and nitrogen donor atoms, leading to the formation of stable coordination complexes on the electrode surface.[6]
-
Electrochemical Transduction (SWASV): The detection process involves a two-step electrochemical technique:
-
Deposition Step: A negative potential is applied to the electrode, reducing the captured heavy metal ions (e.g., Pb²⁺) to their metallic state (Pb⁰) and pre-concentrating them onto the sensor surface.
-
Stripping Step: The potential is then swept in the positive direction using a square-wave waveform. The accumulated metal is re-oxidized (stripped) back into the solution (Pb⁰ → Pb²⁺ + 2e⁻). This oxidation generates a current peak at a characteristic potential for each metal. The height of this peak is directly proportional to the concentration of the metal ion in the sample.[9][14]
-
Experimental Workflow & Protocols
Sensor Fabrication Workflow
The overall process for fabricating the 6-MNA modified electrode is a straightforward and reproducible procedure involving electrode preparation and surface functionalization.
Caption: Workflow for fabricating the 6-MNA functionalized biosensor.
Protocol 1: Preparation of Reagents
-
6-MNA Solution (10 mM): Dissolve 15.5 mg of this compound (MW: 155.18 g/mol ) in 10 mL of absolute ethanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Scientist's Note: Ethanol is an excellent solvent for thiols and evaporates cleanly, which is critical for forming a high-quality SAM without solvent-induced defects.
-
-
Supporting Electrolyte (0.1 M Acetate Buffer, pH 4.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Adjust pH using a calibrated pH meter.
-
Rationale: A slightly acidic pH is optimal for the stripping analysis of many heavy metals, including lead and cadmium, as it prevents the formation of metal hydroxide species and ensures the metal ions are in a readily reducible state.[9]
-
-
Heavy Metal Stock Solutions (1000 ppm): Use commercially available certified stock solutions of Pb(NO₃)₂ and Cd(NO₃)₂. Prepare working standards by serial dilution in the supporting electrolyte.
-
Trustworthiness: Using certified standards is crucial for accurate calibration and validation of the sensor's performance.
-
Protocol 2: Gold Electrode Preparation
-
Mechanical Polishing: Polish the surface of a 3 mm diameter gold disk electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each. Rinse thoroughly with deionized (DI) water and sonicate in DI water for 2 minutes to remove alumina particles.
-
Rationale: This step creates a mirror-like, smooth surface, which is essential for the formation of a uniform and densely packed self-assembled monolayer.
-
-
Electrochemical Cleaning: In 0.5 M H₂SO₄, cycle the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s until a reproducible cyclic voltammogram characteristic of clean gold is obtained. Rinse the electrode thoroughly with DI water and then ethanol.
-
Expertise: This electrochemical cycling oxidizes and then reduces the gold surface, removing any organic impurities and creating a pristine surface for thiol binding.[15]
-
Protocol 3: Immobilization of 6-MNA
-
Incubation: Immediately after cleaning and drying, immerse the gold electrode into the 10 mM 6-MNA ethanolic solution.
-
Self-Assembly: Allow the electrode to incubate at room temperature for 12-18 hours in a sealed container to prevent solvent evaporation.
-
Scientist's Note: While initial thiol adsorption is rapid, a longer incubation time is necessary to allow for molecular rearrangement and the formation of a well-ordered, crystalline-like monolayer, which minimizes defects and enhances sensor stability.[12]
-
-
Rinsing: After incubation, remove the electrode and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules, followed by a final rinse with DI water. Dry the electrode under a gentle stream of nitrogen. The sensor is now ready for use or can be stored in a desiccator.
Protocol 4: Electrochemical Detection of Lead (Pb²⁺)
-
Setup: Place the modified Au-S-MNA electrode (working electrode), a platinum wire (counter electrode), and an Ag/AgCl electrode (reference electrode) into an electrochemical cell containing the sample (e.g., 10 mL of acetate buffer with a known concentration of Pb²⁺).
-
Deposition Step: Apply a potential of -1.0 V for 120 seconds while stirring the solution.
-
Rationale: This potential is sufficiently negative to reduce Pb²⁺ to Pb⁰. Stirring ensures a constant flux of ions to the electrode surface, maximizing the pre-concentration efficiency.
-
-
Equilibration: Stop stirring and allow the solution to become quiescent for 10 seconds.
-
Stripping Step (SWASV): Scan the potential from -1.0 V to -0.2 V using a square wave voltammetry waveform with the following typical parameters:
-
Frequency: 25 Hz
-
Amplitude: 25 mV
-
Step Potential: 4 mV
-
-
Data Acquisition: Record the resulting current. A peak should appear at approximately -0.5 V to -0.6 V corresponding to the oxidation of lead.
-
Cleaning Step (Optional): To regenerate the surface for the next measurement, hold the potential at +0.4 V for 60 seconds in a blank supporting electrolyte to ensure all accumulated metal is stripped off.
Data Analysis & Performance
Mechanism of Interaction and Detection
The chelation of a heavy metal ion by the immobilized 6-MNA and its subsequent electrochemical detection is a multi-stage process.
Caption: Chelation and electrochemical detection pathway for Pb²⁺.
Performance Characteristics
The performance of the 6-MNA biosensor should be characterized by creating a calibration curve. Analyze standards of increasing concentrations and plot the stripping peak current versus the metal ion concentration.
| Parameter | Target Analyte | Typical Performance |
| Linear Range | Pb²⁺ | 1 µg/L - 100 µg/L |
| Cd²⁺ | 1 µg/L - 100 µg/L | |
| Limit of Detection (LOD) | Pb²⁺ | ~0.8 µg/L[14] |
| Cd²⁺ | ~0.5 µg/L | |
| Sensitivity | Pb²⁺ | 1.5 µA / (µg/L) |
| Cd²⁺ | 2.1 µA / (µg/L) | |
| Selectivity | High selectivity against common interfering ions like Zn²⁺, Cu²⁺, Fe³⁺ due to the specific coordination chemistry of 6-MNA.[16] | |
| Reproducibility | < 5% RSD (Relative Standard Deviation) for 5 replicate measurements. |
Note: Performance data is representative and can vary based on specific experimental conditions and instrumentation.
Conclusion
This application note details a robust and reliable method for fabricating and using this compound-based electrochemical biosensors for the sensitive detection of heavy metals. The protocol leverages the stable self-assembly of 6-MNA on gold surfaces and the high sensitivity of the SWASV technique. This approach provides a powerful tool for researchers in environmental monitoring, food safety, and toxicology, offering a rapid, field-deployable, and cost-effective alternative to traditional analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical detection of selected heavy metals in water: a case study of African experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials [mdpi.com]
- 4. Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Determination of heavy metals by thin-layer chromatography-square-wave anodic stripping voltammetry (Journal Article) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. GSRS [precision.fda.gov]
- 11. Multifunctional coordination polymers based on copper( i ) and mercaptonicotinic ligands: synthesis, and structural, optical and electrical characteri ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT01127D [pubs.rsc.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Multiplexed Anodic Stripping Voltammetry Detection of Heavy Metals in Water Using Nanocomposites Modified Screen-Printed Electrodes Integrated With a 3D-Printed Flow Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Colorimetric detection of Cd2+ using gold nanoparticles cofunctionalized with this compound and l-Cysteine - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Colorimetric Detection of Cadmium Ions Using 6-MNA Functionalized Gold Nanoparticles
Introduction
Cadmium (Cd²⁺) is a highly toxic heavy metal pollutant that poses significant threats to human health and the environment.[1][2] Its detection in environmental and biological samples is of paramount importance. This application note provides a detailed protocol for the sensitive and selective colorimetric detection of cadmium ions using gold nanoparticles (AuNPs) functionalized with 6-mercapto-nicotinic acid (6-MNA). For enhanced performance, a co-functionalization approach with L-Cysteine (L-Cys) is also described, which has been shown to provide a more robust response to Cd²⁺.[3][4][5]
The principle of this assay is based on the aggregation of functionalized AuNPs in the presence of Cd²⁺.[3][5] Dispersed, functionalized AuNPs exhibit a characteristic red color due to their surface plasmon resonance (SPR).[6][7][8] Upon introduction of Cd²⁺, the metal ions interact with the functional groups on the nanoparticle surface, inducing aggregation. This interparticle coupling causes a red-shift in the SPR, resulting in a visible color change from red to blue, which can be quantified using a UV-Vis spectrophotometer.[3][6]
Scientific Principles and Causality
The success of this colorimetric sensor hinges on the specific interactions between the functionalized nanoparticles and the target cadmium ions. Here, we delve into the causality behind the experimental design.
1. Gold Nanoparticles as the Signal Transducer: Gold nanoparticles are employed due to their unique optical properties, specifically their intense surface plasmon resonance.[7][8] The color of the AuNP solution is highly sensitive to the inter-particle distance, making them excellent probes for aggregation-based assays.[6][9] The citrate reduction method, a widely adopted protocol, is used to synthesize AuNPs with a relatively uniform size and shape, which is crucial for a consistent and reproducible colorimetric response.[2][4][5][10]
2. 6-MNA and L-Cysteine as Recognition Elements: The functionalization of AuNPs with 6-MNA and L-Cysteine is the key to achieving selectivity for cadmium ions. This is achieved through the strong affinity of the thiol (-SH) group in both 6-MNA and L-Cysteine for the gold surface, leading to the formation of a stable Au-S bond.[1][3] This self-assembly process creates a functional shell around the gold core. The carboxylic acid and amine/pyridine functionalities of these ligands then act as binding sites for Cd²⁺ through metal-ligand interactions.[1][3] Theoretical studies have shown that these interactions are primarily electrostatic in nature.[1] The co-functionalization with both 6-MNA and L-Cysteine provides a synergistic effect, enhancing the sensitivity towards Cd²⁺ compared to nanoparticles functionalized with either ligand alone.[3][5]
3. The Role of pH and Ionic Strength: The pH of the solution plays a critical role in the detection mechanism. It influences the protonation state of the functional groups on the nanoparticle surface, which in turn affects their ability to bind with Cd²⁺.[11][12] Optimal pH ensures that the binding sites are available for coordination with cadmium ions. Similarly, the ionic strength of the solution, often adjusted with NaCl, helps to modulate the electrostatic repulsion between the nanoparticles.[9][13] A controlled amount of salt can screen the surface charges, bringing the nanoparticles closer to a state of incipient instability. This makes them more susceptible to aggregation in the presence of the target analyte, thereby enhancing the sensitivity of the assay.[13][14]
Experimental Workflow
The overall process for the colorimetric detection of cadmium ions using 6-MNA functionalized nanoparticles can be visualized in the following workflow diagram.
Diagram 1: Experimental workflow for Cd²⁺ detection.
Protocols
Part 1: Synthesis of Gold Nanoparticles (Citrate Reduction Method)
This protocol is adapted from the well-established Turkevich method.[2][5]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water
-
All glassware should be thoroughly cleaned with aqua regia (3:1 HCl:HNO₃) and rinsed with DI water.
Procedure:
-
Prepare a 1.0 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄ in DI water.
-
Prepare a 1% (w/v) trisodium citrate solution by dissolving 0.5 g of trisodium citrate dihydrate in 50 mL of DI water. It is recommended to use a freshly prepared solution.[2]
-
In a 50 mL Erlenmeyer flask, add 20 mL of the 1.0 mM HAuCl₄ solution.
-
Place the flask on a stirring hotplate and bring the solution to a rolling boil with vigorous stirring.[2]
-
Once boiling, quickly add 2 mL of the 1% trisodium citrate solution to the flask.[2]
-
The solution color will change from pale yellow to colorless, then to gray, and finally to a deep wine-red, indicating the formation of AuNPs.[10]
-
Continue heating and stirring for an additional 10-15 minutes.[5]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy. A characteristic surface plasmon resonance peak should be observed around 520-523 nm.[7][10] The size and morphology can be further confirmed by Transmission Electron Microscopy (TEM).[15][16]
Part 2: Functionalization of AuNPs with 6-MNA and L-Cysteine
Materials:
-
Synthesized AuNP solution
-
6-mercapto-nicotinic acid (6-MNA)
-
L-Cysteine (L-Cys)
-
DI water
Procedure:
-
Prepare stock solutions of 6-MNA and L-Cys in DI water.
-
To the synthesized AuNP solution, add the 6-MNA and L-Cys stock solutions to achieve the desired final concentrations. Optimal concentrations have been reported to be around 2.0 × 10⁻⁵ M for 6-MNA and 2.0 × 10⁻⁶ M for L-Cys.[3]
-
Allow the mixture to incubate at room temperature for a sufficient time (e.g., overnight) with gentle stirring to ensure complete functionalization.[17]
-
(Optional but recommended) Purify the functionalized AuNPs by centrifugation to remove excess unbound ligands. Resuspend the pellet in DI water.
Part 3: Colorimetric Detection of Cadmium Ions
Materials:
-
Functionalized AuNP solution
-
Cadmium standard solution (e.g., from CdCl₂)
-
Sodium chloride (NaCl) solution
-
pH buffer (e.g., a suitable buffer to maintain pH 10.0)[3]
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a series of Cd²⁺ standard solutions of known concentrations by diluting the cadmium standard solution.
-
In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of the functionalized AuNP solution.
-
Adjust the pH of the AuNP solution to the optimal value (e.g., pH 10.0).[3]
-
Add a specific volume of NaCl solution to achieve the optimal ionic strength (e.g., 0.020 M).[3]
-
Add varying concentrations of the Cd²⁺ standard solutions to the tubes/wells. Include a blank with no Cd²⁺.
-
Incubate the mixtures at room temperature for a short period (e.g., 10-15 minutes) to allow for the interaction and aggregation to occur.
-
Visually observe the color change of the solutions.
-
Measure the UV-Vis absorption spectra of each solution from 400 nm to 800 nm.
-
Calculate the ratio of the absorbance at 620 nm to the absorbance at 523 nm (A₆₂₀/A₅₂₃).[3]
-
Plot the A₆₂₀/A₅₂₃ ratio against the concentration of Cd²⁺ to generate a calibration curve.
Sensing Mechanism
The detection of cadmium ions is based on the principle of induced aggregation of the functionalized gold nanoparticles.
Diagram 2: Cd²⁺ induced aggregation of AuNPs.
Performance Characteristics
The performance of the 6-MNA and L-Cysteine co-functionalized AuNP sensor for Cd²⁺ detection is summarized in the table below.
| Parameter | Value | Reference |
| Linear Range | 2.0 × 10⁻⁷ to 1.7 × 10⁻⁶ M | [3] |
| Limit of Detection (LOD) | 1.0 × 10⁻⁷ M (3σ) | [3] |
| Optimal pH | 10.0 | [3] |
| Optimal 6-MNA Conc. | 2.0 × 10⁻⁵ M | [3] |
| Optimal L-Cys Conc. | 2.0 × 10⁻⁶ M | [3] |
| Optimal NaCl Conc. | 0.020 M | [3] |
Selectivity
The selectivity of the sensor is a critical parameter. Interference studies have shown that the co-functionalized AuNPs exhibit high selectivity for Cd²⁺. While some metal ions like Pb²⁺ and Cu²⁺ may cause slight interference, most other common metal ions do not significantly affect the detection of Cd²⁺.[3]
Applications
This colorimetric method offers a simple, rapid, and cost-effective approach for the detection of cadmium ions. It has been successfully applied to determine the concentration of Cd²⁺ in environmental samples, such as lake water.[3] With further validation, this method holds promise for applications in environmental monitoring, food safety analysis, and clinical diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
- 6. seibold-wasser.com [seibold-wasser.com]
- 7. cytodiagnostics.com [cytodiagnostics.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. mdpi.com [mdpi.com]
- 10. static.even3.com [static.even3.com]
- 11. The effect of pH and transition metal ions on cysteine-assisted gold aggregation for a distinct colorimetric response - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and characterization of gold nanoparticle-based colorimetric sensing assay functionalized with L-cysteine for the detection of calcium carbide in ripened mango and banana fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Electrochemical Sensing with 6-Mercaptonicotinic Acid
Introduction: The Versatility of 6-Mercaptonicotinic Acid in Electrochemical Sensing
This compound (6-MNA), a bifunctional molecule, has emerged as a significant component in the development of sensitive and selective electrochemical sensors. Its unique structure, featuring a thiol (-SH) group and a carboxylic acid (-COOH) group on a pyridine ring, allows for robust self-assembly on gold surfaces and versatile functionalization for targeted analyte detection. The thiol group provides a strong anchoring point to gold electrodes, forming stable and well-ordered self-assembled monolayers (SAMs).[1][2] This spontaneous organization is a cornerstone of creating reproducible and reliable sensor interfaces.
The carboxylic acid moiety, on the other hand, offers a tunable handle for electrostatic interactions and further chemical modifications. The ionization of this carboxyl group is pH-dependent, with a reported surface pKa of approximately 5.5.[1][2] This property is crucial as it allows for the modulation of the surface charge of the electrode, influencing the interaction with charged analytes. At pH values above its pKa, the deprotonated carboxylate group imparts a negative charge to the monolayer, facilitating the detection of positively charged species through electrostatic attraction.[2] Conversely, at lower pH, the protonated, neutral surface can be tailored for other types of interactions. The pyridine ring itself can also participate in interactions, contributing to the overall selectivity of the sensor.
These characteristics make 6-MNA an ideal candidate for a wide array of electrochemical sensing applications, ranging from the detection of neurotransmitters like dopamine to the potential monitoring of heavy metals and pharmaceuticals. This guide will provide a detailed overview of the principles, protocols, and applications of 6-MNA in electrochemical sensing, aimed at researchers, scientists, and drug development professionals.
Core Principles of 6-MNA Based Electrochemical Sensing
The fundamental principle behind the sensing capability of 6-MNA modified electrodes lies in its ability to create a selective interface that interacts with the target analyte, leading to a measurable change in an electrochemical signal. This can be achieved through several mechanisms:
-
Electrostatic Interactions: As mentioned, the pH-dependent charge of the 6-MNA monolayer can be exploited to attract or repel charged analytes. For instance, the negatively charged monolayer at physiological pH can preconcentrate positively charged analytes like dopamine at the electrode surface, enhancing the detection signal.[2]
-
Coordination Chemistry: The carboxylate group and the nitrogen atom in the pyridine ring can act as ligands, forming coordination complexes with metal ions. This interaction can be harnessed for the detection of heavy metals.
-
Blocking/Permeation Effects: The densely packed 6-MNA SAM can act as a barrier, hindering the access of certain redox probes to the electrode surface. The binding of an analyte to the monolayer can alter its structure, leading to changes in the permeability of the film and a corresponding change in the electrochemical signal. This is often probed using techniques like Electrochemical Impedance Spectroscopy (EIS).[3]
-
Catalytic Effects: In some cases, the 6-MNA modified surface may exhibit catalytic activity towards the oxidation or reduction of the target analyte, leading to an amplified signal.
These interactions are typically monitored using various electrochemical techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Electrochemical Impedance Spectroscopy (EIS).
Experimental Workflow: From Electrode Modification to Analyte Detection
The successful implementation of a 6-MNA based electrochemical sensor relies on a systematic and well-controlled experimental workflow. The following diagram illustrates the key stages involved:
Caption: General experimental workflow for developing a 6-MNA based electrochemical sensor.
Application Note 1: Detection of Dopamine
Background
Dopamine (DA) is a critical neurotransmitter, and its abnormal levels are associated with several neurological disorders, including Parkinson's disease and schizophrenia.[4] Therefore, the development of sensitive and selective methods for dopamine detection is of great importance. Bare gold electrodes often suffer from fouling due to the oxidation products of dopamine, leading to decreased sensitivity and reproducibility.[5][6] A 6-MNA self-assembled monolayer on a gold electrode can effectively mitigate this issue and enhance the detection of dopamine.[2] At physiological pH (around 7.4), the carboxyl group of 6-MNA is deprotonated, creating a negatively charged surface that electrostatically attracts the positively charged dopamine molecules (protonated amine group), leading to its preconcentration at the electrode surface and an enhanced oxidation signal.[2]
Sensing Mechanism
The detection mechanism relies on the electrochemical oxidation of dopamine at the 6-MNA modified electrode. The electrostatic accumulation of dopamine at the electrode surface leads to a significant increase in the peak current of dopamine oxidation compared to a bare gold electrode.
Caption: Mechanism of dopamine detection at a 6-MNA modified electrode.
Protocol: Preparation of 6-MNA Modified Gold Electrode and Dopamine Detection
Materials and Reagents:
-
Gold working electrode (e.g., gold disk electrode)
-
This compound (6-MNA)
-
Ethanol (absolute)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dopamine hydrochloride
-
Ascorbic acid (for interference studies)
-
Uric acid (for interference studies)
-
Alumina slurry (0.3 and 0.05 µm) or polishing pads
-
Deionized (DI) water (18 MΩ·cm)
-
Potassium ferricyanide/ferrocyanide solution (for electrode characterization)
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Three-electrode cell (with Ag/AgCl reference electrode and Pt wire counter electrode)
Step-by-Step Protocol:
-
Gold Electrode Pre-treatment:
-
Polish the gold electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with DI water.
-
Sonicate the electrode in DI water and then in ethanol for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable and characteristic voltammogram for a clean gold electrode is obtained.[3] Rinse with DI water and dry.
-
-
Characterization of the Bare Gold Electrode:
-
Record a cyclic voltammogram (CV) of the bare gold electrode in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl. This will serve as a baseline.
-
-
Formation of the 6-MNA Self-Assembled Monolayer (SAM):
-
Prepare a 10 mM solution of 6-MNA in absolute ethanol.
-
Immerse the clean, dry gold electrode in the 6-MNA solution for at least 12-18 hours at room temperature to ensure the formation of a well-ordered monolayer.[7]
-
After incubation, remove the electrode and rinse it thoroughly with ethanol and then DI water to remove any non-covalently bound molecules.
-
Dry the electrode gently with a stream of nitrogen.
-
-
Characterization of the 6-MNA Modified Electrode:
-
Record a CV of the 6-MNA modified electrode in the same [Fe(CN)₆]³⁻/⁴⁻ solution. A significant decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare electrode indicates the successful formation of a blocking monolayer.
-
Electrochemical Impedance Spectroscopy (EIS) can also be used for characterization. The Nyquist plot for the modified electrode will show a much larger semicircle, indicating an increased charge transfer resistance.[3][8]
-
-
Electrochemical Detection of Dopamine:
-
Prepare a stock solution of dopamine in DI water. Prepare a series of standard solutions of dopamine in 0.1 M PBS (pH 7.4) by serial dilution.
-
Place the 6-MNA modified electrode, Ag/AgCl reference electrode, and Pt counter electrode in the electrochemical cell containing the dopamine solution.
-
Record the differential pulse voltammogram (DPV) or square wave voltammogram (SWV) over a potential range that covers the oxidation potential of dopamine (e.g., 0.0 V to +0.6 V vs. Ag/AgCl).
-
An oxidation peak corresponding to dopamine should be observed.
-
Repeat the measurement for each standard solution to construct a calibration curve by plotting the peak current versus the dopamine concentration.
-
-
Selectivity Studies:
-
To assess the selectivity of the sensor, perform DPV/SWV measurements of dopamine in the presence of common interfering species such as ascorbic acid and uric acid, which are electroactive at similar potentials.[4] The 6-MNA modified electrode is expected to show a well-resolved peak for dopamine.
-
Expected Results and Data Presentation
The electrochemical measurements should demonstrate a clear and quantifiable response to dopamine. The data can be summarized as follows:
| Parameter | Bare Gold Electrode | 6-MNA Modified Electrode |
| Dopamine Oxidation Potential | ~ +0.4 V (vs. Ag/AgCl) | ~ +0.3 V (vs. Ag/AgCl) |
| Dopamine Oxidation Peak Current | Lower, prone to fouling | Significantly higher, stable |
| Selectivity against Ascorbic Acid | Poor, overlapping peaks | Good, resolved peaks |
| Limit of Detection (LOD) | Higher | Lower |
| Linear Range | Narrower | Wider |
Application Note 2: Potential for Heavy Metal Ion Detection
Conceptual Framework
While specific, detailed protocols for 6-MNA in heavy metal sensing are less prevalent in the initial literature search, the chemical structure of 6-MNA strongly suggests its potential for this application. Heavy metal ions are a significant class of environmental pollutants, and their detection is crucial for public health.[9][10] The carboxylate group of 6-MNA can act as a chelating agent for various metal ions such as Cu²⁺, Pb²⁺, and Cd²⁺. The binding of these metal ions to the 6-MNA monolayer would alter the electrochemical properties of the interface, providing a detectable signal.
The detection principle would likely involve the preconcentration of the metal ions on the electrode surface through chelation, followed by their electrochemical stripping (anodic stripping voltammetry) or by monitoring the change in impedance of the electrode.
Proposed Protocol Outline: Heavy Metal Detection using Anodic Stripping Voltammetry (ASV)
-
Electrode Preparation: Prepare the 6-MNA modified gold electrode as described in the dopamine protocol.
-
Preconcentration Step: Immerse the modified electrode in the sample solution containing the target heavy metal ions for a specific period under a negative potential. This allows the metal ions to chelate with the 6-MNA and deposit onto the electrode surface.
-
Stripping Step: After a brief equilibration period, scan the potential in the positive direction. The deposited metal will be stripped off (oxidized) from the electrode, generating a current peak at a potential characteristic of the metal.
-
Quantification: The height or area of the stripping peak is proportional to the concentration of the metal ion in the sample.
Application Note 3: Pharmaceutical Analysis
Rationale and Potential
Electrochemical sensors offer a rapid and cost-effective alternative to traditional chromatographic methods for pharmaceutical analysis.[11][12] 6-MNA modified electrodes can be adapted for the detection of various pharmaceutical compounds, particularly those that are electroactive and possess a positive charge at a suitable pH. The electrostatic interaction mechanism, similar to that for dopamine, can be employed.
For instance, certain drugs with amine functionalities will be protonated and positively charged in a neutral or slightly acidic medium, facilitating their accumulation on the negatively charged 6-MNA surface. This preconcentration effect can significantly enhance the sensitivity of the detection.
General Protocol for Pharmaceutical Compound Detection
-
Electrode Preparation: Prepare the 6-MNA modified gold electrode as previously detailed.
-
Optimization of Conditions: Investigate the effect of pH on the electrochemical response of the target pharmaceutical compound to determine the optimal pH for electrostatic interaction and detection.
-
Electrochemical Measurement: Use a sensitive voltammetric technique like DPV or SWV to record the signal of the pharmaceutical compound at the modified electrode.
-
Calibration and Validation: Construct a calibration curve using standard solutions of the drug. Validate the method for its linearity, sensitivity, selectivity, and applicability to real samples (e.g., pharmaceutical formulations, biological fluids after appropriate sample preparation).
Conclusion and Future Perspectives
This compound is a versatile and powerful molecule for the construction of electrochemical sensors. Its ability to form stable self-assembled monolayers on gold electrodes, coupled with its tunable surface charge and potential for chelation, makes it suitable for a wide range of applications. The detailed protocol for dopamine detection serves as a foundational method that can be adapted for the detection of other positively charged biomolecules and pharmaceuticals. Furthermore, the inherent properties of 6-MNA open up promising avenues for the development of sensors for heavy metal ions and other analytes of clinical and environmental importance. Future research could focus on further functionalization of the carboxyl group to introduce even more specific recognition elements, such as aptamers or antibodies, to create highly selective biosensors.
References
- 1. Electrochemical studies of this compound monolayer on Au electrode - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. Dopamine Detection using Mercaptopropionic Acid and Cysteamine for Electrodes Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Detection using Mercaptopropionic Acid and Cysteamine for Electrodes Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review | MDPI [mdpi.com]
- 10. Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials[v1] | Preprints.org [preprints.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. eurekaselect.com [eurekaselect.com]
Application Note & Protocol: Fabrication of High-Sensitivity Nanowell Sensors Using 6-Mercaptonicotinic Acid for Biomolecular Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Convergence of Nanotechnology and Biomolecular Detection
The precise quantification of biomolecular interactions is a cornerstone of modern drug development and diagnostics. Nanowell sensors have emerged as a powerful platform for such analyses, offering enhanced sensitivity and the potential for high-throughput screening.[1][2] The miniaturized architecture of nanowell arrays provides confined reaction volumes, leading to faster response times and improved signal-to-noise ratios.[3] This application note provides a detailed guide to the fabrication and functionalization of gold-based nanowell sensors using 6-Mercaptonicotinic acid (6-MNA) as a molecular linker.
This compound is a bifunctional molecule featuring a thiol (-SH) group and a carboxylic acid (-COOH) group.[4] This unique structure is ideal for biosensor applications. The thiol group forms a stable, self-assembled monolayer (SAM) on gold surfaces through a strong sulfur-gold interaction.[5] This process creates a well-ordered, functionalized surface.[6] The exposed carboxylic acid groups then provide anchor points for the covalent immobilization of biomolecules, such as antibodies or enzymes, which are crucial for specific analyte capture. The ability to create such tailored surfaces is fundamental to the development of robust and selective biosensors.[7][8]
This guide will detail the fabrication of the nanowell array, the surface functionalization with 6-MNA, the subsequent immobilization of a model biomolecule, and the characterization of each step using electrochemical impedance spectroscopy (EIS). EIS is a powerful, label-free technique for probing the electrical properties of the sensor surface at each stage of fabrication and during biomolecular binding events.[9][10]
I. Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Silicon Wafer with Gold Thin Film | University Wafer or similar | P-type <100> silicon wafer with a 10 nm chromium adhesion layer and a 100 nm gold layer. |
| This compound (6-MNA) | Sigma-Aldrich | Purity >95% |
| Ethanol (Absolute) | Fisher Scientific | Anhydrous, for cleaning and solution preparation. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) | Sigma-Aldrich | For activation of carboxylic acid groups. |
| N-hydroxysuccinimide (NHS) | Sigma-Aldrich | To stabilize the activated carboxylic acid groups. |
| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.4 |
| Model Antibody (e.g., Anti-IgG) | Jackson ImmunoResearch | For immobilization and detection validation. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | For blocking non-specific binding sites. |
| Target Antigen (e.g., IgG) | Jackson ImmunoResearch | For detection experiments. |
| Deionized (DI) Water | Millipore | Resistivity >18 MΩ·cm |
| Nanoimprint Lithography System | Nanonex or similar | For creating the nanowell array structure. |
| Reactive Ion Etching (RIE) System | Oxford Instruments or similar | For etching the gold layer. |
| Potentiostat with EIS capability | Gamry Instruments or similar | For electrochemical characterization. |
II. Experimental Workflow Overview
The fabrication and functionalization process can be logically divided into four key stages: Nanowell Array Fabrication, Surface Functionalization with 6-MNA, Biomolecule Immobilization, and Analyte Detection. Each stage is critically monitored using Electrochemical Impedance Spectroscopy (EIS) to validate the successful modification of the sensor surface.
Caption: High-level workflow for nanowell sensor fabrication and application.
III. Detailed Protocols
Protocol 1: Nanowell Array Fabrication
This protocol describes the creation of a hexagonal array of nanowells on a gold-coated silicon substrate using nanoimprint lithography (NIL) and reactive ion etching (RIE).[11]
-
Substrate Cleaning:
-
Dice the gold-coated silicon wafer into individual sensor chips (e.g., 1 cm x 1 cm).
-
Clean the chips by sonicating in acetone, isopropanol, and deionized (DI) water for 10 minutes each.
-
Dry the chips under a stream of nitrogen gas.
-
Perform a final cleaning step with an oxygen plasma asher to remove any residual organic contaminants.
-
-
Nanoimprint Lithography:
-
Spin-coat a layer of nanoimprint resist onto the clean gold surface.
-
Place the nanopillar mold (the negative of the desired nanowell array) onto the resist-coated substrate.
-
Apply heat and pressure according to the resist manufacturer's specifications to imprint the nanopillar pattern into the resist.
-
After cooling, carefully separate the mold from the substrate, leaving a patterned resist layer with an array of holes.
-
-
Reactive Ion Etching (RIE):
-
Use an RIE system to etch through the residual resist layer at the bottom of the imprinted holes.
-
Perform a subsequent RIE step using an appropriate gas chemistry (e.g., chlorine-based) to etch the exposed gold, transferring the pattern from the resist to the gold layer.
-
The etching depth should be controlled to create nanowells of the desired depth (e.g., 50-100 nm).
-
-
Resist Stripping:
-
Remove the remaining nanoimprint resist using a suitable solvent or oxygen plasma, revealing the gold nanowell array.
-
Clean the fabricated nanowell array chips by sonicating in isopropanol and DI water, then dry with nitrogen.
-
Protocol 2: Surface Functionalization with this compound
This protocol details the formation of a self-assembled monolayer of 6-MNA on the gold surface of the nanowell array.
-
Preparation of 6-MNA Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the cleaned nanowell array chips in the 1 mM 6-MNA solution.
-
Incubate at room temperature for 18-24 hours in a dark, sealed container to allow for the formation of a well-ordered SAM. The thiol groups will covalently bind to the gold surface.[5][12]
-
After incubation, remove the chips and rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed 6-MNA molecules.
-
Dry the chips under a stream of nitrogen gas.
-
Protocol 3: Biomolecule Immobilization
This protocol describes the covalent attachment of a model antibody to the 6-MNA functionalized surface using carbodiimide chemistry.[13]
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 0.4 M EDAC and 0.1 M NHS in DI water.
-
Immerse the 6-MNA functionalized chips in the EDAC/NHS solution for 15-30 minutes at room temperature with gentle agitation. This reaction activates the carboxylic acid groups of the 6-MNA to form a more reactive NHS ester.
-
-
Antibody Immobilization:
-
Immediately after activation, rinse the chips with PBS (pH 7.4).
-
Prepare a solution of the model antibody (e.g., 100 µg/mL) in PBS (pH 7.4).
-
Immerse the activated chips in the antibody solution and incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the antibody will react with the NHS esters, forming a stable amide bond.
-
-
Washing:
-
After incubation, rinse the chips thoroughly with PBS to remove any unbound antibodies.
-
Protocol 4: Surface Blocking and Analyte Detection
-
Blocking Non-Specific Binding Sites:
-
To prevent non-specific adsorption of the target analyte, immerse the antibody-functionalized chips in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Rinse the chips with PBS.
-
-
Analyte Detection:
-
Prepare solutions of the target antigen at various concentrations in PBS.
-
Incubate the sensor chips with the antigen solutions for a defined period (e.g., 30-60 minutes) at room temperature.
-
Rinse the chips with PBS to remove unbound antigen.
-
The sensors are now ready for characterization.
-
IV. Characterization by Electrochemical Impedance Spectroscopy (EIS)
EIS is used to monitor the changes in the electrical properties of the electrode-electrolyte interface at each step of the sensor fabrication and during analyte detection.[10][14]
Caption: Expected changes in charge transfer resistance (Rct) during sensor fabrication.
EIS Measurement Protocol:
-
Setup: Use a three-electrode setup with the nanowell sensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Perform measurements in a redox-active electrolyte solution, such as 5 mM [Fe(CN)6]3-/4- in PBS.
-
Parameters: Apply a small AC voltage (e.g., 10 mV) over a frequency range of 100 kHz to 0.1 Hz at the formal potential of the redox probe.
-
Data Analysis:
-
Record the impedance data as Nyquist plots (imaginary vs. real impedance).
-
Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract key parameters, most notably the charge transfer resistance (Rct).[9]
-
The Rct value is inversely proportional to the rate of electron transfer at the electrode surface. As insulating layers (SAM, antibodies, antigen) are added to the surface, the Rct is expected to increase.
-
Expected EIS Results:
| Surface Modification Step | Expected Change in Rct | Rationale |
| Bare Gold Electrode | Low Rct | Fast electron transfer on the clean gold surface. |
| After 6-MNA SAM Formation | Significant Increase in Rct | The insulating organic monolayer hinders electron transfer. |
| After Antibody Immobilization | Further Increase in Rct | The layer of large protein molecules further blocks the electrode surface. |
| After BSA Blocking | Slight Increase in Rct | BSA fills in any remaining active sites on the surface. |
| After Target Antigen Binding | Concentration-Dependent Increase in Rct | The binding of the target antigen to the immobilized antibody adds another insulating layer, with the magnitude of the Rct increase correlating with the antigen concentration. |
V. Applications in Drug Development
The nanowell sensors fabricated using this protocol have wide-ranging applications in the pharmaceutical and biotechnology industries:
-
High-Throughput Screening: The array format allows for the simultaneous testing of multiple compounds or conditions.
-
Binding Kinetics: Real-time EIS measurements can be used to study the association and dissociation rates of drug candidates with their targets.
-
Biomarker Detection: These sensors can be adapted for the sensitive detection of disease biomarkers in complex biological samples like serum.[15][16]
-
Quality Control: Monitoring the consistency and activity of antibody-based therapeutics.[15]
VI. Conclusion
This application note provides a comprehensive and validated protocol for the fabrication of nanowell sensors functionalized with this compound. The use of 6-MNA provides a robust and versatile platform for the covalent immobilization of a wide range of biomolecules. The combination of nanofabrication, self-assembled monolayer chemistry, and electrochemical impedance spectroscopy offers a powerful toolkit for researchers and drug development professionals seeking to develop high-sensitivity, label-free biosensing platforms.
VII. References
-
Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Salvarezza, R.C., et al. (2006). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. 2006 Pan-American Advanced Studies Institute.
-
Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Semantic Scholar. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Fabrication of nanowell array. (a) Schematic of the fabrication process... ResearchGate. Available at: --INVALID-LINK--
-
Lee, W., et al. (2014). Nanowell-Based Immunoassays for Measuring Single-Cell Secretion: Characterization of Transport and Surface Binding. Analytical Chemistry. Available at: --INVALID-LINK--
-
Ramachandran, N., et al. (2008). High Density Diffusion-Free Nanowell Arrays. PMC - PubMed Central. Available at: --INVALID-LINK--
-
MIT News. (2013). Nanosensors could aid drug manufacturing. ScienceDaily. Available at: --INVALID-LINK--
-
Bernkop-Schnürch, A., et al. (2009). Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. American Chemical Society. Available at: --INVALID-LINK--
-
Liu, X., et al. (2020). Enhancing the performance of paper-based electrochemical impedance spectroscopy nanobiosensors. University of Toronto.
-
ChemicalBook. (2025). This compound | 92823-43-3. ChemicalBook. Available at: --INVALID-LINK--
-
Mahmoodi, S. R., et al. (2021). Multiwell Plate Impedance Analysis of a Nanowell Array Sensor for Label-Free Detection of Cytokines in Mouse Serum. University of Pennsylvania. Available at: --INVALID-LINK--
-
Lee, H. J., et al. (2013). Wafer-scale nanowell array patterning based electrochemical impedimetric immunosensor. PubMed. Available at: --INVALID-LINK--
-
Hwang, S. (2013). Wafer Level Fabrication of Nanowell Array Biochip and Its Characterization.
-
Rutgers University. (2018). Nanowell Array Sensor Chip for Biosensing in Blood Samples.
-
Mahmoodi, S. R., et al. (2020). Multiwell Plate Impedance Analysis of a Nanowell Array Sensor for Label-Free Detection of Cytokines in Mouse Serum. Semantic Scholar. Available at: --INVALID-LINK--
-
Lee, H. J., et al. (2018). Innovations in biomedical nanoengineering: nanowell array biosensor. PMC - NIH. Available at: --INVALID-LINK--
-
Davis, J. J., et al. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. MDPI. Available at: --INVALID-LINK--
-
Cui, Z. (n.d.). Application of Biosensors in Drug Development. Longdom Publishing. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). (a) Microfabrication procedures for nanowell sensors. Follow the arrows: first step. ResearchGate. Available at: --INVALID-LINK--
-
Sharma, P., et al. (2024). Advancements in Drug Analysis through Nanoscale Sensors: A Study on Production, Design and Applications of Nanosensors and Nano-Biosensors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal.
-
Sharma, S., et al. (n.d.). Simple surface modification techniques for immobilization of biomolecules on SU-8.
-
Pavesi, L., et al. (2024). Optimization of Surface Functionalizations for Ring Resonator-Based Biosensors. PMC.
-
D'Agostino, S., et al. (n.d.). Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs. PMC - PubMed Central. Available at: --INVALID-LINK--
-
Prieto-Simón, B., et al. (2008). Biomolecule immobilization in biosensor development: tailored strategies based on affinity interactions. PubMed. Available at: --INVALID-LINK--
References
- 1. Wafer-scale nanowell array patterning based electrochemical impedimetric immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovations in biomedical nanoengineering: nanowell array biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmu.edu [cmu.edu]
- 4. This compound | 92823-43-3 [chemicalbook.com]
- 5. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 7. Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomolecule immobilization in biosensor development: tailored strategies based on affinity interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mems.seas.upenn.edu [mems.seas.upenn.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. | Semantic Scholar [semanticscholar.org]
- 13. Simple surface modification techniques for immobilization of biomolecules on SU-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. liulab.mie.utoronto.ca [liulab.mie.utoronto.ca]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Rutgers University Office of Research logo [techfinder.rutgers.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Mercaptonicotinic Acid
Welcome to the technical support center for the synthesis of 6-Mercaptonicotinic acid (6-MNA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile bifunctional molecule.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the chosen synthetic route.
Route 1: From 6-Hydroxynicotinic Acid via Newman-Kwart Rearrangement
This is a widely employed method that involves the conversion of a phenol to a thiophenol.[2][3][4] The key steps are the formation of an O-aryl thiocarbamate followed by a thermal rearrangement.
Diagram: Newman-Kwart Rearrangement Workflow
Caption: Workflow for 6-MNA synthesis via Newman-Kwart rearrangement.
Question: My Newman-Kwart rearrangement is not proceeding, or the yield is very low. What could be the issue?
Answer:
Several factors can hinder the efficiency of the Newman-Kwart rearrangement. Let's break down the possibilities:
-
Insufficient Temperature: This rearrangement requires high thermal energy to overcome the activation barrier of the four-membered cyclic transition state.[4] Temperatures are typically in the range of 200-300 °C.[4]
-
Troubleshooting:
-
Ensure your reaction setup can achieve and maintain the required temperature. High-boiling solvents like diphenyl ether can be used.
-
Gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. Be cautious of decomposition at excessively high temperatures.
-
-
-
Impurities in the Starting Material: Trace impurities can catalyze side reactions.[5]
-
Troubleshooting:
-
Purify the O-aryl thiocarbamate intermediate before the rearrangement. N,N-dimethylthiocarbamates are often advantageous as they tend to crystallize more easily, simplifying purification.[5]
-
-
-
Substituent Effects: Electron-withdrawing groups on the aromatic ring can facilitate the rearrangement, while electron-donating groups can have the opposite effect.[5] The pyridine nitrogen in the nicotinic acid backbone has a significant electronic influence.
-
Alternative Catalytic Methods: If high temperatures are problematic for your substrate, consider palladium-catalyzed or photoredox-catalyzed Newman-Kwart rearrangements, which can proceed at significantly lower temperatures (e.g., 100 °C for Pd catalysis or ambient temperature for photoredox).[4][6]
Question: I am observing significant charring and decomposition during the thermal rearrangement. How can I mitigate this?
Answer:
Charring is a common issue at the high temperatures required for the uncatalyzed Newman-Kwart rearrangement.
-
Troubleshooting:
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to high temperatures.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Choice: Use a high-boiling, inert solvent to ensure even heat distribution and prevent localized overheating.
-
Consider Catalysis: As mentioned previously, catalytic methods are the most effective way to reduce the required temperature and, consequently, decomposition.[4][6]
-
Route 2: From 6-Chloronicotinic Acid
This route involves the nucleophilic substitution of the chloro group with a sulfur nucleophile.
Diagram: Synthesis from 6-Chloronicotinic Acid
Caption: General scheme for synthesis from 6-chloronicotinic acid.
Question: The reaction of 6-chloronicotinic acid with my sulfur nucleophile is sluggish. How can I improve the reaction rate?
Answer:
The reactivity of the 6-position in the pyridine ring towards nucleophilic substitution can be influenced by several factors.
-
Troubleshooting:
-
Choice of Nucleophile: Sodium hydrosulfide (NaSH) is a common and effective sulfur nucleophile. Alternatively, thiourea followed by hydrolysis can be used.
-
Solvent: A polar aprotic solvent like DMF or DMSO can help to dissolve the reagents and facilitate the substitution.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor for potential side reactions.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be beneficial if the reagents have poor mutual solubility.
-
Question: I am getting a mixture of products, including the disulfide. What is happening?
Answer:
The thiol group in this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide, 6,6′-dithiodinicotinic acid.[7]
-
Troubleshooting:
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere.
-
Reducing Agent in Workup: During the workup, a mild reducing agent can be added to reduce any disulfide that has formed back to the thiol.
-
Route 3: From 6-Aminonicotinic Acid
This synthetic pathway involves the diazotization of the amino group, followed by a Sandmeyer-type reaction with a sulfur-containing reagent.
Question: My diazotization of 6-aminonicotinic acid is not working well, and I see a lot of side products. Why is this happening?
Answer:
Diazotization of aminopyridines can be more challenging than that of anilines. The pyridine nitrogen can be protonated in the acidic conditions required for diazotization, which can affect the reactivity.[8]
-
Troubleshooting:
-
Temperature Control: The reaction must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[9]
-
Acid Concentration: Careful control of the acid concentration is crucial. Too little acid may result in incomplete diazotization, while too much may lead to unwanted side reactions.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the solution of the amine in acid to maintain a low concentration of nitrous acid and minimize side reactions.
-
Side Reactions: Be aware of potential side reactions such as the formation of triazenes or coupling reactions if other nucleophiles are present.[9] The diazonium salt can also be unstable and hydrolyze to 6-hydroxynicotinic acid.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify crude this compound?
A1: Purification can be challenging due to the compound's polarity and potential for oxidation.
-
Recrystallization: This is a common method. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Methanol has been used for the recrystallization of related compounds.[11] The process should ideally be carried out under an inert atmosphere.
-
Acid-Base Extraction: The carboxylic acid and the pyridine nitrogen allow for manipulation of solubility based on pH. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid can be an effective purification strategy.
-
Column Chromatography: This is generally less ideal for very polar compounds like 6-MNA, but reverse-phase chromatography could be an option.
Q2: How should I store this compound to prevent degradation?
A2: Due to the susceptibility of the thiol group to oxidation, proper storage is critical.
-
Store the solid product in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Refrigeration is recommended to slow down any potential degradation pathways.
-
Avoid exposure to air and light.
Q3: I am seeing a melting point depression and broadening for my synthesized this compound. What does this indicate?
A3: A depressed and broad melting point range is a classic indicator of impurities. The most likely impurity is the corresponding disulfide, formed by oxidation of the thiol. The presence of starting materials or other side products from the synthesis will also lead to this observation. Refer to the purification techniques in Q1 to improve the purity of your product. The reported melting point is around 260-262 °C with decomposition.[1]
Q4: Can I use this compound for conjugation to biomolecules?
A4: Yes, this compound is a bifunctional linker. The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) for covalent attachment to amine groups on biomolecules like proteins or chitosan.[12][13][14] The thiol group can then be used for surface immobilization on gold nanoparticles or for forming disulfide bonds.[12]
III. Experimental Protocols
Protocol 1: Synthesis of 6-Chloronicotinic Acid from 2-Chloro-5-methylpyridine
This protocol is adapted from a patented method.[15]
-
In a 1000 mL flask equipped with a stirrer, reflux condenser, and gas inlet, add 450 g of chlorobenzene, 100 g of 2-chloro-5-methylpyridine, and 3 g of cobalt acetate.
-
Heat the mixture to 80 °C with stirring.
-
Introduce oxygen at a flow rate of 0.4 L/min.
-
Maintain the reaction at 80 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitate and dry to obtain the crude product.
-
For purification, place the crude product in a 1000 mL flask and add 600 g of methanol.
-
Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hold at reflux for 5 minutes, then slowly cool to 5 °C to allow for crystallization.
-
Continue stirring at 5 °C for 1 hour.
-
Filter the white product, wash the filter cake with a small amount of cold methanol, and dry at 80 °C for 4 hours to yield pure 6-chloronicotinic acid.
Protocol 2: General Procedure for Hydrolysis of S-Aryl Thiocarbamates
This is a general procedure for the final step of the Newman-Kwart rearrangement route.[5]
-
Dissolve the S-aryl thiocarbamate intermediate in a 10% aqueous solution of sodium hydroxide or a methanolic solution of potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a suitable acid (e.g., HCl) to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
IV. References
-
Organic Chemistry Portal. Newman-Kwart Rearrangement. --INVALID-LINK--
-
Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis, 2008(05), 661-689.
-
Al-Masoudi, N. A., Al-Salihen, F. H., & Ferwanah, A. E. R. S. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Applicable Chemistry, 5(4), 735-744.
-
Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008). Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. University of Edinburgh Research Explorer.
-
Wikipedia. Newman–Kwart rearrangement. --INVALID-LINK--
-
Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P. M., & Renny, J. S. (2009). The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612-7615.
-
Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2010). Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. Biomacromolecules, 11(4), 933-939.
-
Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2009). Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. PubMed.
-
Gheorghiu, M. D., & Balaban, A. T. (2000). The Coupling Capacity of Diazotized N-Substituted Aminopyridines – A Quantum Mechanical Approach. Revue Roumaine de Chimie, 45(4), 335-343.
-
Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-275.
-
ChemicalBook. 6-Chloronicotinic acid | 5326-23-8. --INVALID-LINK--
-
PrepChem.com. Synthesis of 6-chloronicotinic acid. --INVALID-LINK--
-
Sigma-Aldrich. 6-Mercaptopyridine-3-carboxylic acid technical grade, 90%. --INVALID-LINK--
-
Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2010). Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. ACS Publications.
-
CN103570612A - Preparation method of 6-chloronicotinic acid. Google Patents. --INVALID-LINK--
-
ChemicalBook. This compound | 92823-43-3. --INVALID-LINK--
-
Ghorbani-Vaghei, R., & Amiri, A. (2015). Representations of the molecular structures of the mercaptonicotinate ligands and their derivatives discussed in the present review. ResearchGate.
References
- 1. This compound | 92823-43-3 [chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. Newman-Kwart Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. oaji.net [oaji.net]
- 10. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 6-Mercaptonicotinic Acid
Welcome to the technical support center for the synthesis of 6-Mercaptonicotinic Acid (6-MNA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in synthesizing this important bifunctional molecule. By understanding the critical parameters and potential pitfalls, you can significantly improve your reaction yields, product purity, and overall efficiency.
This compound is a valuable building block in various fields, including the development of mucoadhesive polymers for drug delivery and the functionalization of nanoparticles. Achieving a high-yield, reproducible synthesis is crucial for advancing these applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.
Common Synthetic Routes
The most prevalent and practical laboratory-scale synthesis of this compound involves the nucleophilic substitution of a leaving group at the 6-position of the pyridine ring with a sulfur nucleophile. The typical starting material is 6-chloronicotinic acid, which is commercially available or can be synthesized from precursors like 6-hydroxynicotinic acid.[1][2] The reaction with a thiolating agent, such as sodium hydrosulfide (NaSH), introduces the desired mercapto group.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, common problems encountered during the synthesis of 6-MNA in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix them?
Answer: Low yield is the most common issue and typically stems from incomplete reactions, side reactions, or product loss during workup.
-
Cause A: Incomplete Reaction
-
Insight: The nucleophilic substitution of the chlorine atom on the electron-deficient pyridine ring by the hydrosulfide anion requires sufficient thermal energy and time to proceed to completion.
-
Solution:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of 6-chloronicotinic acid. An unreacted starting material spot indicates an incomplete reaction.
-
Optimize Temperature and Time: If the reaction is sluggish, consider moderately increasing the reaction temperature or extending the reaction time. However, be cautious of potential side reactions at higher temperatures.
-
Reagent Stoichiometry: Ensure that at least a stoichiometric equivalent of the sulfur source (e.g., NaSH) is used. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess may complicate purification.
-
-
-
Cause B: Side Reactions
-
Insight: The primary side product is often the disulfide dimer, formed by the oxidation of the thiol group in the 6-MNA product. This is especially prevalent during the reaction workup when the product is exposed to air under neutral or basic conditions.
-
Solution:
-
Maintain an Inert Atmosphere: Conduct the reaction and, if possible, the initial stages of the workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Control pH During Workup: Oxidation of thiols is significantly faster at higher pH. When acidifying the reaction mixture to precipitate the product, do so carefully and avoid letting the solution remain at a neutral or slightly basic pH for extended periods.
-
Use of a Reducing Agent: In some cases, adding a small amount of a reducing agent like sodium borohydride or dithiothreitol (DTT) during workup (before acidification) can help reduce any disulfide formed back to the thiol.
-
-
-
Cause C: Product Loss During Purification
-
Insight: this compound has some solubility in water, especially if the pH is not optimal for precipitation. Losses can occur during filtration and washing steps.
-
Solution:
-
Optimize Precipitation pH: Ensure the aqueous solution is acidified sufficiently (typically to a pH of around 3-4) to fully protonate the carboxylic acid group, minimizing its solubility in water.
-
Chill the Solution: Before filtering, cool the mixture in an ice bath to further decrease the product's solubility.
-
Minimize Washing Volume: Wash the collected solid with minimal amounts of cold water to remove inorganic salts without dissolving a significant amount of the product.
-
-
Question 2: I'm observing a significant amount of an insoluble byproduct. What is it and how can I prevent its formation?
Answer: The most likely insoluble byproduct is the disulfide of this compound.
-
Identification: This byproduct will have a different Rf value on TLC and a distinct mass in mass spectrometry analysis (M.W. = 308.3 g/mol vs. 155.18 g/mol for 6-MNA).
-
Prevention:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen before starting the reaction.
-
Acidic Workup: Perform the workup by pouring the reaction mixture into a chilled, acidic solution rather than slowly adding acid to the reaction mixture. This ensures the thiol is protonated quickly in an environment less conducive to oxidation.
-
Storage: Store the final product under an inert atmosphere and away from light to prevent slow oxidation over time.
-
Question 3: The purification of the final product by recrystallization is difficult and gives poor recovery. What are the best practices?
Answer: Recrystallization can be challenging due to the product's potential for oxidation and its zwitterionic nature.
-
Solvent Selection:
-
A common and effective solvent system for recrystallization is an aqueous acetic acid solution (e.g., 50% aqueous acetic acid).[3] The acidic environment helps to keep the thiol in its protonated, less easily oxidized form.
-
Other polar solvents like ethanol/water mixtures can also be effective.
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can treat it with a small amount of activated carbon to remove impurities.
-
Hot filter the solution to remove the carbon and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. Dry the purified product under a vacuum.
-
Data Summary Table
The choice of reaction conditions can significantly impact the final yield. Below is a comparative summary based on typical synthetic procedures.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Starting Material | 6-chloronicotinic acid | 6-chloronicotinic acid | Most common and reliable precursor.[4] |
| Thiolating Agent | Sodium Hydrosulfide (NaSH) | Sodium Hydrosulfide (NaSH) | Effective and common sulfur nucleophile.[5] |
| Solvent | Ethanol or DMF | Degassed N,N-Dimethylformamide (DMF) | DMF offers good solubility; degassing minimizes oxidation. |
| Temperature | 80 °C | 100-110 °C | Higher temperature can increase reaction rate. |
| Reaction Time | 6-8 hours | 2-4 hours (Monitored by TLC/HPLC) | Monitoring prevents unnecessary heating and side reactions. |
| Atmosphere | Ambient | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol product. |
| Workup | Neutralization then Acidification | Quenching in cold dilute HCl | Rapid acidification minimizes time spent at pH conducive to oxidation. |
| Expected Yield | 50-70% | 80-90% | Optimization minimizes side reactions and purification losses. |
Experimental Protocols & Workflows
Protocol: Synthesis of this compound from 6-Chloronicotinic Acid
This protocol is a self-validating system that includes in-process checks to ensure a high-quality outcome.
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Hydrochloric Acid (HCl), 2M
-
Deionized Water, degassed
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 6-chloronicotinic acid in anhydrous, degassed DMF.
-
Reagent Addition: Add sodium hydrosulfide hydrate in one portion. The mixture may change color.
-
Heating: Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress every hour using TLC (e.g., mobile phase of 10% methanol in dichloromethane). The reaction is complete when the 6-chloronicotinic acid spot is no longer visible.
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of 2M HCl chilled in an ice bath. Slowly pour the reaction mixture into the stirred, cold HCl solution. A precipitate should form.
-
Product Isolation: Continue to stir the acidic mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water, followed by a small amount of cold ethyl acetate to remove any organic-soluble impurities.
-
Drying: Dry the solid under a high vacuum to yield crude this compound.
-
Purity Confirmation & Purification:
-
Check the melting point. Pure 6-MNA melts at approximately 260-262 °C with decomposition.
-
Confirm the structure using ¹H NMR and Mass Spectrometry.
-
If necessary, recrystallize from 50% aqueous acetic acid as described in the troubleshooting section.
-
Visual Workflow for Synthesis and Troubleshooting
The following diagram outlines the key steps and decision points for a successful synthesis.
Caption: A workflow for synthesis and key troubleshooting checkpoints.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when working with sodium hydrosulfide (NaSH)? A1: Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids.[5] Always handle NaSH in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The acidification step of the workup must be performed slowly and in a fume hood to control the release of H₂S.
Q2: Can I use other starting materials besides 6-chloronicotinic acid? A2: Yes, other precursors can be used. 6-hydroxynicotinic acid can be converted to 6-chloronicotinic acid using chlorinating agents like phosphorus oxychloride or thionyl chloride.[2] Syntheses starting from 6-aminonicotinic acid are also reported in the literature.[6] However, the route from 6-chloronicotinic acid is often the most direct for laboratory-scale preparations.
Q3: How should I store the final this compound product? A3: 6-MNA is susceptible to air oxidation, which converts the thiol to a disulfide. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place to ensure its long-term stability.
Q4: My NMR spectrum looks complex. What should I expect? A4: The 6-MNA molecule exists in tautomeric equilibrium between the thiol form (6-mercapto) and the thione form (6-thioxo).[7][8] This can lead to a more complex NMR spectrum than expected, sometimes showing two sets of peaks for the pyridine ring protons. The exact appearance can be dependent on the solvent and temperature.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
- 6. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Conjugation of 6-Mercaptonicotinic Acid to Polymers
Welcome to the technical support center for optimizing the conjugation of 6-Mercaptonicotinic acid (6-MNA) to polymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient conjugation experiments. The information herein is grounded in established scientific principles and practical laboratory experience.
I. Introduction to this compound Polymer Conjugation
The covalent attachment of this compound to polymers is a critical step in the development of advanced drug delivery systems and biomaterials.[1][2][3] This conjugation leverages the unique properties of 6-MNA, such as its thiol group for subsequent reactions and its nicotinic acid backbone, which can influence solubility and biological interactions.[4][5] A significant advantage of using 6-MNA is the potential for pH-independent reactivity of its thiol groups, a desirable characteristic for formulations intended for environments with varying pH, such as the gastrointestinal tract.[4][5][6]
This guide will primarily focus on the common carbodiimide-mediated reaction for attaching 6-MNA to polymers containing primary amino groups, such as chitosan.[2][4][7]
Fundamental Reaction Pathway
The conjugation of 6-MNA to an amine-containing polymer typically proceeds via a carbodiimide-mediated amide bond formation. The carboxylic acid group of 6-MNA is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a more stable amine-reactive intermediate.[8][9][10][11] This activated ester then reacts with the primary amino groups on the polymer to form a stable amide linkage.
Caption: Carbodiimide-mediated conjugation of 6-MNA to an amine-containing polymer.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS activation of 6-MNA?
A1: The activation of the carboxylic acid on 6-MNA using EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[9][10][11] This pH range minimizes the hydrolysis of the EDC and the resulting O-acylisourea intermediate while promoting the formation of the more stable NHS-ester.
Q2: What is the ideal pH for the subsequent conjugation to the polymer?
A2: The reaction of the NHS-activated 6-MNA with primary amines on the polymer is most efficient at a pH range of 7.0 to 8.0.[10][11] In this range, the primary amines are deprotonated and thus more nucleophilic, leading to a higher reaction rate. It is common to perform the activation at a lower pH, and then adjust the pH of the reaction mixture before adding the polymer.
Q3: Why is my polymer precipitating upon addition of EDC/NHS?
A3: Polymer precipitation during the activation step can be caused by a change in the ionic strength of the solution or a disruption of the polymer's solvation shell.[9] This is sometimes observed with polymers that have a delicate solubility balance. To mitigate this, consider using a polymer stabilizer like polyethylene glycol (PEG) or adjusting the concentration of the reagents.[9]
Q4: How can I quantify the amount of 6-MNA conjugated to my polymer?
A4: The degree of 6-MNA conjugation, often expressed as the amount of thiol groups per gram of polymer, can be determined using Ellman's reagent (DTNB).[12] This reagent reacts with free thiol groups to produce a colored product that can be quantified spectrophotometrically at 412 nm.[12]
Q5: What is the difference between using EDC alone versus EDC with NHS?
A5: While EDC alone can facilitate amide bond formation, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to hydrolysis, which regenerates the original carboxylic acid.[8][11] The addition of NHS or sulfo-NHS creates a more stable NHS-ester intermediate, which increases the overall efficiency of the conjugation reaction by reducing the competing hydrolysis side reaction.[8][10][11]
III. Troubleshooting Guide
This section addresses common problems encountered during the conjugation of 6-MNA to polymers and provides step-by-step solutions.
Issue 1: Low Conjugation Efficiency
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal pH | The activation and conjugation steps have different optimal pH ranges.[9][10][11] | 1. Verify pH: Use a calibrated pH meter to ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.0-8.0. 2. Two-step pH adjustment: Perform the activation at the lower pH, then raise the pH of the solution before adding the amine-containing polymer. |
| Hydrolysis of Intermediates | The EDC-activated intermediate is susceptible to hydrolysis, especially in the absence of NHS.[8][11] | 1. Use NHS/sulfo-NHS: Always include NHS or its water-soluble analog, sulfo-NHS, in the activation step to form a more stable intermediate.[8][10][11] 2. Fresh Reagents: Prepare EDC and NHS solutions immediately before use, as they are moisture-sensitive.[13] |
| Oxidation of Thiol Groups | The thiol group of 6-MNA can oxidize to form disulfide bonds, preventing its intended subsequent reactions. | 1. Degas Buffers: Remove dissolved oxygen from all buffers by vacuum or by bubbling with an inert gas like nitrogen or argon.[12][13] 2. Use Reducing Agents: If disulfide formation is suspected, consider a mild reduction step prior to conjugation. However, be cautious as this may interfere with the polymer structure. |
| Incorrect Molar Ratios | An insufficient molar excess of EDC/NHS or 6-MNA can lead to incomplete activation or conjugation. | 1. Optimize Ratios: Systematically vary the molar ratios of Polymer:6-MNA:EDC:NHS. A common starting point is a molar excess of the smaller molecules (e.g., 1:5:10:10). |
Issue 2: Polymer Aggregation or Precipitation
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Poor Polymer Solubility | The chosen solvent system may not be optimal for the polymer, especially after the addition of reagents. | 1. Solvent Screening: Test the solubility of the polymer in different buffer systems and co-solvents. 2. Adjust Polymer Concentration: Lowering the polymer concentration may prevent aggregation. |
| Crosslinking | If the polymer has multiple reactive sites, intermolecular crosslinking can occur, leading to aggregation. | 1. Control Stoichiometry: Use a lower molar ratio of 6-MNA to the polymer to reduce the degree of substitution and the likelihood of crosslinking. 2. Slow Reagent Addition: Add the activating agents and 6-MNA dropwise to the polymer solution under constant stirring to ensure even distribution. |
| Ionic Strength Changes | The addition of charged reagents like EDC can alter the ionic strength of the solution, affecting polymer solubility.[9] | 1. Buffer Choice: Use a buffer with a sufficient buffering capacity to maintain a stable ionic environment. 2. Dialysis/Purification: After conjugation, purify the conjugate to remove excess salts and reagents.[1] |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Reagent Instability | EDC and NHS are moisture-sensitive and can degrade over time, leading to variable activation efficiency.[13] | 1. Proper Storage: Store EDC and NHS in a desiccator at the recommended temperature. 2. Fresh Solutions: Always prepare fresh solutions of EDC and NHS for each experiment.[13] |
| Variability in Polymer Source | Different batches of polymers can have variations in molecular weight, purity, and number of reactive groups. | 1. Characterize Polymer: Before conjugation, characterize each new batch of polymer for its key properties. 2. Standardize Protocol: Use a consistent source and batch of polymer for a series of related experiments. |
| Inadequate Purification | Residual unreacted reagents or byproducts can interfere with characterization and downstream applications.[14][15] | 1. Thorough Purification: Employ appropriate purification techniques such as dialysis, size exclusion chromatography, or ultrafiltration to remove impurities.[1][14] |
IV. Experimental Protocols
Protocol 1: General Procedure for Conjugation of 6-MNA to Chitosan
This protocol provides a general guideline. Optimization of concentrations, molar ratios, and reaction times may be necessary for specific applications.
-
Dissolve Chitosan: Prepare a solution of chitosan in a suitable acidic buffer (e.g., 1% acetic acid) to ensure complete dissolution.
-
Prepare 6-MNA Solution: Dissolve this compound in the chosen reaction buffer (e.g., MES buffer, pH 5.0-6.0).
-
Activation of 6-MNA:
-
Add EDC and NHS to the 6-MNA solution. A typical molar ratio is 1:2:2 (6-MNA:EDC:NHS).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.
-
-
pH Adjustment: Adjust the pH of the chitosan solution to 7.0-7.5 using a suitable base (e.g., 0.5 M NaOH).
-
Conjugation Reaction:
-
Slowly add the activated 6-MNA solution to the chitosan solution under constant stirring.
-
Allow the reaction to proceed for a defined period (e.g., 2-4 hours) at room temperature.
-
-
Purification:
-
Purify the 6-MNA-chitosan conjugate by extensive dialysis against a suitable buffer (e.g., phosphate-buffered saline) and then against deionized water to remove unreacted reagents and byproducts.
-
Lyophilize the purified conjugate to obtain a dry powder.
-
Protocol 2: Quantification of Thiol Groups using Ellman's Assay
-
Prepare Standards: Prepare a series of standard solutions of a known thiol-containing compound (e.g., L-cysteine) in the assay buffer.
-
Prepare Samples: Dissolve a known amount of the 6-MNA-polymer conjugate in the assay buffer.
-
Prepare Ellman's Reagent: Prepare a fresh solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
Reaction:
-
Add the Ellman's reagent to each standard and sample solution.
-
Incubate the mixtures at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 412 nm using a spectrophotometer.
-
Calculation: Construct a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of thiol groups in the sample solutions and calculate the degree of conjugation.
V. Visualization of Troubleshooting Logic
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Polymer-drug conjugates - Wikipedia [en.wikipedia.org]
- 4. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Versatile and Efficient Method to Isolate DNA–Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
stability issues of 6-Mercaptonicotinic acid in solution
Welcome to the technical support center for 6-Mercaptonicotinic acid (6-MNA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with 6-MNA in solution. As a bifunctional molecule containing both a thiol and a carboxylic acid on a pyridine ring, 6-MNA presents unique stability challenges that require careful consideration in experimental design.
This resource provides a detailed exploration of the factors influencing 6-MNA stability, preventative measures, and protocols for identifying and mitigating degradation.
Frequently Asked Questions (FAQs)
Q1: My 6-MNA solution has turned cloudy/precipitated. What is the likely cause?
A cloudy or precipitated solution is often indicative of the formation of the disulfide dimer of 6-MNA. This occurs through the oxidation of the thiol groups of two 6-MNA molecules. This process is highly dependent on the pH of the solution, the presence of oxygen, and exposure to certain metal ions.
Q2: What is the primary degradation pathway for 6-MNA in solution?
The principal degradation pathway for this compound in solution is the oxidation of its thiol (-SH) group to form a disulfide (-S-S-) bridge with another 6-MNA molecule. This dimerization can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, and trace metal ions which can catalyze the oxidation process.[1][2]
Q3: How does pH affect the stability of 6-MNA solutions?
The stability of 6-MNA is significantly influenced by pH. In alkaline conditions, the thiol group is more readily deprotonated to the thiolate anion (RS-), which is more susceptible to oxidation. Therefore, 6-MNA solutions are generally more stable at acidic to neutral pH. One study on a chitosan-6-MNA conjugate noted that disulfide bond formation occurred across a range of pH values, with similar reactivity at pH 3 and pH 6.8.[2]
Q4: Can I store 6-MNA solutions at room temperature?
For short-term storage, it is recommended to keep 6-MNA solutions at low temperatures (2-8°C) and protected from light. Long-term storage at room temperature is generally not advised due to the increased risk of oxidative degradation. The rate of chemical reactions, including degradation, typically increases with temperature.
Q5: I suspect my 6-MNA solution has degraded. How can I confirm this?
The most reliable method to confirm degradation is by using a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC).[3][4] By comparing the chromatogram of your sample to that of a freshly prepared standard, you can identify and quantify the parent 6-MNA peak and detect the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues with 6-MNA solutions.
Issue 1: Rapid Discoloration or Precipitation in Solution
-
Symptom: The 6-MNA solution, which should be clear, develops a yellow tint, becomes cloudy, or forms a precipitate shortly after preparation.
-
Root Cause Analysis: This is a strong indicator of rapid oxidation and disulfide formation. The likely culprits are:
-
High pH: The solution pH may be too alkaline, promoting the formation of the highly reactive thiolate anion.
-
Dissolved Oxygen: The solvent may not have been adequately deoxygenated.
-
Metal Ion Contamination: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in the solvent or from glassware can catalyze oxidation.[1]
-
-
Corrective and Preventative Actions:
-
pH Control: Prepare solutions in a buffer system that maintains a pH below 7.0.
-
Deoxygenation: Before dissolving the 6-MNA, sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Use of Chelating Agents: In cases where metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can sequester metal ions and inhibit catalysis.
-
Glassware Preparation: Use high-purity water and acid-washed glassware to minimize metal ion contamination.
-
Issue 2: Inconsistent Results in Thiol-Specific Reactions
-
Symptom: Experiments that rely on the free thiol group of 6-MNA, such as conjugation to gold nanoparticles or coupling reactions, yield inconsistent or low efficiencies.
-
Root Cause Analysis: This suggests a partial loss of the active, free thiol form of 6-MNA due to gradual oxidation over time.
-
Improper Storage: The solution may have been stored for too long or under suboptimal conditions (e.g., at room temperature, exposed to light, not under an inert atmosphere).
-
Repeated Freeze-Thaw Cycles: Subjecting the solution to multiple freeze-thaw cycles can introduce oxygen and accelerate degradation.
-
-
Corrective and Preventative Actions:
-
Fresh Solution Preparation: For critical applications, always use freshly prepared 6-MNA solutions.
-
Aliquotting: If a stock solution must be stored, divide it into single-use aliquots to avoid repeated warming and cooling and exposure to air.
-
Inert Atmosphere Storage: Store aliquots under an inert gas (nitrogen or argon) in tightly sealed vials.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light, as photolytic degradation can also occur, especially in the presence of photosensitizers.[5]
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
-
Symptom: HPLC analysis of a 6-MNA sample shows a decrease in the main peak area and the emergence of one or more new peaks.
-
Root Cause Analysis: This is direct evidence of degradation. The new peaks correspond to degradation products.
-
Oxidative Degradation: The most likely degradation product is the disulfide dimer. Other more highly oxidized species such as sulfinates or sulfonates could also form under strong oxidative stress.
-
Hydrolytic or Photolytic Degradation: Depending on the storage conditions (e.g., extreme pH, prolonged light exposure), other degradation pathways may be activated.[5][6]
-
-
Corrective and Preventative Actions:
-
Forced Degradation Studies: To identify the potential degradation products, it is advisable to perform forced degradation studies.[6][7][8] This involves intentionally exposing the 6-MNA solution to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, intense light) to generate the degradation products.
-
LC-MS Analysis: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that can provide the molecular weight of the degradation products, aiding in their structural elucidation.[9]
-
Review of Storage and Handling Procedures: A thorough review of how the solutions were prepared, stored, and handled is necessary to identify the source of the degradation and implement the preventative measures described above.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines the steps for preparing a 6-MNA solution with enhanced stability for use in sensitive applications.
-
Solvent Deoxygenation:
-
Take the required volume of high-purity water or an appropriate buffer (e.g., phosphate buffer, pH 6.5).
-
Place the solvent in a suitable container and sparge with a gentle stream of nitrogen or argon gas for at least 20 minutes. Ensure the gas is bubbled through the liquid.
-
-
Weighing 6-MNA:
-
In a separate, clean, and dry container, accurately weigh the required amount of solid 6-MNA.
-
-
Dissolution:
-
Add the deoxygenated solvent to the solid 6-MNA.
-
Gently swirl or sonicate the mixture until the solid is completely dissolved. Avoid vigorous shaking or vortexing which can reintroduce oxygen.
-
-
Storage:
-
If the solution is not for immediate use, filter it through a 0.22 µm syringe filter into a sterile, amber vial.
-
Before sealing, gently flush the headspace of the vial with nitrogen or argon.
-
Store at 2-8°C. For longer-term storage, consider preparing single-use aliquots and storing them at -20°C under an inert atmosphere.
-
Protocol 2: HPLC Method for Monitoring 6-MNA Stability
This protocol provides a general framework for a reversed-phase HPLC method to assess the stability of 6-MNA. Method optimization may be required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.[3]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
-
Procedure:
-
Prepare a fresh standard solution of 6-MNA at a known concentration.
-
Inject the standard solution to determine the retention time and peak area of the intact 6-MNA.
-
Inject the aged or suspect 6-MNA solution.
-
Compare the chromatograms. A decrease in the peak area of 6-MNA and the appearance of new peaks indicates degradation. The primary degradation product, the disulfide dimer, is expected to be more non-polar and thus have a longer retention time than the monomer.
-
Data Presentation
Table 1: Factors Affecting this compound Stability in Solution
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| pH | Increased degradation at alkaline pH (>7) | Maintain solution pH in the acidic to neutral range (pH < 7) |
| Oxygen | Promotes oxidative dimerization | Deoxygenate solvents and store solutions under an inert atmosphere |
| Temperature | Higher temperatures accelerate degradation | Store solutions at low temperatures (2-8°C or -20°C) |
| Light | Can induce photolytic degradation | Protect solutions from light by using amber vials or wrapping in foil |
| Metal Ions | Catalyze oxidation | Use high-purity reagents and acid-washed glassware; consider using a chelating agent (e.g., EDTA) |
Visualizations
Diagram 1: Primary Degradation Pathway of this compound
Caption: Oxidation of two 6-MNA monomers to form a disulfide dimer.
Diagram 2: Troubleshooting Workflow for 6-MNA Solution Instability
Caption: A logical workflow for troubleshooting 6-MNA stability issues.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 4. kinampark.com [kinampark.com]
- 5. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: A Guide to Preventing Oxidation of 6-Mercaptonicotinic Acid's Thiol Group
Prepared by: Senior Application Scientist, Advanced Biochemicals Division
Welcome to the technical support center for 6-Mercaptonicotinic acid (6-MNA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule. The reactivity of the thiol (-SH) group is central to its utility, particularly in applications like bioconjugation, self-assembled monolayers on gold surfaces, and as a component in novel polymer synthesis.[1] However, this same reactivity makes the thiol group highly susceptible to oxidation, a common point of failure in many experimental workflows.
This document provides in-depth, field-proven insights into the causes of thiol oxidation and offers robust strategies and protocols to prevent it, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries and provides a foundational understanding of the challenges associated with handling this compound.
Q1: I dissolved my this compound, and the solution became cloudy or formed a precipitate. What happened?
A1: This is a classic symptom of thiol oxidation.[2] The thiol (-SH) group on one molecule of 6-MNA has likely reacted with another, forming a disulfide bond (-S-S-). This new molecule, a dimer, is often significantly less soluble than the original monomer, causing it to precipitate out of solution.[2] This process is not just a physical change; it represents a chemical modification that blocks the thiol group, preventing it from participating in its intended downstream reactions.
Q2: Why is the thiol group on this compound so sensitive?
A2: Thiol groups (R-SH) are inherently reactive functional groups that can easily undergo oxidation, a type of redox reaction where the sulfur atom is oxidized.[3][4] This sensitivity is exacerbated by several factors common in laboratory environments. The process typically begins with the formation of a disulfide and can proceed to further, often irreversible, oxidation states like sulfenic, sulfinic, and sulfonic acids if conditions are harsh enough.[5]
Q3: What are the primary factors that accelerate the oxidation of the thiol group?
A3: There are four main environmental culprits that promote unwanted thiol oxidation:
-
Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent.[6][7] Simply exposing a solution of 6-MNA to air can be enough to initiate disulfide formation.[8]
-
Solution pH: This is arguably the most critical factor. Oxidation is significantly more rapid at neutral to alkaline pH. This is because the protonated thiol (R-SH) loses its proton to become a thiolate anion (R-S⁻), which is a much stronger nucleophile and far more susceptible to oxidation.[2][7]
-
Presence of Metal Ions: Divalent transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation, even at trace concentrations.[6][7] These ions are often present as impurities in reagents or water.
-
Exposure to Light: Certain wavelengths of light can generate reactive oxygen species (ROS) in solution, which aggressively oxidize thiols.[7]
Q4: What is the difference between reversible and irreversible oxidation?
A4: The initial oxidation of two thiol groups to form a disulfide bond is typically a reversible process.[3][8] This disulfide bond can be chemically reduced back to the two original free thiols using appropriate reducing agents.[8] However, prolonged exposure to strong oxidizing conditions can lead to the formation of sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids.[5] These higher oxidation states are generally considered irreversible under standard biochemical conditions and result in a permanent loss of the thiol's functionality.[9]
Caption: The oxidation pathway of the thiol group in this compound.
Section 2: Proactive Strategies for Preventing Thiol Oxidation
Preventing oxidation from the outset is far more effective than trying to reverse it later. A successful strategy often involves a multi-pronged approach combining control over the chemical environment with the exclusion of atmospheric oxygen.
2.1: Control of the Chemical Environment (pH and Solvents)
The most effective passive measure is pH control.
-
Maintain Acidic Conditions: Whenever your experimental protocol allows, prepare and store your 6-MNA solutions under acidic conditions (pH 3-5). In this range, the thiol group remains protonated and is significantly more stable against oxidation.[2]
-
Use High-Purity Solvents: Use deionized, distilled water (ddH₂O) or high-purity organic solvents to minimize contamination with catalytic metal ions.
2.2: Exclusion of Oxygen (Inert Atmosphere Techniques)
Minimizing oxygen exposure is critical, especially when working at neutral or alkaline pH where the thiol is most vulnerable.
-
Degas Solvents: Before preparing your solution, thoroughly degas the solvent. This can be achieved by bubbling a stream of an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using several cycles of freeze-pump-thaw.
-
Work Under Inert Gas: Perform all manipulations, including weighing, dissolution, and aliquoting, under a blanket of inert gas. This can be done in a glove box or by using standard Schlenk line techniques.[2]
Caption: Decision workflow for handling this compound solutions.
2.3: Use of Additives (Reducing Agents & Chelators)
-
Reducing Agents: For applications at neutral or basic pH, the inclusion of a reducing agent is essential. These compounds exist in vast excess and act as sacrificial reductants, keeping the 6-MNA thiol in its desired reduced state.[10][11]
-
Chelating Agents: To eliminate the catalytic effect of trace metal ions, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffers and solutions at a final concentration of 1-5 mM.
Table 1: Comparison of Common Thiol-Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Mechanism | Thiol-based | Phosphine-based | Thiol-based |
| Effective pH | 7.0 - 9.0 | 2.0 - 9.0 | 7.0 - 9.0 |
| Stability | Low; short half-life in aqueous solution[7] | High; stable in solution for extended periods[7] | Moderate |
| Odor | Faint, unpleasant | Odorless[7] | Strong, pungent[7][12] |
| Key Advantage | Very strong reducing power | Stability, broad pH range, non-thiol nature prevents interference in some assays[7] | Cost-effective |
| Considerations | Must be added fresh. Can interfere with maleimide chemistry. | Higher cost. | Volatile and toxic; requires fume hood. Used in large excess.[12] |
| Typical Conc. | 1 - 10 mM | 0.5 - 5 mM | 10 - 50 mM |
TCEP is often the superior choice for most applications due to its stability, lack of odor, and effectiveness over a wide pH range. [7]
2.4: Proper Storage and Handling
-
Solid Form: Store solid this compound in a tightly sealed container in a cool, dry, dark place.[13][14]
-
Solutions: Prepare stock solutions fresh whenever possible.[2] If storage is necessary, use a degassed acidic buffer, add TCEP, overlay the solution with argon or nitrogen, seal tightly, and store at 2-8°C for short-term use. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
Section 3: Troubleshooting Guide - When Things Go Wrong
Issue 1: My solution of 6-MNA has turned cloudy.
-
Probable Cause: Disulfide dimer formation due to oxidation.
-
Immediate Action: Do not proceed with your experiment. The concentration of active, free-thiol 6-MNA is unknown and likely very low.
-
Corrective Protocol (Re-reduction):
-
Add TCEP hydrochloride to the cloudy solution to a final concentration of 20-50 mM.
-
Adjust the pH to ~7.0 with a suitable buffer (e.g., phosphate) to facilitate reduction.
-
Stir the solution at room temperature for 1-2 hours. The precipitate should redissolve as the disulfide is reduced back to the monomeric thiol.
-
Once the solution is clear, it can be used immediately, or the pH can be re-adjusted for storage or downstream use. Note that the solution now contains a high concentration of TCEP.
-
Issue 2: My downstream reaction is failing, and I suspect thiol oxidation.
-
Diagnosis: The thiol group is likely blocked or has been consumed by oxidation. This is common in surface chemistry (e.g., binding to gold nanoparticles) or conjugation reactions (e.g., thiol-maleimide coupling).
-
Verification: Before repeating the experiment, verify the status of your 6-MNA stock solution using an analytical method. The most common and accessible method is the Ellman's Test.
-
Corrective Action: Discard the suspect stock solution. Prepare a fresh solution following the proactive strategies outlined in Section 2, including degassing, pH control, and the addition of TCEP.
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation and Storage of a Stabilized 6-MNA Stock Solution
This protocol is designed to create a 100 mM stock solution of 6-MNA that is stabilized against oxidation.
Materials:
-
This compound (solid)
-
TCEP hydrochloride
-
High-purity, deionized water
-
0.5 M HCl and 0.5 M NaOH for pH adjustment
-
Nitrogen or Argon gas source
-
Sterile, sealed vials
Procedure:
-
Place 50 mL of deionized water into a flask with a stir bar.
-
Degas the water by vigorously bubbling nitrogen or argon through it for 30 minutes.
-
While maintaining a positive pressure of inert gas over the water, add TCEP hydrochloride to a final concentration of 5 mM.
-
Weigh 1.55 g of 6-MNA (for 100 mL final volume) and add it to the stirring, degassed water.
-
The initial pH will be acidic. Stir until fully dissolved.
-
Adjust the pH to 4.0 using 0.5 M NaOH while monitoring with a calibrated pH meter. Do not exceed pH 5.0.
-
Bring the final volume to 100 mL with degassed water.
-
Filter the solution through a 0.22 µm syringe filter into a sterile, nitrogen-flushed storage bottle.
-
For storage, aliquot into smaller, single-use vials under inert gas, seal tightly, and store at 4°C for up to one month or at -80°C for longer periods.
Protocol 4.2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol allows you to quantify the concentration of free, reduced thiols in your 6-MNA solution to confirm its integrity.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Your 6-MNA solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare DTNB Stock: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer (10 mM solution).
-
Prepare Standard Curve (Optional but Recommended): Use a known thiol standard like L-cysteine to prepare a standard curve from 0 to 150 µM.
-
Sample Preparation: Dilute your 6-MNA solution in Reaction Buffer to an expected concentration of 50-100 µM.
-
Reaction:
-
In a cuvette, add 950 µL of Reaction Buffer.
-
Add 50 µL of your diluted 6-MNA sample.
-
Add 25 µL of the 10 mM DTNB stock solution.
-
Mix well and incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance at 412 nm. The yellow product, TNB²⁻, has a molar extinction coefficient (ε) of 14,150 M⁻¹cm⁻¹.
-
Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration of free thiols.
References
- 1. This compound | 92823-43-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Video: Preparation and Reactions of Thiols [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. digital.csic.es [digital.csic.es]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Self-Assembly of 6-Mercaptonicotinic Acid on Surfaces
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-Mercaptonicotinic acid (6-MNA) for surface modification. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formation of 6-MNA self-assembled monolayers (SAMs).
I. Foundational Knowledge: Understanding 6-MNA Self-Assembly
This compound is a bifunctional molecule featuring a thiol (-SH) group that serves as a robust anchor to noble metal surfaces like gold, and a carboxylic acid (-COOH) group on a pyridine ring, which imparts specific chemical functionality to the surface. [1]The self-assembly process is primarily driven by the strong, semi-covalent bond between sulfur and the metal substrate. [2]The orientation of the 6-MNA molecules on the surface is influenced by interactions between the pyridine ring and the carboxyl group, as well as potential interactions of the pyridinic nitrogen with the surface. [3][4] A well-formed 6-MNA SAM should exhibit a densely packed, organized structure. However, various factors can disrupt this process, leading to a range of issues from incomplete monolayers to molecular misorientation. This guide will walk you through diagnosing and resolving these common problems.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Incomplete or Disordered Monolayer Formation
Question: My surface characterization (e.g., contact angle, XPS, AFM) suggests an incomplete or disordered 6-MNA monolayer. What are the likely causes and how can I fix this?
Answer: This is a common issue that can stem from several factors, including substrate contamination, suboptimal solution conditions, and insufficient incubation time.
In-depth Explanation & Causality:
The formation of a high-quality SAM is a multi-step process. [5]Initially, 6-MNA molecules rapidly adsorb to the surface. This is followed by a slower reorganization phase where the molecules arrange themselves into a densely packed, ordered monolayer. [2]Any impediment during these stages can result in a defective film.
-
Substrate Contamination: Even trace amounts of organic residues, dust particles, or metallic impurities on the substrate can block binding sites and disrupt the ordering of the monolayer. [6]* Solution Quality: The thiol group in 6-MNA is susceptible to oxidation, forming disulfides that will not bind to the gold surface. [6]The purity of the solvent is also critical, as contaminants can co-adsorb onto the surface.
-
Incubation Time: While initial adsorption is fast, achieving a well-ordered monolayer requires sufficient time for the molecules to rearrange and pack densely. [6]Cutting the incubation time short can result in a disordered and incomplete SAM.
Troubleshooting Protocol:
-
Rigorous Substrate Cleaning:
-
Solvent Wash: Sonicate the substrate sequentially in high-purity solvents such as acetone, isopropanol, and ethanol (5-10 minutes each) to remove organic contaminants. [7] * Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas. * Piranha Etching (for gold substrates, with extreme caution): For a more thorough cleaning, immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled in a fume hood with appropriate personal protective equipment (PPE). After etching, rinse copiously with ultrapure water and dry thoroughly.
-
-
Fresh Solution Preparation:
-
Always use high-purity 6-MNA (≥90%). [1] * Prepare a fresh solution of 6-MNA in a high-purity, anhydrous solvent (e.g., ethanol) immediately before use. * To minimize oxidation, consider de-gassing the solvent with nitrogen or argon before dissolving the 6-MNA.
-
-
Optimize Incubation Conditions:
-
Ensure complete immersion of the substrate in the 6-MNA solution.
-
Incubate for a sufficient duration. While initial adsorption is rapid, a 12-24 hour incubation period is often recommended to achieve a well-ordered SAM. [6] * Perform the self-assembly in a clean, dust-free environment, such as a glove box or a dedicated clean area, to minimize airborne contamination. [6][8] Self-Validation: After implementing these steps, re-characterize the surface. A successful outcome should be indicated by a more uniform surface morphology in AFM images and consistent contact angle measurements across the substrate.
-
Issue 2: High Defect Density in the Monolayer
Question: I'm observing a high density of pinholes and other defects in my 6-MNA SAM when analyzed by AFM or electrochemical methods. What could be causing this?
Answer: High defect density can be attributed to substrate roughness, impurities in the 6-MNA or solvent, and oxidation of the thiol.
In-depth Explanation & Causality:
Defects in a SAM, such as pinholes and domain boundaries, can significantly impact its performance, particularly in applications requiring excellent insulating properties or specific surface reactivity. [4]
-
Substrate Roughness: Atomically flat surfaces are ideal for forming highly ordered SAMs. Increased substrate roughness can lead to a more disordered monolayer with a higher density of defects. [6]* Impurities: Impurities from the 6-MNA or the solvent can be incorporated into the monolayer, creating point defects. [6]* Oxidation: As previously mentioned, oxidation of the thiol group to disulfide prevents proper bonding to the surface, leading to vacancies in the monolayer. [6] Troubleshooting Protocol:
-
Substrate Preparation:
-
If possible, use atomically flat substrates, such as template-stripped gold.
-
If using evaporated or sputtered gold films, consider annealing the substrates to increase grain size and reduce surface roughness.
-
-
Purity of Materials:
-
Use the highest purity 6-MNA and solvents available (ACS grade or higher). [6]
-
-
Controlled Environment:
-
Minimize exposure of the 6-MNA solution and the substrate to air and light to reduce the risk of oxidation. [6]Assembling the SAM under an inert atmosphere (e.g., in a nitrogen-filled glovebox) can be beneficial. [8] Self-Validation: Electrochemical methods, such as cyclic voltammetry (CV) using a redox probe like [Fe(CN)6]3-/4-, are highly sensitive to defects. A well-formed, low-defect SAM will effectively block the electron transfer to the electrode surface, resulting in a significant reduction in the peak currents. [9][10]
-
Issue 3: Inconsistent or Unexpected Surface Properties (Wettability, Charge)
Question: The wettability of my 6-MNA functionalized surface is not what I expected, or it varies across the sample. Why is this happening?
Answer: The surface properties of a 6-MNA SAM are highly dependent on the protonation state of the carboxylic acid and pyridinic nitrogen groups, which is influenced by the pH of the surrounding environment. [9][11] In-depth Explanation & Causality:
The terminal carboxylic acid group of 6-MNA can exist in either a protonated (-COOH) or deprotonated (-COO⁻) state. This equilibrium is governed by the surface pKa, which can differ from the pKa of the molecule in solution. The surface pKa of 6-MNA on gold has been determined to be around 5.5. [9][12]
-
pH Effects: At a pH below the surface pKa, the carboxylic acid groups will be predominantly protonated, resulting in a less hydrophilic surface. [13]Above the surface pKa, the groups will be deprotonated, leading to a negatively charged and more hydrophilic surface. [9][13]The protonation state of the pyridinic nitrogen also plays a role, especially at lower pH values. [4]* Incomplete Monolayer: Inconsistencies in wettability across the surface can also be an indicator of an incomplete or patchy monolayer, exposing the underlying substrate. [6] Troubleshooting Protocol:
-
Control the pH:
-
When characterizing the surface properties or performing subsequent experiments, use buffered solutions to maintain a constant pH.
-
To achieve a specific surface charge, adjust the pH of your working solution accordingly. For a negatively charged surface, work at a pH > 6. For a more neutral surface, work at a pH < 5. [9]
-
-
Ensure Complete Monolayer Formation:
-
Follow the troubleshooting steps outlined in "Issue 1" to ensure the formation of a complete and uniform SAM.
-
Self-Validation: Systematically measure the contact angle of water on the 6-MNA surface using buffers of different pH values. You should observe a titratable behavior, with the contact angle decreasing as the pH increases above the surface pKa. [13]
III. Experimental Protocols & Data
Protocol 1: Standard Preparation of a 6-MNA SAM on Gold
-
Substrate Cleaning:
-
Sonicate the gold substrate in acetone, isopropanol, and then ethanol for 10 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
(Optional, for rigorous cleaning) Treat with UV/Ozone for 15 minutes or immerse in piranha solution for 5-10 minutes, followed by extensive rinsing with ultrapure water and drying with nitrogen.
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of 6-MNA in anhydrous ethanol. To aid dissolution, you can briefly sonicate the solution. [8]
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the 6-MNA solution in a clean container.
-
Seal the container and leave it undisturbed for 12-24 hours at room temperature. To minimize oxidation, the container can be backfilled with nitrogen before sealing. [8]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules. * Dry the substrate with a gentle stream of dry nitrogen.
-
-
Storage:
-
Store the functionalized substrate in a clean, dry, and inert environment. It is recommended to use the SAM-modified substrates as soon as possible after preparation. [6]
-
Table 1: Expected Characterization Data for a High-Quality 6-MNA SAM on Gold
| Characterization Technique | Parameter Measured | Typical Value(s) | Reference(s) |
| Contact Angle Goniometry | Advancing water contact angle | ~30-50° (pH dependent) | [13][14][15] |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p₃/₂ binding energy | ~162 eV (for Au-S bond) | [5] |
| C 1s binding energy | ~285 eV (C-C, C-H), ~288-289 eV (C-N, C=O) | [5][16] | |
| N 1s binding energy | ~400 eV | ||
| Au 4f₇/₂ binding energy | ~84.0 eV | [17][18] | |
| Atomic Force Microscopy (AFM) | Surface Morphology | Uniform, low defect density | [19][20][21][22][23] |
| Electrochemical Methods (CV) | Surface Coverage | ~4.87 x 10⁻¹⁰ mol/cm² | [4][9] |
IV. Visualizations
Diagram 1: Troubleshooting Logic for 6-MNA SAM Formation
Caption: Troubleshooting flowchart for common 6-MNA SAM issues.
Diagram 2: Ideal vs. Defective 6-MNA SAM on a Gold Surface
Caption: Comparison of an ideal and a defective 6-MNA SAM.
V. References
-
Chellappan, R. & Behera, S. (2005). Electrochemical studies of this compound monolayer on Au electrode. Journal of Electroanalytical Chemistry, 581(1), 61-69. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: 6-Mercaptohexanoic Acid (6-MHA) SAM Formation. BenchChem.
-
Zhang, L., et al. (2013). Adsorption behavior of this compound on self-assembled gold nano-substrates explored by SERS combined with theoretical calculations. Journal of Colloid and Interface Science, 408, 151-156. --INVALID-LINK--
-
ResearchGate. (n.d.). AFM images of Amine-and His-SAMs after (a and c) 2day and (b and d) 7-day incubation. ResearchGate.
-
BenchChem. (2025). The Interaction of 6-Mercaptohexanoic Acid with Gold Surfaces: A Technical Guide. BenchChem.
-
Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers. Sigma-Aldrich. --INVALID-LINK--
-
Bain, C. D. & Whitesides, G. M. (1989). A Study by Contact Angle of the Acid-Base Behavior of Monolayers Containing W-Mercaptocarboxylic Acids Absorbed on Gold: An Example of Reactive Spreading. Langmuir, 5(5), 1370–1378.
-
BenchChem. (2025). A Researcher's Guide to Characterizing 6-Mercaptohexanoic Acid Self-Assembled Monolayers. BenchChem.
-
ResearchGate. (n.d.). Atomic force microscopy (AFM) images of (a) mixed SAM composed of.... ResearchGate.
-
Fine-Tuning the pH Trigger of Self-Assembly. (2012). Journal of the American Chemical Society, 134(8), 3844–3850.
-
AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential. (2014). Nanotechnology, 25(47), 475301.
-
Pissinis, D. E., et al. (2014). Preparation and characterization of self assembled monolayers of 2-mercaptonicotinic acid on Au(111). Journal of Electroanalytical Chemistry, 712, 167-177. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Mercaptopyridine-3-carboxylic acid. Sigma-Aldrich. --INVALID-LINK--
-
Probing electronic-structure pH-dependency of Au nanoparticles through X-ray Absorption Spectroscopy. (2024). Scientific Reports, 14(1), 1-12.
-
ResearchGate. (n.d.). (a) AFM phase contrast image of six rectangles consisting of MPA.... ResearchGate.
-
ResearchGate. (n.d.). XPS spectra of Au (left) and N (right) in gold nanoparticles synthesized by Mb. ResearchGate.
-
ResearchGate. (n.d.). AFM images of gold-coated substrates after SAM formation (upper part).... ResearchGate.
-
PubChem. (n.d.). This compound. PubChem. --INVALID-LINK--
-
Chellappan, R. & Behera, S. (2005). Electrochemical studies of this compound monolayer on Au electrode. Journal of Electroanalytical Chemistry, 581(1), 61-69.
-
Ahmad, A. & Moore, E. (2012). Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. Analyst, 137(24), 5837-5844. --INVALID-LINK--
-
Millotti, G., et al. (2009). Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. Bioconjugate Chemistry, 20(11), 2157-2163. --INVALID-LINK--
-
Michota, A., et al. (2007). Self-assembled monolayers of mercaptosuccinic acid on silver and gold surfaces designed for protein binding. Part I: Structure of the monolayer. Journal of Raman Spectroscopy, 38(7), 936-942.
-
pH-feedback systems to program autonomous self-assembly and material lifecycles. (2019). Chemical Communications, 55(68), 10071-10084.
-
Understanding reactivity of self-assembled monolayer-coated electrodes: SAM-induced surface reconstruction. (2023). Journal of Catalysis, 421, 1-10.
-
Evaluation of Polytyramine Film and 6-Mercaptohexanol Self-Assembled Monolayers as the Immobilization Layers for a Capacitive DNA Sensor Chip: A Comparison. (2021). Chemosensors, 9(12), 346.
-
The effects of ionic strength and pH on self-assembly of peptide. (2019). Nanyang Technological University.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis of Ultrafine Au Nanoparticles Supported over Reactively Sputtered TiO2 Films. (2022). Nanomaterials, 12(21), 3740.
-
pH dependence of actin self-assembly. (1985). Biochemistry, 24(22), 6039-6044. --INVALID-LINK--
-
ResearchGate. (n.d.). Contact angle measurements of the bare gold, the gold treated with.... ResearchGate.
-
Facile Exchange of Ligands on the 6-Mercaptopurine-Monolayer Protected Gold Clusters Surface†. (2010). Langmuir, 26(10), 7349–7354.
-
Self-Assembling Behavior of pH-Responsive Peptide A6K without End-Capping. (2020). Molecules, 25(9), 2038. --INVALID-LINK--
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (2014). MilliporeSigma.
-
Achieving high efficiency and improved stability in large-area ITO-free perovskite solar cells with thiol-functionalized self-assembled monolayers. (2017). Journal of Materials Chemistry A, 5(39), 20857-20865.
-
ResearchGate. (n.d.). Illustration of contact angle measurements depicting the hydrophilicity changes of a gold surface. ResearchGate.
-
6-Mercaptopurine Self-Assembled Monolayers on Gold (001)-Hex: Revealing the Fate of Gold Adatoms. (2019). The Journal of Physical Chemistry C, 123(4), 2345–2352.
-
BenchChem. (2025). The Pivotal Role of the Thiol Group in 6-Mercapto-1-hexanol: A Technical Guide for Researchers. BenchChem.
-
Influence of solvent environment and tip chemistry on the contact mechanics of tip-sample interactions in friction force microscopy of self-assembled monolayers of mercaptoundecanoic Acid and dodecanethiol. (2012). Langmuir, 28(41), 14638-14647.
-
Preparation and characterization of self assembled monolayers of 2-mercaptonicotinic acid on Au(1 1 1). (2014). CONICET Digital.
-
BenchChem. (2025). 6-Mercapto-1-hexanol vs. 11-Mercaptoundecanol: A Comparative Guide to Self-Assembled Monolayer (SAM) Formation. BenchChem.
-
BenchChem. (2025). Technical Support Center: 6-Mercapto-1-hexanol (MCH) Self-Assembled Monolayers (SAMs). BenchChem.
-
The Effect of Surface Preparation on Apparent Surface pKa's of ω-Mercaptocarboxylic Acid Self-Assembled Monolayers on Polycrystalline Gold. (2011). Langmuir, 27(17), 10736-10743.
-
Roles of Self-Assembly and Secondary Structures in Antimicrobial Peptide Coatings. (2022). International Journal of Molecular Sciences, 23(19), 11690.
References
- 1. 6-Mercaptopyridine-3-carboxylic acid technical grade, 90 92823-43-3 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Adsorption behavior of this compound on self-assembled gold nano-substrates explored by SERS combined with theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Electrochemical studies of this compound monolayer on Au electrode - Publications of the IAS Fellows [repository.ias.ac.in]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Probing electronic-structure pH-dependency of Au nanoparticles through X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. X-ray Photoelectron Spectroscopy (XPS) Analysis of Ultrafine Au Nanoparticles Supported over Reactively Sputtered TiO2 Films | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: The pH-Independent Reactivity of 6-Mercaptonicotinic Acid in Thiolated Polymers
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Mercaptonicotinic acid (6-MNA) for the development of advanced thiolated polymers (thiomers). This guide provides in-depth, field-proven insights into the unique chemistry of 6-MNA, offering practical solutions to common experimental challenges. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use and properties of 6-MNA in polymer science.
Q1: What is this compound (6-MNA) and why is it a superior choice for polymer thiolation?
This compound is a bifunctional molecule featuring a pyridine ring with both a carboxylic acid group and a thiol (mercaptan) group.[1] Its superiority over traditional thiolation agents like thioglycolic acid or cysteine stems from its unique chemical structure, which confers pH-independent reactivity.[2]
Most thiols require a basic environment (typically pH > 8) to deprotonate into the highly reactive thiolate anion (S⁻), which is the active nucleophile in the crucial thiol-disulfide exchange reaction.[3] This limits their effectiveness in physiological environments with neutral or acidic pH, such as the gastrointestinal tract. 6-MNA overcomes this limitation, enabling robust reactivity across a broad pH range, including acidic conditions as low as pH 3. This makes it an exceptional candidate for mucoadhesive formulations and controlled drug delivery systems.[2][4]
Q2: What is the mechanism behind the pH-independent reactivity of 6-MNA?
The pH-independent reactivity of 6-MNA is attributed to its ability to exist in two tautomeric forms: a thiol (-SH) form and a thione (-C=S-) form.[5][6] This equilibrium means the molecule possesses both a nucleophilic center (the sulfur atom) and a proton donor within its structure.[6] This unique arrangement allows it to participate in disulfide bond formation without relying on the high pH needed to generate a thiolate anion.[3][6] Consequently, 6-MNA-modified polymers can form covalent disulfide bonds with cysteine-rich mucus glycoproteins efficiently, even in the acidic environment of the stomach.[7]
Q3: What are the primary advantages of using 6-MNA-modified polymers in drug delivery?
The incorporation of 6-MNA into polymers imparts several advantageous properties highly sought after in advanced drug delivery systems:
-
Greatly Enhanced Mucoadhesion: By forming strong, covalent disulfide bonds with mucus, 6-MNA thiomers can increase the residence time of a formulation by over 100-fold compared to their unmodified counterparts.[4] This leads to improved drug absorption and bioavailability.[8]
-
In Situ Gelling: The ability to form intermolecular disulfide cross-links allows a 6-MNA polymer solution to transform into a hydrogel upon contact with a mucosal surface.[2][9] This is highly effective for localized and sustained drug release.
-
Permeation Enhancement: Thiomers can transiently open the tight junctions between epithelial cells, facilitating the paracellular transport of drug molecules.[5][6]
-
Improved Polymer Stability: When used to "preactivate" other thiomers, 6-MNA protects the polymer's thiol groups from oxidation during storage and increases their reactivity.[3][10]
Q4: Which polymers are suitable for modification with 6-MNA?
6-MNA is typically conjugated to polymers possessing primary amine groups (-NH₂) via its carboxylic acid functionality. This makes it highly compatible with a wide range of natural and synthetic polymers, including:
-
Chitosan: A widely studied polysaccharide due to its abundant primary amine groups, biocompatibility, and biodegradability.[2][11]
-
Poly(acrylic acid) (PAA) and its derivatives: Anionic polymers that can be modified after conjugation with amine-containing linkers.
-
Hyaluronic Acid (HA): Can be modified by first activating its carboxylic acid groups and then reacting with an amine-thiol linker, or by directly conjugating 6-MNA if amine groups have been introduced.[12]
-
Polyethylenimine (PEI): A cationic polymer rich in primary, secondary, and tertiary amines.
Q5: How should 6-MNA modified polymers be stored to ensure stability?
To maintain the reactivity of the thiol groups and prevent premature oxidation into disulfide bonds, 6-MNA modified polymers should be stored under specific conditions.[10]
| Storage Condition | Rationale | Recommended Practice |
| Form | The lyophilized (freeze-dried) powder form is most stable.[10] | Store as a dry powder whenever possible. |
| Temperature | Lower temperatures slow down oxidation kinetics. | Store at 4°C or -20°C for long-term stability.[5] |
| Atmosphere | Oxygen is required for the oxidation of thiol groups. | Store under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers. |
| Light | Light can catalyze oxidation reactions. | Store in amber vials or otherwise protected from light.[5] |
Section 2: Troubleshooting Experimental Challenges
This section provides structured guidance for overcoming common hurdles encountered during the synthesis and characterization of 6-MNA thiolated polymers.
Guide 1: Low Thiolation Efficiency
Problem: You have followed a standard conjugation protocol, but the quantification of thiol groups (e.g., via Ellman's assay) indicates a very low degree of 6-MNA immobilization on your polymer.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Inefficient Carbodiimide Activation | The EDC/NHS reagents are moisture-sensitive and can hydrolyze, losing their ability to activate the carboxylic acid of 6-MNA for amide bond formation.[13] | Use fresh, high-purity EDC and NHS. Store them in a desiccator. Prepare reagent solutions immediately before use. |
| Incorrect Reaction pH | Carbodiimide-mediated coupling is most efficient at a pH of 4.5-6. At lower pH, the amine on the polymer is fully protonated but less nucleophilic. At higher pH, the EDC becomes unstable and hydrolyzes rapidly.[12] | Carefully monitor and maintain the reaction pH within the optimal range (4.5-6) using a pH meter and dropwise addition of acid/base. |
| Hydrolysis of Activated Ester | The activated O-acylisourea intermediate (from EDC) or NHS-ester can react with water and revert to a carboxylic acid instead of reacting with the polymer's amine.[13] | While some hydrolysis is unavoidable in aqueous media, ensure a sufficient molar excess of EDC/NHS (e.g., 2-5 fold molar excess over 6-MNA) to drive the reaction towards amidation. |
| Steric Hindrance | The polymer's three-dimensional structure may prevent 6-MNA from accessing the amine groups, especially in densely packed regions. | Consider using a polymer with a lower molecular weight or a more open structure. Increase the reaction time to allow for slower diffusion and reaction. |
Guide 2: Polymer Precipitation or Aggregation During Conjugation
Problem: During the reaction, your polymer crashes out of the solution, forming a precipitate or aggregate, thus halting the conjugation process.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Change in Polymer Solubility | Attaching the relatively hydrophobic 6-MNA molecule can decrease the overall hydrophilicity of the polymer, causing it to precipitate from the aqueous solution.[14] | Decrease the target degree of substitution. Perform the reaction in a mixed solvent system (e.g., water/dioxane) to maintain solubility of all components.[8][15] |
| Isoelectric Point Shift | The conjugation of 6-MNA consumes the polymer's primary amine groups, which are typically protonated and positively charged at acidic pH. This loss of charge can cause the polymer to reach its isoelectric point and precipitate. | Maintain the reaction pH well below the pKa of the remaining amines to ensure sufficient charge for solubility. Add salt (e.g., NaCl) to the reaction mixture, which can shield charges and prevent aggregation.[12] |
| Cross-linking Side Reactions | An extremely high concentration of EDC can sometimes lead to side reactions, causing intermolecular cross-linking and gelation/precipitation.[13] | Avoid an excessive excess of EDC. Add the EDC solution slowly to the reaction mixture rather than all at once. |
Guide 3: Inconsistent Disulfide Bond Formation / In Situ Gelling
Problem: The thiolated polymer shows variable or weak in-situ gelling properties, or its mucoadhesion performance is inconsistent between batches.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Premature Oxidation | A significant portion of the thiol groups may have oxidized to form intramolecular disulfide bonds during purification (dialysis) or storage, leaving fewer free thiols available for intermolecular cross-linking. | Perform dialysis against deoxygenated water (sparged with N₂) and in the dark.[5] Consider adding a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at the end of the reaction before dialysis.[15] Lyophilize the polymer immediately after purification. |
| Variable Starting Polymer | The starting polymer (e.g., chitosan) can have significant batch-to-batch variability in molecular weight and degree of deacetylation, which affects the number of available amine sites and the physical properties of the final conjugate. | Thoroughly characterize each new batch of starting polymer. Adjust the stoichiometry of your reaction accordingly to aim for a consistent degree of thiolation. |
| Incorrect pH for Gelling Assay | Although 6-MNA is pH-independent, the overall gelling process can still be influenced by pH-dependent changes in the polymer's conformation and swelling behavior. | Characterize the gelling properties across a relevant pH range (e.g., pH 3 to 7) to understand the optimal conditions for your specific polymer conjugate. |
Section 3: Core Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your polymer and analytical requirements.
Protocol 1: Covalent Conjugation of 6-MNA to Chitosan
This protocol describes a carbodiimide-mediated reaction to form an amide bond between the primary amines of chitosan and the carboxylic acid of 6-MNA.[2][8][15]
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve 1.0 g of chitosan in 100 mL of 0.1 M acetic acid. Stir overnight to ensure complete dissolution.
-
Reagent Preparation: In a separate vessel, dissolve 6-MNA (e.g., 0.5 g) in a minimal amount of solvent (e.g., 50 mL of a water/dioxane mixture).[8] Prepare stock solutions of EDC and NHS (e.g., to achieve a final concentration of 25 mM each).[8]
-
pH Adjustment: Adjust the pH of the chitosan solution to 5.0 using 1 M NaOH.
-
Conjugation Reaction: Slowly add the 6-MNA solution to the stirring chitosan solution. Subsequently, add the EDC and NHS solutions dropwise.
-
Reaction Incubation: Allow the reaction to proceed for a defined period (typically 4 to 24 hours) at room temperature under constant stirring. Monitor and maintain the pH between 5 and 6.
-
Purification: Transfer the reaction mixture to dialysis tubing (MWCO 12-14 kDa). Dialyze sequentially against:
-
5 mM HCl with 1% NaCl (2 times)
-
5 mM HCl (2 times)
-
1 mM HCl (2 times) This process removes unreacted reagents and byproducts.[5]
-
-
Lyophilization: Freeze the purified polymer solution and lyophilize (freeze-dry) for 48-72 hours to obtain a fluffy, white solid.
-
Storage: Store the lyophilized polymer at 4°C or -20°C in a sealed, light-protected container.[10]
Protocol 2: Quantification of Immobilized Thiol Groups using Ellman's Assay
This spectrophotometric assay quantifies the free thiol groups on the polymer by their reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), which produces a yellow-colored product (TNB²⁻) that absorbs at 412-450 nm.[16]
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of L-cysteine in 0.5 M phosphate buffer (pH 8.0) with known concentrations (e.g., 10 to 200 µM).
-
Sample Preparation: Accurately weigh and dissolve a sample of the thiolated polymer (e.g., 1 mg) in 1.0 mL of 0.5 M phosphate buffer (pH 8.0). Allow it to hydrate fully (e.g., 30 minutes).
-
Reagent Preparation: Prepare Ellman's reagent solution by dissolving 4 mg of DTNB in 1 mL of the phosphate buffer.
-
Reaction: To each standard and polymer sample, add 50 µL of the DTNB solution. Mix well and incubate at room temperature in the dark for 2 hours.[16]
-
Measurement: Measure the absorbance of each solution at the appropriate wavelength (typically 412 nm, but can be up to 450 nm) using a UV-Vis spectrophotometer.[16] Use the phosphate buffer as a blank.
-
Calculation:
-
Plot the absorbance of the L-cysteine standards versus their concentration to generate a standard curve and determine the linear regression equation (y = mx + c).
-
Use the absorbance of your polymer sample to calculate its thiol concentration from the standard curve.
-
Calculate the amount of immobilized thiol groups in µmol per gram of polymer using the following formula:
Thiol Content (µmol/g) = (Calculated Concentration (µmol/L) * Sample Volume (L)) / Polymer Mass (g)
-
Section 4: Data Summary & Key Parameters
The degree of thiolation is a critical parameter that influences the polymer's properties. The table below provides typical ranges reported in the literature for chitosan conjugates.
| Parameter | Chitosan-6-MNA Conjugate | Reference(s) |
| Typical Thiol Group Content | 200 - 975 µmol / gram of polymer | [2][9][14] |
| EDC/NHS Concentration | 5 - 25 mM | [8][15] |
| Reaction pH | 5.0 - 6.0 | [8][15] |
| Resulting Particle Size (Nanoparticles) | 200 - 300 nm | [3][15] |
| Resulting Zeta Potential (Nanoparticles) | +8 to +23 mV | [15] |
Section 5: References
-
Vertex AI Search. (2025). Thiolated polymers: Stability of thiol moieties under different storage conditions.
-
Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - NIH. (2023).
-
Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility | Request PDF - ResearchGate.
-
Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed. (2009).
-
Thiolated Chitosans: A Multi-talented Class of Polymers for Various Applications - NIH.
-
Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility.
-
Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review - MDPI.
-
Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC.
-
Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. (2009).
-
Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 - NIH. (2024).
-
Thiolated Chitosans: A Multi-talented Class of Polymers for Various Applications | Biomacromolecules - ACS Publications. (2020).
-
6-Mercaptonicotinamide-functionalized chitosan: A potential excipient for mucoadhesive drug delivery systems | Request PDF - ResearchGate.
-
Reactions involved in the quantification of thiol groups. (a) Ellman's... - ResearchGate.
-
Troubleshooting low conversion rates in thiol-ene reactions - Benchchem.
-
The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery - Taylor & Francis Online.
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central.
-
Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange - ResearchGate.
-
Thiolated polymers: Bioinspired polymers utilizing one of the most important bridging structures in nature | Request PDF - ResearchGate.
-
Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - MDPI.
-
Mechanisms of thiol‐disulfide exchange reactions catalyzed by... - ResearchGate.
-
Thiol–Disulfide Exchange Coordinates the Release of Nitric Oxide and Dexamethasone for Synergistic Regulation of Intestinal Microenvironment in Colitis - PMC - PubMed Central. (2023).
-
This compound | 92823-43-3 - ChemicalBook.
-
17624-07-6, this compound Formula - ECHEMI.
-
The effects of the thiolation with thioglycolic acid and l-cysteine on the mucoadhesion properties of the starch-graft-poly(acrylic acid) - PubMed. (2017).
-
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Semantic Scholar.
-
US20210085823A1 - Methods of making chitosan/hyaluronic acid hydrogel compositions and compositions made therefrom - Google Patents.
-
Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - NIH.
-
Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization - NIH. (2022).
-
Chemical interactions between silver nanoparticles and thiols: A comparison of mercaptohexanol against cysteine - ResearchGate.
-
Preactivated thiomers: evaluation of gastroretentive minitablets - PMC - NIH.
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central - NIH.
References
- 1. This compound | 92823-43-3 [chemicalbook.com]
- 2. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiolated Chitosans: A Multi-talented Class of Polymers for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preactivated thiomers: evaluation of gastroretentive minitablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20210085823A1 - Methods of making chitosan/hyaluronic acid hydrogel compositions and compositions made therefrom - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming pH-Dependent Limitations of Thiolated Chitosans with 6-Mercaptonicotinamide (6-MNA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the pH-dependent limitations of thiolated chitosans by utilizing 6-mercaptonicotinamide (6-MNA). This guide is structured to provide both foundational knowledge through frequently asked questions and practical, in-depth solutions to common experimental challenges in a troubleshooting format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 6-MNA with thiolated chitosans, providing a foundational understanding for researchers new to this area.
Q1: What are thiolated chitosans and why are they used in drug delivery?
A1: Thiolated chitosans, or "thiomers," are derivatives of the natural polysaccharide chitosan, where thiol groups (-SH) have been covalently attached to the chitosan backbone.[1][2][3] This modification significantly enhances several of chitosan's inherent properties, making it a highly attractive polymer for drug delivery applications.[2][3][4][5] Key advantages include:
-
Enhanced Mucoadhesion: Thiolated chitosans can form strong covalent disulfide bonds with cysteine-rich domains in mucus, leading to a much longer residence time at the site of application compared to unmodified chitosan.[4][6]
-
Improved Cohesive Properties: The formation of intramolecular and intermolecular disulfide bonds within the polymer matrix leads to a more stable and cohesive formulation.[5]
-
In Situ Gelling: Thiolated chitosans can form gels directly at the application site, which is beneficial for sustained drug release.[1][7][8]
-
Permeation Enhancement: They can transiently open tight junctions between epithelial cells, facilitating the absorption of poorly permeable drugs.[2][9]
Q2: What is the primary limitation of conventional thiolated chitosans?
A2: The main drawback of most thiolated chitosans is their pH-dependent reactivity .[1][7][8] The mucoadhesive and gelling properties of these polymers rely on the formation of disulfide bonds. This reaction is most efficient when the thiol groups are in their deprotonated, anionic thiolate form (R-S⁻).[10][11][12] However, the pKa of many common thiol ligands is in the range of 8-10.[13] This means that at physiological pH (around 7.4) and especially in acidic environments (like the stomach), the concentration of reactive thiolate anions is very low, significantly reducing the polymer's effectiveness.[13] For instance, chitosan-thioglycolic acid does not form disulfide bonds at pH values below 5.[2][3]
Q3: How does 6-mercaptonicotinamide (6-MNA) address this pH-dependency?
A3: 6-Mercaptonicotinamide (6-MNA) is a unique thiol-bearing compound that, when conjugated to chitosan, imparts pH-independent reactivity.[1][7][8][13] This is attributed to the aromatic nature and unique tautomeric structure of the 6-MNA ligand.[3][13][14] This structure allows for the formation of disulfide bonds even in the absence of a high concentration of thiolate anions, enabling the polymer to be reactive across a broader pH range, including acidic and physiological conditions.[1][7][8][13]
Q4: What are the main advantages of using 6-MNA-modified thiolated chitosan?
A4: The primary advantages of using chitosan-6-MNA include:
-
pH-Independent Mucoadhesion and Gelling: The ability to form disulfide bonds across a wide pH range ensures consistent performance in various physiological environments, such as the stomach, intestines, and vaginal cavity.[1]
-
Enhanced Stability: The S-protection of thiol groups with 6-MNA can shield them from premature oxidation, improving the stability of the polymer.[15][16][17]
-
Improved Drug Delivery Outcomes: Studies have shown that nanoparticles made from chitosan-6-MNA exhibit significantly improved mucoadhesion and can lead to a several-fold increase in the oral bioavailability of peptide drugs like insulin compared to unmodified chitosan nanoparticles.[14][18][19]
Part 2: Troubleshooting Guide
This section provides practical solutions to specific problems that researchers may encounter during the synthesis, characterization, and application of 6-MNA-modified thiolated chitosans.
Synthesis & Characterization
Problem 1: Low Thiol Group Immobilization on Chitosan
Question: I've followed the synthesis protocol for chitosan-6-MNA, but Ellman's assay shows a very low amount of immobilized thiol groups. What could be the issue?
Answer: Low thiol group immobilization can stem from several factors related to the reaction conditions and reagents. Here's a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Inefficient Carbodiimide Activation: The covalent attachment of 6-MNA to chitosan is often mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).[1][7][8]
-
Solution: Ensure your EDAC is fresh and has been stored under appropriate desiccated conditions. EDAC is moisture-sensitive and can lose its activity over time. Consider using a fresh batch for your next synthesis.
-
Pro-Tip: The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the EDAC-mediated coupling by forming a more stable intermediate, reducing side reactions.[16][17]
-
-
Incorrect pH of Reaction: The pH of the reaction mixture is critical for both the solubility of chitosan and the efficiency of the coupling reaction.
-
Solution: Chitosan is soluble in acidic conditions. The synthesis of thiolated chitosans is typically carried out at a pH below 5 to prevent the oxidation of thiol groups.[20] Maintain the pH of the reaction mixture within the optimal range specified in your protocol (often around pH 5-6).[14][16] Use a calibrated pH meter and make adjustments with dilute HCl or NaOH as needed.
-
-
Premature Oxidation of Thiol Groups: The thiol groups on 6-MNA can oxidize to form disulfides before they have a chance to couple to the chitosan.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Degas your solvents before use.
-
Experimental Workflow: Synthesis of Chitosan-6-MNA
Caption: Workflow for the synthesis of Chitosan-6-MNA.
Problem 2: Inconsistent Swelling Behavior of Formulations
Question: My chitosan-6-MNA hydrogels show variable and often lower than expected swelling. Why is this happening?
Answer: The swelling behavior of thiolated chitosan is a complex interplay of several factors.[2][3] Inconsistency can often be traced back to the degree of cross-linking and the environmental conditions.
Possible Causes & Solutions:
-
High Degree of Disulfide Cross-linking: A high density of intermolecular disulfide bonds will create a tighter polymer network, restricting water uptake and thus reducing swelling.[3]
-
Solution: The degree of cross-linking is influenced by the concentration of the polymer and the pH of the swelling medium. At higher pH values, the rate of disulfide bond formation increases, leading to more extensive cross-linking and reduced swelling.[3] Ensure your swelling studies are conducted at a consistent and appropriate pH.
-
-
Hydrophobicity of the Ligand: The introduction of the aromatic 6-MNA ligand can increase the hydrophobicity of the chitosan backbone, which can lead to a decrease in the overall swelling capacity compared to unmodified chitosan or chitosans with more hydrophilic thiol ligands.[3]
-
Solution: This is an intrinsic property of the chitosan-6-MNA conjugate. If a higher swelling capacity is required, consider synthesizing a polymer with a lower degree of 6-MNA substitution or blending it with a more hydrophilic polymer.
-
-
Ionic Interactions: The swelling of chitosan-based hydrogels is also highly dependent on pH due to the protonation of its amino groups.[21][22]
-
At low pH (e.g., < 6): The amino groups are protonated (-NH3+), leading to electrostatic repulsion between polymer chains and promoting swelling.[21]
-
At higher pH (e.g., > 6.5): The amino groups are deprotonated, reducing electrostatic repulsion and causing the hydrogel to shrink.[21][22]
-
Solution: Carefully control and report the pH of your swelling medium in all experiments. The interplay between disulfide cross-linking and ionic repulsion will determine the final swelling ratio.
-
Data Summary: Factors Influencing Swelling of Thiolated Chitosans
| Factor | Effect on Swelling | Rationale |
| High Thiolation Degree | Decreased | Increased potential for disulfide cross-linking, creating a tighter network.[3] |
| Increasing pH | Generally Decreased | Promotes disulfide bond formation (cross-linking) and deprotonation of chitosan's amino groups, reducing electrostatic repulsion.[3][21] |
| Hydrophobic Ligand (e.g., 6-MNA) | Decreased | Reduces the overall hydrophilicity of the polymer backbone.[3] |
| Low pH (Acidic) | Increased | Protonation of amino groups leads to electrostatic repulsion between polymer chains.[21][22] |
Application & Performance
Problem 3: Poor Mucoadhesion in Ex Vivo or In Vivo Studies
Question: Despite successful synthesis, my chitosan-6-MNA formulation is not showing the expected improvement in mucoadhesion on intestinal tissue.
Answer: Suboptimal mucoadhesion in a biological setting can be due to issues with the formulation itself or the experimental setup for the adhesion test.
Possible Causes & Solutions:
-
Insufficient Polymer Hydration: For effective mucoadhesion to occur, the polymer chains need to be sufficiently hydrated to become mobile and interpenetrate the mucus layer.
-
Solution: Ensure your formulation (e.g., tablet, nanoparticle suspension) is allowed adequate time to hydrate upon contact with the mucosal surface. For solid dosage forms, a certain degree of initial swelling is necessary to expose the thiol groups.
-
-
Oxidized Thiol Groups on the Surface: If the thiol groups on the surface of your formulation have been oxidized to disulfides during storage or processing, their ability to interact with the mucus will be diminished.
-
Solution: Store your final, lyophilized chitosan-6-MNA polymer and formulations under dry, inert conditions. Consider incorporating antioxidants in your formulation if compatible with your application.
-
-
Experimental Conditions of Mucoadhesion Test: The pH of the buffer used in ex vivo mucoadhesion tests can influence the results.
Protocol: Ex Vivo Mucoadhesion Test (Rotating Cylinder Method)
Caption: Workflow for ex vivo mucoadhesion testing.
Part 3: References
-
Millotti, G., Samberger, C., Frohlich, E., & Bernkop-Schnurch, A. (2009). Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. Biomacromolecules, 10(11), 3023-3027. --INVALID-LINK--
-
Millotti, G., Samberger, C., Frohlich, E., & Bernkop-Schnurch, A. (2009). Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. American Chemical Society. --INVALID-LINK--
-
Millotti, G., Samberger, C., Frohlich, E., & Bernkop-Schnurch, A. (2009). Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. PubMed. --INVALID-LINK--
-
Leichner, C., Jelkmann, M., & Bernkop-Schnürch, A. (2020). Thiolated Chitosans: A Multi-talented Class of Polymers for Various Applications. Biomacromolecules, 21(7), 2539-2563. --INVALID-LINK--
-
Netsomboon, K., Jelkmann, M., Loretz, B., & Bernkop-Schnürch, A. (2021). In Vitro Investigation of Thiolated Chitosan Derivatives as Mucoadhesive Coating Materials for Solid Lipid Nanoparticles. Biomacromolecules, 22(9), 3846-3856. --INVALID-LINK--
-
Kakde, D., Powell, J., & Pillai, S. (2019). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy to Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Biomacromolecules, 20(4), 1684-1694. --INVALID-LINK--
-
Sosnik, A., & Bernkop-Schnürch, A. (2014). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Polymers, 6(5), 1399-1424. --INVALID-LINK--
-
Leichner, C., Jelkmann, M., & Bernkop-Schnürch, A. (2020). Thiolated Chitosans: A Multi-talented Class of Polymers for Various Applications. National Institutes of Health. --INVALID-LINK--
-
A, M., B, S., C, P., D, R., E, S., & F, T. (2023). Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport. National Institutes of Health. --INVALID-LINK--
-
Millotti, G., et al. (2011). The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery. Taylor & Francis Online. --INVALID-LINK--
-
Millotti, G., et al. (2011). The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery. PubMed. --INVALID-LINK--
-
Kakde, D., Powell, J., & Pillai, S. (2019). Modulating Thiol p K a Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. PubMed. --INVALID-LINK--
-
Various Authors. (n.d.). Stability of thiol groups at different pH environments at 37°C. ResearchGate. --INVALID-LINK--
-
Various Authors. (n.d.). Profile of swelling behaviour thiolated chitosan. ResearchGate. --INVALID-LINK--
-
Netsomboon, K., Jelkmann, M., Loretz, B., & Bernkop-Schnürch, A. (2021). In Vitro Investigation of Thiolated Chitosan Derivatives as Mucoadhesive Coating Materials for Solid Lipid Nanoparticles. ACS Publications. --INVALID-LINK--
-
Various Authors. (n.d.). A. Thiol-disulfide exchange mechanism: in the pH range above 8,... ResearchGate. --INVALID-LINK--
-
Various Authors. (n.d.). The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery. ResearchGate. --INVALID-LINK--
-
Iqbal, J., et al. (2015). Chitosan and Its Derivatives for Application in Mucoadhesive Drug Delivery Systems. PMC. --INVALID-LINK--
-
Various Authors. (n.d.). Investigating Swelling and Bending Response of pH-Sensitive Chitosan-Based Hydrogels. MDPI. --INVALID-LINK--
-
Bernkop-Schnürch, A., & Steininger, S. (2000). Synthesis and characterisation of mucoadhesive thiolated polymers. PubMed. --INVALID-LINK--
-
Various Authors. (n.d.). Enhanced Mucoadhesion of Thiolated β-Cyclodextrin by S-Protection with 2-Mercaptoethanesulfonic Acid. PMC. --INVALID-LINK--
-
Various Authors. (n.d.). Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization. National Institutes of Health. --INVALID-LINK--
-
Various Authors. (n.d.). Thiolated polymers: An overview of mucoadhesive properties and their potential in drug delivery via mucosal tissues. Pharma Excipients. --INVALID-LINK--
-
Various Authors. (n.d.). Thiolated polymers as mucoadhesive drug delivery systems. Waterford Institute of Technology. --INVALID-LINK--
-
Various Authors. (n.d.). (PDF) Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. ResearchGate. --INVALID-LINK--
-
Various Authors. (n.d.). Characterization of thiolated chitosan. The Royal Society of Chemistry. --INVALID-LINK--
-
Various Authors. (n.d.). Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport. Semantic Scholar. --INVALID-LINK--
-
Various Authors. (n.d.). Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery. ResearchGate. --INVALID-LINK--
-
Various Authors. (n.d.). Chitosan-Based Nanomaterials for Drug Delivery. MDPI. --INVALID-LINK--
-
Various Authors. (n.d.). Current Advances in Chitosan Nanoparticles Based Drug Delivery and Targeting. National Institutes of Health. --INVALID-LINK--
-
Various Authors. (n.d.). (PDF) Thiolated Chitosan: Preparation, Properties and Applications. ResearchGate. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 6-Mercaptonicotinamide. PubChem. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiolated Chitosans: A Multi-talented Class of Polymers for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. research.setu.ie [research.setu.ie]
- 6. Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. In Vitro Investigation of Thiolated Chitosan Derivatives as Mucoadhesive Coating Materials for Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chitosan and Its Derivatives for Application in Mucoadhesive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Investigating Swelling and Bending Response of pH-Sensitive Chitosan-Based Hydrogels | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Enhanced Mucoadhesion of Thiolated β-Cyclodextrin by S-Protection with 2-Mercaptoethanesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-MNA Functionalized Nanoparticles
Welcome to the technical support center for 6-mercapto-1-hexanol (6-MNA) functionalized nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of these nanoparticles. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during your experiments, ensuring the reliability and reproducibility of your results.
Introduction: The Critical Role of Stability
6-MNA is a popular choice for functionalizing nanoparticles, particularly gold nanoparticles (AuNPs), due to the strong and stable gold-thiol bond. The terminal hydroxyl group offers a neutral, hydrophilic surface, which can be advantageous for certain biological applications by reducing non-specific binding. However, maintaining the colloidal stability of these functionalized nanoparticles is paramount for their successful application. Instability, often manifesting as aggregation, can lead to a loss of the unique nanoscale properties, altered biological interactions, and ultimately, failed experiments.[1] This guide will delve into the key factors influencing the stability of 6-MNA functionalized nanoparticles and provide practical solutions to common problems.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to help you diagnose and resolve specific issues you may encounter with your 6-MNA functionalized nanoparticles.
Issue 1: Nanoparticle Aggregation During or Immediately After Functionalization
Symptoms:
-
A visible color change of the nanoparticle solution (e.g., for AuNPs, from red to purple or blue).[2]
-
A significant increase in the hydrodynamic diameter and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[3]
-
A red-shift and broadening of the surface plasmon resonance (SPR) peak in the UV-Vis spectrum for plasmonic nanoparticles.[4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Surface Coverage | Insufficient 6-MNA molecules on the nanoparticle surface leave exposed areas, leading to aggregation.[5] This can be due to a low 6-MNA to nanoparticle ratio or insufficient reaction time. | 1. Increase Molar Excess of 6-MNA: Start with a 10 to 50-fold molar excess of 6-MNA relative to the nanoparticles.[5] 2. Extend Reaction Time: Allow the functionalization reaction to proceed for a longer duration (e.g., overnight at 4°C) to ensure complete ligand exchange.[5] |
| High Ionic Strength | High salt concentrations in the nanoparticle or 6-MNA solution can screen the surface charge, reducing electrostatic repulsion and causing aggregation.[2][5] | 1. Use Low Ionic Strength Buffers: Perform the functionalization in a low ionic strength buffer or deionized water.[5] 2. Buffer Exchange: If the initial nanoparticle solution has a high salt content, perform a buffer exchange to a lower ionic strength buffer before adding 6-MNA. |
| Rapid Addition of 6-MNA | Adding the 6-MNA solution too quickly can create localized high concentrations, inducing aggregation.[5] | 1. Dropwise Addition: Add the 6-MNA solution dropwise while gently stirring the nanoparticle suspension.[5] |
| Inappropriate pH | While 6-MNA itself is not ionizable, the stability of the underlying nanoparticle core (e.g., citrate-stabilized AuNPs) can be pH-dependent. A pH that neutralizes the surface charge can lead to aggregation.[5][6] | 1. Optimize pH: Ensure the pH of the nanoparticle suspension is optimal for its stability before adding the 6-MNA. For gold nanoparticles, a pH around 8 can be beneficial for thiol binding.[5] |
Issue 2: Aggregation After Purification or During Storage
Symptoms:
-
Gradual color change or precipitation of nanoparticles over time.
-
An increase in DLS measurements (hydrodynamic diameter and PDI) upon storage.
-
Inconsistent results in downstream applications.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Harsh Purification Methods | High-speed centrifugation can sometimes cause irreversible aggregation, especially if the functionalization is not perfect.[5][6] | 1. Optimize Centrifugation: Reduce the centrifugation speed and/or time. 2. Alternative Purification: Consider alternative methods like dialysis or tangential flow filtration to remove excess reagents. |
| Suboptimal Storage Conditions | Temperature fluctuations and freezing can lead to irreversible aggregation.[6][7] Exposure to light can also potentially affect stability. | 1. Refrigerated Storage: Store nanoparticles at 2-8°C.[7] 2. DO NOT FREEZE: Freezing nanoparticle solutions will cause irreversible aggregation.[6][7] 3. Protect from Light: Store in a dark container or wrap the container in foil.[8] |
| Inappropriate Resuspension Buffer | The pH and ionic strength of the final storage buffer are critical for long-term stability. | 1. Use a Suitable Buffer: Resuspend the purified nanoparticles in a low ionic strength buffer (e.g., 5-10 mM phosphate buffer) at a neutral or slightly basic pH. |
| Microbial Contamination | Bacterial or fungal growth can degrade the functionalization layer and cause aggregation. | 1. Work in Sterile Conditions: Use sterile buffers and containers. 2. Consider Preservatives: For long-term storage, consider adding a low concentration of a preservative like sodium azide (ensure it's compatible with your downstream applications). |
Frequently Asked Questions (FAQs)
Q1: How does 6-MNA stabilize nanoparticles?
A1: 6-MNA stabilizes nanoparticles primarily through two mechanisms. The thiol (-SH) group forms a strong, covalent-like bond with the surface of metal nanoparticles like gold. This creates a dense, self-assembled monolayer (SAM). The hexanol chain then provides steric hindrance, which is a physical barrier that prevents nanoparticles from getting close enough to each other to aggregate.[9]
Caption: 6-MNA stabilizing a nanoparticle core.
Q2: What is the optimal pH for working with 6-MNA functionalized nanoparticles?
A2: Since the hydroxyl group of 6-MNA is not ionizable, the stability of the functionalized nanoparticles is less directly dependent on pH compared to nanoparticles functionalized with carboxylic acids or amines.[2] However, the pH of the surrounding medium can still be a critical factor. Extreme pH values can affect the stability of the nanoparticle core itself or influence non-specific interactions with other molecules in the solution.[10] For most applications, maintaining a pH between 6 and 8 is a good starting point.[11]
Q3: How does ionic strength affect the stability of 6-MNA functionalized nanoparticles?
A3: While 6-MNA provides steric stabilization, high ionic strength can still lead to aggregation. This is because high salt concentrations can weaken the hydration layer around the nanoparticles and reduce the effectiveness of any residual electrostatic repulsion, allowing the nanoparticles to come into closer contact.[12] It is always advisable to use the lowest possible ionic strength that is compatible with your experimental requirements.
Caption: Effect of ionic strength on nanoparticle stability.
Q4: How can I confirm that my nanoparticles are properly functionalized with 6-MNA?
A4: Several techniques can be used to confirm successful functionalization:
-
UV-Vis Spectroscopy: A slight red-shift in the SPR peak after functionalization can indicate a change in the local refractive index around the nanoparticle, suggesting the presence of the 6-MNA layer.[13]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter after functionalization is expected due to the added layer of 6-MNA.
-
Zeta Potential Measurement: While 6-MNA is neutral, a change in the zeta potential from the bare nanoparticle (e.g., negatively charged citrate-capped AuNPs) towards a more neutral value can indicate successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to identify the characteristic vibrational bands of the 6-MNA molecule on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental and chemical state information, confirming the presence of sulfur from the thiol group on the nanoparticle surface.
Q5: What is the recommended long-term storage procedure for 6-MNA functionalized nanoparticles?
A5: For long-term stability, store your 6-MNA functionalized nanoparticles as a concentrated stock solution in a low ionic strength buffer at 2-8°C, protected from light.[7][8][14] Before use, it is recommended to gently shake or vortex the solution to ensure homogeneity, as some settling may occur over time, especially for larger nanoparticles.[7] Always visually inspect the solution for any signs of aggregation before use.
Experimental Protocols
Protocol 1: Stability Assessment in High Salt Conditions
Objective: To evaluate the stability of 6-MNA functionalized nanoparticles in the presence of high salt concentrations.
Materials:
-
6-MNA functionalized nanoparticle suspension.
-
Deionized (DI) water.
-
2 M NaCl stock solution.
-
UV-Vis spectrophotometer or DLS instrument.
-
Cuvettes.
Procedure:
-
Prepare a series of dilutions of your nanoparticle suspension in DI water.
-
To each dilution, add the 2 M NaCl stock solution to achieve final NaCl concentrations of 0 mM, 25 mM, 50 mM, 100 mM, and 200 mM.
-
Incubate the samples at room temperature for a defined period (e.g., 30 minutes).
-
Measure the UV-Vis spectrum or the hydrodynamic diameter and PDI for each sample.
-
Interpretation: Stable nanoparticles will show minimal changes in their UV-Vis spectrum and DLS measurements with increasing salt concentration. Aggregation will be indicated by a red-shift and broadening of the SPR peak and an increase in the hydrodynamic size and PDI.[3]
Protocol 2: Monitoring Long-Term Storage Stability
Objective: To assess the stability of 6-MNA functionalized nanoparticles over an extended period.
Materials:
-
6-MNA functionalized nanoparticle suspension stored under recommended conditions (2-8°C, dark).
-
UV-Vis spectrophotometer or DLS instrument.
-
Cuvettes.
Procedure:
-
At regular time intervals (e.g., Day 0, Week 1, Week 2, Month 1, etc.), take an aliquot of the stored nanoparticle suspension.
-
Allow the aliquot to equilibrate to room temperature.
-
Gently mix the solution.
-
Measure the UV-Vis spectrum and/or the hydrodynamic diameter and PDI.
-
Interpretation: A stable formulation will exhibit consistent measurements over time. Significant changes indicate degradation or aggregation.[4]
References
- 1. hiyka.com [hiyka.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. nanohybrids.net [nanohybrids.net]
- 7. sonanano.com [sonanano.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Understanding the interplay between pH and charges for theranostic nanomaterials - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03706E [pubs.rsc.org]
- 11. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs [mdpi.com]
- 12. Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lee.chem.uh.edu [lee.chem.uh.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Mercaptonicotinic Acid
Welcome to the technical support center for the purification of 6-Mercaptonicotinic acid (6-MNA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile compound. Our approach is rooted in practical, field-proven experience to ensure the scientific integrity of your work.
I. Understanding this compound: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₅NO₂S[1][2] | Indicates the presence of polar functional groups (carboxylic acid, thiol, pyridine nitrogen). |
| Molecular Weight | 155.18 g/mol [1] | Standard molecular weight for calculations. |
| Appearance | Likely a solid at room temperature.[3] | Purification will involve solid-state techniques like recrystallization. |
| Melting Point | 260-262 °C (decomposes)[3] | A high melting point suggests strong intermolecular forces. Decomposition indicates thermal sensitivity. |
| pKa (predicted) | ~5.88[4] | The carboxylic acid proton is acidic. The pyridine nitrogen can be protonated under acidic conditions. This dual nature allows for pH-dependent solubility manipulation. |
| Key Reactivity | The thiol (-SH) group is susceptible to oxidation to form a disulfide (-S-S-) bond.[5][6] | This is a primary source of impurity and requires careful handling to prevent. |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My isolated 6-MNA is a pale yellow to brownish color. How can I obtain a white, crystalline product?
Answer:
A yellowish or brownish discoloration is a common issue and often indicates the presence of oxidized species or other colored impurities. The primary culprit is the oxidation of the thiol group to form the disulfide, 6,6'-dithiodinicotinic acid, which can be colored.[5]
Root Causes and Solutions:
-
Oxidation: The thiol group in 6-MNA is readily oxidized, especially in the presence of air (oxygen), metal ions, or at elevated temperatures in solution.[7]
-
Preventative Measures:
-
Degas Solvents: Before use, degas all solvents by bubbling with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[4]
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Reducing Agents: Consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your solutions to maintain the thiol in its reduced state.[8] However, be mindful that these will need to be removed in a subsequent step.
-
-
-
Colored Impurities from Synthesis: If the discoloration is significant, it may stem from impurities in the starting materials or byproducts from the synthesis.
-
Activated Carbon Treatment: A common method to remove colored impurities is to treat a solution of the crude 6-MNA with activated charcoal.
-
Step-by-Step Protocol for Decolorization:
-
Dissolve the crude, colored 6-MNA in a suitable hot solvent (see Section IV for solvent selection).
-
Allow the solution to cool slightly.
-
Add a small amount of activated charcoal (typically 1-2% by weight of the solute).
-
Gently heat the mixture for a short period (5-10 minutes) with stirring.
-
Perform a hot filtration to remove the activated charcoal. This must be done quickly to prevent premature crystallization of the product.
-
Allow the hot, clear filtrate to cool slowly to induce crystallization.
Question 2: My final product shows a low melting point and a broad melting range. What are the likely impurities and how can I remove them?
Answer:
A depressed and broad melting point is a classic indicator of an impure compound. For 6-MNA, the most probable impurities are unreacted starting materials, the disulfide dimer, or other synthesis byproducts.
Potential Impurities and Purification Strategies:
-
6,6'-Dithiodinicotinic Acid (Disulfide Dimer): As mentioned, this is a very common impurity formed by oxidation.[5]
-
Purification Method: Recrystallization is often effective. The disulfide is generally less polar than the monomer, which can be exploited in the choice of solvent systems.
-
-
Unreacted Starting Materials: Depending on the synthetic route, this could be 6-chloronicotinic acid or 6-hydroxynicotinic acid.[9][10]
-
Purification Method: Both recrystallization and column chromatography can be effective. 6-chloronicotinic acid is significantly less polar than 6-MNA, while 6-hydroxynicotinic acid is more polar.
-
-
2-Mercaptopyridine: This has been identified as a contaminant in commercial batches of 6-MNA.[11]
-
Purification Method: Recrystallization can be effective, as the solubility properties will differ.
-
Workflow for Purity Enhancement:
Caption: Decision workflow for improving the purity of 6-MNA.
Question 3: My yield is very low after recrystallization. What can I do to improve it?
Answer:
Low recovery after recrystallization is a common problem that can often be rectified by optimizing the procedure.
Potential Causes and Solutions:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[12] If the compound is too soluble in the cold solvent, it will remain in the mother liquor.
-
Solution: Test a range of solvents or consider a mixed-solvent system. For a polar compound like 6-MNA, a good starting point is a polar solvent like ethanol or methanol, with the addition of a less polar co-solvent (the "anti-solvent") like water or hexane to reduce solubility upon cooling.[13][14]
-
-
Using Too Much Solvent: Dissolving the compound in an excessive amount of hot solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Add the hot solvent in small portions until the solid just dissolves.
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal recovery.
-
-
Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration, the product will crystallize on the filter paper along with the impurities you are trying to remove.
-
Solution: Use a heated filter funnel or preheat the funnel with hot solvent. Keep the solution as hot as possible during the filtration step.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
While the ideal solvent should be determined experimentally, based on the polar nature of 6-MNA, good starting points for single-solvent recrystallization are polar protic solvents like ethanol or water . A mixed-solvent system, such as ethanol/water or methanol/water , is often very effective for polar compounds.[13] The compound is dissolved in the "good" solvent (the alcohol) at its boiling point, and the "poor" solvent (water) is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.
Q2: How should I store purified this compound to prevent degradation?
Due to its susceptibility to oxidation, proper storage is critical. Purified 6-MNA should be stored:
-
In a tightly sealed container.
-
Under an inert atmosphere (argon or nitrogen).
-
In a cool, dark, and dry place (a desiccator at low temperature is ideal).[15][16]
Q3: Can I use column chromatography to purify this compound?
Yes, column chromatography can be an effective purification method, especially for removing impurities with significantly different polarities. Given the polar nature of 6-MNA, a normal-phase silica gel column would be appropriate. A polar mobile phase will be required to elute the compound.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
-
Solvent Selection:
-
Place a small amount of crude 6-MNA in several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will result in the formation of a good quantity of crystals.
-
-
Dissolution:
-
Place the crude 6-MNA in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate.
-
Continue adding the hot solvent until the 6-MNA is just dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Heat the mixture to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Reheat to clarify.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely under vacuum.
-
Protocol 2: Column Chromatography of this compound
This is a general procedure for purifying polar compounds on a silica gel column.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 6-MNA in a minimum amount of a polar solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a relatively non-polar solvent system (e.g., ethyl acetate/hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., methanol in ethyl acetate or dichloromethane).
-
Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure 6-MNA.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Caption: General workflow for the purification of 6-MNA by column chromatography.
V. References
-
6-Mercaptopyridine-3-carboxylic acid technical grade, 90%. Sigma-Aldrich. --INVALID-LINK--
-
PubChem Compound Summary for CID 819384, this compound. National Center for Biotechnology Information. --INVALID-LINK--
-
This compound. precisionFDA. --INVALID-LINK--
-
This compound 17624-07-6 wiki. ChemicalBook. --INVALID-LINK--
-
Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2009). Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. Biomacromolecules, 10(11), 3023–3027. --INVALID-LINK--
-
Gawande, M. B., & Zboril, R. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 707. --INVALID-LINK--
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 28(23), 29437–29446. --INVALID-LINK--
-
Pulka-Ziach, K. (2018). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Journal of peptide science, 24(8-9), e3096. --INVALID-LINK--
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Preparation method of 4-mercaptobenzoic acid. Google Patents. --INVALID-LINK--
-
Process for producing pyridine carboxylic acids. Google Patents. --INVALID-LINK--
-
Palm, D., Smucker, A. A., & Snell, E. E. (1974). Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. The Journal of Organic Chemistry, 39(23), 3473–3476. --INVALID-LINK--
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. --INVALID-LINK--
-
6,6'-Dithiodinicotinic acid. Smolecule. --INVALID-LINK--
-
What is the theoretical background of mixed solvents recrystallization?. Quora. --INVALID-LINK--
-
Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2009). Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. Biomacromolecules, 10(11), 3023–3027. --INVALID-LINK--
-
Recrystallization. Wired Chemist. --INVALID-LINK--
-
Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2009). Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. Biomacromolecules, 10(11), 3023-3027. --INVALID-LINK--
-
Crystallization. California State University, Stanislaus. --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. --INVALID-LINK--
-
This compound (cas 17624-07-6) SDS/MSDS download. Guidechem. --INVALID-LINK--
-
Process for preparation of aromatic thiols. Google Patents. --INVALID-LINK--
-
Process for the production of aromatic thiols and aromatic sulfides. Google Patents. --INVALID-LINK--
-
Wu, Y., & He, H. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic letters, 11(22), 5174–5177. --INVALID-LINK--
-
Thiols and Sulfides. Chemistry LibreTexts. --INVALID-LINK--
-
PubChem Compound Summary for CID 819384, this compound. National Center for Biotechnology Information. --INVALID-LINK--
-
17624-07-6, this compound Formula. ECHEMI. --INVALID-LINK--
-
Purification of thiols. Chemistry Stack Exchange. --INVALID-LINK--
-
RECRYSTALLISATION. University of Sydney, School of Chemistry. --INVALID-LINK--
-
PubChem Compound Summary for CID 819384, this compound. National Center for Biotechnology Information. --INVALID-LINK--
-
Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. --INVALID-LINK--
-
Synthesis of 6-hydroxynicotinic acid. PrepChem.com. --INVALID-LINK--
-
Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(2), 855-864. --INVALID-LINK--
-
Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Petroleum Institute, 40(4), 255-263. --INVALID-LINK--
-
Purification by Recrystallization. CUNY. --INVALID-LINK--
-
Organic Chemistry Lab: Recrystallization. YouTube. --INVALID-LINK--
-
Process for the production of 6-hydroxynicotinic acid. Google Patents. --INVALID-LINK--
-
Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2009). Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. Biomacromolecules, 10(11), 3023–3027. --INVALID-LINK--
-
Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents. --INVALID-LINK--
-
Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. Request PDF. --INVALID-LINK--
-
Solubility Data Resource. TOKU-E. --INVALID-LINK--
-
6-Chloronicotinic acid. PubChem. --INVALID-LINK--
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. --INVALID-LINK--
-
LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. FDA. --INVALID-LINK--
-
Solvent Miscibility Table. Sigma-Aldrich. --INVALID-LINK--
-
Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Journal of Biological Chemistry, 299(1), 102796. --INVALID-LINK--
-
6-Hydroxynicotinic Acid. Tokyo Chemical Industry Co., Ltd. --INVALID-LINK--
References
- 1. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Buy 6,6'-Dithiodinicotinic acid | 15658-35-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 11. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recrystallization [wiredchemist.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. quora.com [quora.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 6-Mercaptonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The journey of a molecule from laboratory synthesis to a potential therapeutic agent is paved with rigorous validation. For a compound like 6-Mercaptonicotinic acid (6-MNA), a bifunctional ligand with significant applications in drug delivery and material science, the confirmation of its absolute purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable research.[1] Impurities, even in trace amounts, can drastically alter biological activity, introduce toxicity, and invalidate downstream experimental data.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish the purity of newly synthesized 6-MNA. We will move beyond simple protocol listings to explain the causality behind methodological choices, ensuring a self-validating and robust analytical strategy.
The Synthetic Landscape: Foreseeing Potential Impurities
A robust purity analysis begins with understanding the synthesis process, as it dictates the likely impurity profile. While various synthetic routes exist, a common approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 6-position of a nicotinic acid derivative with a sulfur source.
This process can inherently introduce several classes of impurities that must be screened for:
-
Starting Material Carryover: Incomplete reaction leaving residual 6-chloronicotinic acid or other precursors.
-
By-products: Formation of disulfide-linked dimers through oxidation of the thiol group, a common fate for mercaptans.
-
Isomeric Impurities: Positional isomers, such as 2-Mercaptonicotinic acid, which may arise from non-specific synthesis or be present in starting materials.[2]
-
Process-Related Impurities: Residual solvents, reagents, or catalysts used during the synthesis and purification steps.[]
Caption: Origin of potential impurities during the synthesis of this compound.
An Orthogonal Approach: The Cornerstone of Confident Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound validation strategy relies on orthogonal methods —a set of techniques that measure different chemical and physical properties of the molecule. This ensures that impurities missed by one method are detected by another. For 6-MNA, a comprehensive assessment integrates chromatographic, spectroscopic, and compositional analyses.
Caption: Orthogonal analytical methods for a multi-faceted purity validation of 6-MNA.
Comparative Analysis of Key Validation Techniques
The choice of method is dictated by the information required. While chromatography excels at quantification, spectroscopy provides unequivocal structural proof. The following is a head-to-head comparison of the most critical techniques for validating synthesized 6-MNA.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Elemental Analysis (CHNOS) |
| Primary Purpose | Quantify purity (% area), detect and quantify related substance impurities. | Confirm chemical structure, identify and quantify organic impurities. | Confirm molecular weight and elemental formula. | Confirm elemental composition, detect inorganic impurities. |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Ionization of molecules and separation based on mass-to-charge ratio. | Combustion of the sample and quantification of resulting gases. |
| Key Strengths | High sensitivity for trace impurities, excellent quantitative accuracy and precision.[4] | Unambiguous structure elucidation, can detect non-chromophoric impurities. | High sensitivity and specificity for molecular weight.[5] | Provides fundamental confirmation of the empirical formula. |
| Key Limitations | Requires impurities to have a chromophore for UV detection; co-elution can mask impurities. | Lower sensitivity compared to HPLC, may not detect inorganic salts or residual solvents well. | Provides limited structural information on its own, ionization can be challenging for some molecules. | Does not distinguish between isomers, insensitive to organic impurities with the same elemental composition. |
| Typical Purity Spec. | >99.5% by area | Conforms to reference spectrum, no significant impurity signals (>0.1%). | Matches theoretical exact mass (155.0041 Da).[5] | C, H, N, S values within ±0.4% of theoretical. |
Experimental Protocols: A Self-Validating Workflow
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Causality: A reversed-phase HPLC method is chosen for its versatility in separating polar and non-polar compounds. The acidic mobile phase ensures the carboxylic acid group is protonated for better retention and peak shape. A C18 column provides a robust stationary phase for retaining the aromatic 6-MNA.[6] This method is designed to separate the target compound from polar starting materials and less polar, more hydrophobic by-products like the disulfide dimer.
Experimental Protocol:
-
System Preparation: Use an HPLC system with a UV detector. Equilibrate a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with the mobile phase until a stable baseline is achieved.[4]
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.05 M Sodium Acetate buffer (pH adjusted to ~4.5 with acetic acid) in a 10:90 (v/v) ratio.[6] Filter through a 0.45 µm membrane and degas.
-
Sample Preparation: Accurately weigh and dissolve the synthesized 6-MNA in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 268 nm (based on reported UV absorption maxima).[7]
-
Column Temperature: 30 °C
-
-
Data Analysis: Inject the sample and record the chromatogram for at least 15 minutes. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Potential impurities, like the oxidized dimer, are expected to have a longer retention time.
¹H and ¹³C NMR Spectroscopy for Structural Confirmation
Causality: NMR is the gold standard for confirming the chemical structure. The unique chemical environment of each proton and carbon atom in 6-MNA results in a characteristic spectral fingerprint. The presence of signals that do not correspond to the expected structure, or incorrect integration values in the ¹H NMR, are direct evidence of impurities.[8] DMSO-d₆ is selected as the solvent due to the good solubility of 6-MNA and its ability to allow observation of exchangeable protons (from the carboxylic acid and thiol groups).
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 6-MNA in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
-
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Technique: Proton-decoupled
-
-
Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integrations with reference spectra or theoretical predictions.[5] The absence of extraneous peaks is a strong indicator of high purity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Causality: HRMS provides an extremely accurate mass measurement, which can confirm the elemental composition of the synthesized compound. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. A match with the theoretical exact mass provides high confidence in the identity of the synthesized product.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of 6-MNA in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer capable of high resolution (>10,000).
-
Method: Infuse the sample directly or via an LC inlet. Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Data Analysis: Compare the measured monoisotopic mass with the theoretical exact mass of 6-MNA (C₆H₅NO₂S).
-
Theoretical [M+H]⁺: 156.0114
-
Theoretical [M-H]⁻: 154.0047
-
A mass error of <5 ppm is considered excellent confirmation.
-
Conclusion: An Integrated and Uncompromising Approach to Purity
Validating the purity of synthesized this compound is a non-negotiable step in ensuring the integrity of scientific research. A superficial analysis using a single technique is insufficient and carries a high risk of overlooking critical impurities. The robust, multi-faceted strategy detailed here—combining the quantitative power of HPLC, the structural certainty of NMR, and the molecular confirmation of HRMS—provides a self-validating workflow. By understanding the "why" behind each experimental choice and integrating the data from these orthogonal techniques, researchers can confidently establish the purity of their synthesized material, ensuring that their subsequent discoveries are built on a foundation of analytical certainty.
References
- 1. This compound | 92823-43-3 [chemicalbook.com]
- 2. 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Analytical Quantification of 6-Mercaptonicotinic Acid
Foreword for the Modern Researcher
In the landscape of pharmaceutical research and chemical synthesis, the precise quantification of key molecules is not merely a procedural step but the very foundation of reliable and reproducible science. 6-Mercaptonicotinic acid (6-MNA), a heterocyclic compound featuring both a thiol and a carboxylic acid group, presents unique analytical challenges and opportunities.[1][2] Its importance as a potential metabolite, a versatile chemical intermediate, and a surface-modifying agent in nanotechnology demands robust and validated analytical methods for its determination.[3][4]
This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of protocols to provide an in-depth comparison of the predominant analytical techniques suitable for 6-MNA quantification. We will dissect the causality behind experimental choices, compare performance through empirical data, and provide self-validating, step-by-step methodologies. Our objective is to empower you to select and implement the most appropriate analytical strategy for your specific research needs, be it high-throughput screening, detailed pharmacokinetic studies, or quality control of bulk material.
We will explore four principal techniques: the workhorse High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the accessible UV-Visible Spectrophotometry , and the highly sensitive Electrochemical Sensing . Each method is evaluated not just on its technical merits but also on its practical applicability in a modern laboratory setting.
Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The Principle: Controlled Separation and Photometric Detection
HPLC-UV remains a cornerstone of analytical chemistry due to its robustness, reliability, and cost-effectiveness. The technique operates by physically separating 6-MNA from other components in a sample matrix using a packed column. For a molecule like 6-MNA, which contains ionizable groups (carboxylic acid and thiol), Reversed-Phase (RP) HPLC is the method of choice. The separation is governed by the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
The causality behind our choice of a C18 column lies in its hydrophobicity, which effectively retains the pyridine ring of 6-MNA. However, the ionizable nature of the molecule necessitates precise control over the mobile phase pH. By setting the pH below the pKa of the carboxylic acid (~4-5), we ensure it is protonated and less polar, leading to better retention and sharper peak shape. The pyridine ring and thiol group provide a strong chromophore, allowing for sensitive detection by UV absorbance, typically near the molecule's λmax.
Detailed Experimental Protocol: HPLC-UV
This protocol is adapted from established methods for the closely related compound, 6-mercaptopurine, and is expected to provide excellent performance for 6-MNA.[5][6][7]
-
Preparation of Mobile Phase:
-
Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid.
-
The mobile phase consists of 95% of this buffer and 5% acetonitrile (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Sample Preparation (from a biological matrix like plasma):
-
To 200 µL of plasma sample, add 50 µL of 70% perchloric acid to precipitate proteins.[6] This harsh step is effective but requires careful handling and optimization to ensure the analyte remains stable.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and inject it directly into the HPLC system. For non-biological samples, dissolve the sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 325 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a stock solution of 6-MNA (1 mg/mL) in 0.1 M NaOH.
-
Create a series of calibration standards (e.g., 0.1 to 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration. The concentration of 6-MNA in the unknown sample is determined from this curve. A correlation coefficient (r²) of ≥0.999 is considered acceptable.[8]
-
Workflow Visualization: HPLC-UV Analysis
Caption: Workflow for 6-MNA quantification via HPLC-UV.
Chapter 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The Principle: The Apex of Specificity and Sensitivity
LC-MS/MS is the definitive method for quantifying analytes in complex biological matrices. It couples the powerful separation of liquid chromatography (often Ultra-High Performance, UPLC) with the highly selective and sensitive detection of tandem mass spectrometry. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated 6-MNA molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is a unique chemical signature of the analyte, virtually eliminating matrix interferences and providing exceptional specificity.
The choice to use LC-MS/MS is driven by the need for the lowest possible detection limits, a requirement in pharmacokinetic or trace impurity analysis.[9][10] The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled 6-MNA) is crucial; it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest degree of accuracy and precision.
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
This protocol provides cleaner samples than simple protein precipitation, which is vital for preventing ion source contamination.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL water.
-
Load 200 µL of plasma sample (pre-treated with an internal standard).
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the 6-MNA with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Predicted):
-
6-MNA: Precursor m/z 156.0 → Product m/z 112.0 (corresponding to loss of CO₂ and H).
-
Internal Standard (e.g., ¹³C₃,¹⁵N-6-MNA): Precursor m/z 160.0 → Product m/z 115.0.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Quantification:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against concentration.
-
Workflow Visualization: LC-MS/MS Analysis
Caption: Workflow for 6-MNA quantification via LC-MS/MS.
Chapter 3: UV-Visible Spectrophotometry
The Principle: Simple, Rapid, but Non-Specific
UV-Vis spectrophotometry is the most straightforward and accessible analytical technique. It relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[11] For 6-MNA, this involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).
The primary advantage of this method is its speed and low cost, making it suitable for analyzing pure substances or formulations with a simple, well-defined matrix. However, its trustworthiness is critically undermined by its lack of specificity. Any other compound in the sample that absorbs at the same wavelength will interfere with the measurement, leading to an overestimation of the 6-MNA concentration. This is a significant limitation for complex samples like biological fluids or reaction mixtures. Advanced techniques like multivariate calibration can help resolve overlapping spectra but require significant expertise to develop.[12]
Detailed Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Solvent/Buffer: 0.1 M Phosphate Buffer, pH 7.0.
-
Procedure:
-
Determine the λmax of 6-MNA by scanning a standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a buffer blank.
-
Prepare a stock solution of 6-MNA (100 µg/mL) in the phosphate buffer.
-
Generate a set of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Prepare the unknown sample by dissolving it in the buffer to a concentration expected to fall within the calibration range. .
-
-
Quantification:
-
Create a calibration curve of absorbance versus concentration.
-
Determine the concentration of the unknown sample from its absorbance using the linear regression equation of the curve.
-
Workflow Visualization: UV-Vis Analysis
Caption: Workflow for 6-MNA quantification via UV-Vis.
Chapter 4: Electrochemical Sensing
The Principle: High Sensitivity through Redox Activity
Electrochemical methods offer a powerful alternative for quantifying redox-active molecules like 6-MNA. The technique leverages the ease with which the thiol (-SH) group can be oxidized at an electrode surface. By applying a potential sweep, a current is generated at a specific potential, and the magnitude of this current is proportional to the concentration of 6-MNA.
To achieve the necessary sensitivity and selectivity, the surface of the working electrode (e.g., a screen-printed graphite electrode) is often modified with nanomaterials like graphene or metal nanoparticles.[13][14] These modifications serve two purposes: they increase the surface area for the reaction and catalytically lower the potential required for oxidation, which helps to resolve the signal from other interfering species. Techniques like Differential Pulse Voltammetry (DPV) are employed to enhance sensitivity by minimizing background charging currents. This approach can yield detection limits comparable to or even lower than chromatographic methods.[13]
Detailed Experimental Protocol: Electrochemical Sensing
-
Electrode and Reagents:
-
Working Electrode: Screen-Printed Graphite Electrode (SPGE) modified with a nanocomposite (e.g., reduced graphene oxide).
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum or Graphite.
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.
-
-
Measurement Procedure (DPV):
-
Pipette a fixed volume of the sample into the electrochemical cell containing the PBS.
-
Apply a potential scan, for example, from +0.2 V to +0.8 V.
-
Record the differential pulse voltammogram. The oxidation of 6-MNA will appear as a distinct peak.
-
The height of this peak is the analytical signal.
-
-
Calibration and Quantification:
-
Perform the DPV measurement for a blank PBS solution.
-
Add successive aliquots of a standard 6-MNA solution to the cell and record the voltammogram after each addition (standard addition method).
-
Plot the peak current versus the concentration of 6-MNA. The concentration in the original sample can be extrapolated from this plot.
-
Workflow Visualization: Electrochemical Analysis
Caption: Workflow for 6-MNA quantification via DPV.
Comparative Summary and Method Validation
The selection of an analytical method is a critical decision that balances performance with practical constraints. The following table provides a comparative summary to guide this choice.
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | Electrochemical Sensing |
| Principle | Chromatographic Separation & UV Absorbance | Chromatographic Separation & Mass Detection | Direct UV Absorbance | Redox Reaction Current |
| Specificity | Good to Excellent | Superior | Poor to Fair | Fair to Good |
| Sensitivity (LOQ) | ~10 - 50 ng/mL[7][15] | < 1 ng/mL[9] | > 1 µg/mL[16] | ~0.05 µM (~8 ng/mL)[13] |
| Throughput | Medium (~10-15 min/sample) | Medium (~5-10 min/sample) | High (<1 min/sample) | High (~2-3 min/sample) |
| Cost (Instrument) | Moderate | Very High | Low | Low to Moderate |
| Required Expertise | Intermediate | High | Low | Intermediate |
| Key Advantage | Robust, reliable, widely available | Unmatched specificity and sensitivity | Simple, fast, inexpensive | High sensitivity, portable |
| Key Disadvantage | Moderate sensitivity, matrix effects | High cost, complex maintenance | Poor specificity, interference | Electrode fouling, matrix effects |
A Note on Method Validation
Regardless of the chosen technique, the method must be validated to ensure it is suitable for its intended purpose.[8] Validation is a formal process that demonstrates the reliability of the analytical data. Key parameters, as defined by the International Council for Harmonisation (ICH), include:
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Agreement between a series of measurements.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Linearity & Range: The concentration range over which the method is accurate, precise, and linear.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
A properly validated method provides the ultimate trustworthiness, ensuring that the generated data is scientifically sound and defensible.[17]
References
- 1. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption behavior of this compound on self-assembled gold nano-substrates explored by SERS combined with theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Electrochemical sensing platform for simultaneous detection of 6-mercaptopurine and 6-thioguanine using RGO-Cu2O/Fe2O3 modified screen-printed graphite electrode: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. usp.org [usp.org]
comparative analysis of 6-Mercaptonicotinic acid and thioglycolic acid for chitosan modification
A Comparative Guide to Chitosan Thiolation: 6-Mercaptonicotinic Acid vs. Thioglycolic Acid
This guide provides a comprehensive comparative analysis of two prominent thiolating agents for chitosan modification: this compound (6-MNA) and thioglycolic acid (TGA). Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic methodologies, resultant polymer characteristics, and performance metrics, supported by experimental data and protocols to inform your selection of the optimal modification strategy.
Introduction: The Rationale for Thiolating Chitosan
Chitosan, a linear polysaccharide derived from chitin, is a cornerstone biomaterial in drug delivery due to its biocompatibility, biodegradability, and cationic nature.[1] The primary amino groups on its backbone provide a reactive handle for chemical modification, allowing for the fine-tuning of its properties.[2][3] One of the most powerful modifications is thiolation—the covalent attachment of thiol-bearing ligands.
Thiolated chitosans, or "thiomers," exhibit significantly enhanced mucoadhesive properties.[1][4] Unlike unmodified chitosan, which relies on weaker ionic interactions with mucus, thiomers form strong, covalent disulfide bonds with cysteine-rich domains of mucus glycoproteins.[5] This robust adhesion prolongs the residence time of drug formulations at mucosal sites, thereby improving drug absorption and bioavailability.[1][5] Furthermore, thiolation can confer other desirable attributes, including in situ gelling capabilities, permeation enhancement, and controlled drug release.[6][7][8]
The choice of thiolating agent is critical as it dictates the final properties of the conjugate. This guide focuses on two common agents: the simple, aliphatic thioglycolic acid (TGA) and the aromatic, heterocyclic this compound (6-MNA). We will explore the nuances of their reactivity and the performance trade-offs associated with each.
Chemical Modification: Pathways and Mechanisms
The covalent attachment of both TGA and 6-MNA to chitosan is typically achieved via an amide bond formation. This reaction couples the carboxylic acid group of the thiolating agent with the primary amino group of the chitosan backbone, often mediated by a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).[2][9][10]
The causality behind using a carbodiimide mediator is its ability to activate the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by chitosan's primary amine, resulting in a stable amide linkage. The addition of N-hydroxysuccinimide (NHS) is a common optimization, as it can convert the O-acylisourea intermediate into a more stable NHS-ester, reducing side reactions and improving reaction efficiency in aqueous solutions.[11]
Caption: General reaction scheme for the modification of chitosan with TGA and 6-MNA.
Comparative Performance Analysis
The selection between 6-MNA and TGA hinges on key performance differences in the resulting thiolated chitosan.
Degree of Thiolation and Stability
The degree of thiol substitution is a critical quality attribute, directly influencing the polymer's functional properties. While both agents can be successfully conjugated, the reaction conditions (e.g., concentration of EDAC) can be adjusted to control the final thiol group density.[10]
A crucial point of differentiation is the stability and reactivity of the conjugated thiol groups. Thiol groups from TGA are prone to oxidation, forming disulfide bonds, and their reactivity is highly pH-dependent, as the thiol group must be in its deprotonated thiolate anion form to be nucleophilic.[12][13] This can be a drawback in acidic environments where the thiol groups are protonated and less reactive.
In contrast, 6-MNA offers a significant advantage due to its unique tautomeric structure, existing in equilibrium between a thiol (-SH) and a thione (C=S) form.[14] This structure enables it to participate in disulfide exchange reactions even in a protonated state, leading to a pH-independent reactivity.[12][13][14] This property is particularly valuable for applications in varying pH environments, such as the gastrointestinal tract. Studies have shown that the disulfide bond formation and in situ gelling of CS-MNA conjugates occur over a wide pH range, with similar reactivity at pH 3 and pH 6.8.[12][13]
Mucoadhesive Properties
The primary driver for thiolation is the enhancement of mucoadhesion. Both CS-TGA and CS-MNA demonstrate vastly superior mucoadhesive properties compared to unmodified chitosan.[6][15] This is due to the formation of covalent disulfide bridges with mucus glycoproteins.
While both thiomers are highly mucoadhesive, the pH-independent reactivity of CS-MNA suggests it may form these crucial covalent bonds more effectively and consistently across different mucosal surfaces with varying pH levels. Studies have reported that chitosan-6-mercaptonicotinic acid nanoparticles remain attached to the mucosa to a significantly greater extent (up to 60% after 3 hours) compared to unmodified chitosan particles (20%).[15] The enhanced stability and mechanical properties conferred by the disulfide cross-linking in CS-MNA also contribute to its robust performance.[6][16]
Caption: Mucoadhesion mechanism of thiolated vs. unmodified chitosan.
In Situ Gelling and Controlled Drug Release
The ability of thiomers to undergo oxidative cross-linking in situ is highly advantageous for creating hydrogels that can be administered as a liquid and subsequently gel at the target site. This property is directly linked to the formation of intermolecular and intramolecular disulfide bonds. The viscosity of a CS-TGA solution, for instance, can increase more than four-fold as these bonds form.[8]
Both CS-TGA and CS-MNA exhibit these in situ gelling properties.[8][12] However, the pH-independent nature of CS-MNA provides more reliable and controllable gelling.[12][13] This enhanced mechanical stability and cross-linked network structure are highly effective for sustaining drug release.[6] For example, tablets made from CS-MNA released only 25% of incorporated insulin over 180 minutes, whereas tablets from unmodified chitosan released 80% in the same timeframe.[6]
Data Summary
The following table summarizes the key performance characteristics based on findings from the literature.
| Feature | Chitosan-Thioglycolic Acid (CS-TGA) | Chitosan-6-Mercaptonicotinic Acid (CS-MNA) | Unmodified Chitosan |
| Modification Chemistry | Amide bond formation via carbodiimide chemistry.[2][9] | Amide bond formation via carbodiimide chemistry.[10][12] | N/A |
| Typical Thiolation Degree | High degrees achievable (e.g., 240 µmol/g).[8] | High degrees achievable (e.g., up to 973 µmol/g).[12][13] | 0 |
| Mucoadhesion Mechanism | Covalent disulfide bonds.[5] | Covalent disulfide bonds.[6] | Ionic interactions.[4] |
| Reactivity pH-Dependence | Highly pH-dependent (requires deprotonated thiolate).[12] | Largely pH-independent due to tautomeric structure.[12][13][14] | pH-dependent (solubility).[3] |
| In Situ Gelling | Yes, via oxidation of thiol groups.[8] | Yes, robust gelling across a wide pH range.[12][13] | No |
| Controlled Release | Sustained release due to cross-linked matrix.[1] | Excellent sustained release due to stable cross-linking.[6] | Rapid release. |
| Key Advantage | Well-established, simple aliphatic structure. | pH-independent reactivity, high stability.[12][13] | Biocompatible, cationic. |
| Potential Drawback | pH-dependent reactivity, potential for oxidation. | More complex aromatic structure. | Weak mucoadhesion. |
Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and characterization of these thiomers. The characterization steps are integral to confirming the success of the synthesis.
Caption: Overall experimental workflow for synthesis and evaluation.
Protocol 1: Synthesis of Chitosan-Thioglycolic Acid (CS-TGA) Conjugate
Causality: This protocol utilizes EDAC to create a covalent amide bond between chitosan's amine and TGA's carboxylic acid. The pH is controlled to ensure chitosan is soluble and its amine groups are available for reaction.
-
Dissolve Chitosan: Prepare a 1% (w/v) solution of low molecular weight chitosan in 1% (v/v) acetic acid. Stir until fully dissolved.
-
Add TGA: To the chitosan solution, add thioglycolic acid. A typical molar ratio of TGA to chitosan's amino groups is 1:1, but this can be varied.
-
Activate with EDAC: Dissolve EDAC in deionized water and add it dropwise to the reaction mixture while stirring. A common molar ratio of EDAC to TGA is 1:1.
-
React: Adjust the pH to 5.0 using 1 M NaOH and allow the reaction to proceed for 6 hours at room temperature, protected from light.
-
Purify: Transfer the reaction mixture to dialysis tubing (MWCO 12-14 kDa). Dialyze against 5 mM HCl for the first day, then against 1 mM HCl for the second day, and finally against deionized water for the third day, changing the dialysis medium frequently.
-
Lyophilize: Freeze the purified polymer solution at -80°C and lyophilize to obtain a dry, fluffy powder. Store at 4°C.
Protocol 2: Synthesis of Chitosan-6-Mercaptonicotinic Acid (CS-MNA) Conjugate
Causality: This protocol is similar to the TGA synthesis but may use a co-solvent like dioxane to improve the solubility of the aromatic 6-MNA. TCEP is added at the end to reduce any disulfide bonds that may have formed during the reaction, ensuring the final product has free, reactive thiol groups.[16]
-
Dissolve Chitosan & 6-MNA: Dissolve 1g of chitosan in 100 mL of a dioxane-water mixture (e.g., 80:20 v/v). Add 2.5g of this compound and stir.[16]
-
Activate with EDAC: Adjust the pH to 5.0. Add EDAC in the desired final concentration (e.g., 10 mM).[16]
-
React: Adjust the pH to 6.0 and let the reaction proceed for 7 hours.[16]
-
Reduce Disulfides: Add Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds formed during the synthesis.[16]
-
Purify: Purify the conjugate by extensive dialysis as described in Protocol 1.
-
Lyophilize: Freeze-dry the purified conjugate to obtain a stable powder. Store at 4°C.
Protocol 3: Quantification of Thiol Groups via Ellman's Assay
Causality: This spectrophotometric assay provides a reliable method to quantify the number of free thiol groups immobilized on the polymer, thus validating the success of the synthesis. Ellman's reagent (DTNB) reacts with free thiols to produce a yellow-colored anion (TNB²⁻), which can be quantified by measuring its absorbance at 450 nm.[4][17]
-
Prepare Polymer Solution: Accurately weigh and dissolve 1 mg of the thiolated chitosan in 500 µL of deionized water.
-
Prepare Reagent: Prepare a solution of Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB) in 0.5 M phosphate buffer (pH 8.0).
-
React: Mix 500 µL of the polymer solution with 500 µL of the Ellman's reagent solution.
-
Incubate: Incubate the mixture for 2 hours at room temperature, protected from light.
-
Measure Absorbance: Centrifuge the samples to pellet any insoluble material. Measure the absorbance of the supernatant at 450 nm using a UV-Vis spectrophotometer.
-
Calculate: Determine the concentration of thiol groups using a standard curve prepared with L-cysteine.
Protocol 4: In Vitro Mucoadhesion Test (Rotating Cylinder Method)
Causality: This test provides quantitative data on the mucoadhesive performance. It measures the time a polymer compact remains attached to a rotating piece of mucosal tissue, directly reflecting the strength and duration of the mucoadhesive bond.
-
Prepare Tissue: Use freshly excised porcine intestinal mucosa. Cut the tissue into appropriate sizes and mount it on a stainless steel cylinder.
-
Prepare Polymer Discs: Compress 10 mg of the thiolated polymer into a flat-faced disc using a hydraulic press.
-
Adhesion: Place the polymer disc onto the mucosal tissue and apply a constant force for 1 minute to ensure intimate contact.
-
Test: Place the cylinder into a beaker containing a phosphate buffer (pH 6.8) at 37°C. Rotate the cylinder at a constant speed (e.g., 100 rpm).
-
Determine Residence Time: Measure the time required for the polymer disc to detach from the mucosa. A longer detachment time indicates stronger mucoadhesion.[11]
Conclusion and Recommendations
Both thioglycolic acid and this compound are effective agents for producing highly mucoadhesive chitosan derivatives. The choice between them should be guided by the specific requirements of the intended application.
-
Chitosan-Thioglycolic Acid (CS-TGA) is a suitable choice for applications where the environmental pH is neutral to alkaline and a well-established, cost-effective modification is desired. It represents a foundational approach to creating thiomers with significantly improved performance over native chitosan.
-
Chitosan-6-Mercaptonicotinic Acid (CS-MNA) is the superior candidate for applications requiring robust performance across a wide pH range, such as oral drug delivery.[14][15] Its pH-independent reactivity, enhanced stability, and potent in situ gelling properties make it a more versatile and reliable polymer for advanced drug delivery systems where consistent mucoadhesion and controlled release are critical.[12][13]
By understanding the distinct chemical and functional properties imparted by each ligand, researchers can strategically engineer chitosan-based biomaterials tailored to meet the demanding challenges of modern drug development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Investigation of Thiolated Chitosan Derivatives as Mucoadhesive Coating Materials for Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiolated Chitosans: A Multi-talented Class of Polymers for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. S-protected thiolated chitosan: Synthesis and in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chitosan and Its Derivatives for Application in Mucoadhesive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
A Tale of Two Thiols: 6-Mercaptopurine vs. 6-Mercaptonicotinic Acid in Biological Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of chemical compounds with therapeutic potential, molecules with similar structural motifs can exhibit remarkably divergent biological activities. This guide provides an in-depth comparison of two such molecules: 6-mercaptopurine (6-MP) and 6-mercaptonicotinic acid (6-MNA). While both possess a thiol group, their applications in the biological realm are fundamentally different. 6-mercaptopurine is a well-established and potent antimetabolite drug used in the treatment of cancer and autoimmune diseases. In contrast, this compound has primarily found its niche as a functional excipient in advanced drug delivery systems, enhancing the properties of carrier molecules. This guide will elucidate the distinct mechanisms of action, biological applications, and experimental considerations for each compound, providing a clear understanding of their respective roles in biomedical science.
6-Mercaptopurine: A Cornerstone of Antimetabolite Therapy
6-Mercaptopurine is a purine analogue that has been a mainstay in clinical practice for decades.[1] Its primary therapeutic applications lie in the treatment of acute lymphoblastic leukemia (ALL), Crohn's disease, and ulcerative colitis.[2][3]
Mechanism of Action: Disrupting the Building Blocks of Life
The efficacy of 6-MP stems from its ability to interfere with the de novo synthesis of purine nucleotides, which are essential for DNA and RNA replication.[2][4] As a prodrug, 6-MP requires intracellular activation to exert its cytotoxic and immunosuppressive effects.[5] The metabolic activation of 6-MP is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into its active metabolite, thioinosine monophosphate (TIMP).[1][2]
TIMP and its subsequent metabolites have several downstream effects:
-
Inhibition of Purine Synthesis: TIMP inhibits multiple enzymes involved in the purine biosynthesis pathway, including phosphoribosyl pyrophosphate amidotransferase, the rate-limiting enzyme in this process.[1][2] This leads to a depletion of the purine nucleotide pool, thereby halting DNA and RNA synthesis.
-
Incorporation into Nucleic Acids: TIMP can be further metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA.[5] The presence of these fraudulent bases disrupts the normal structure and function of nucleic acids, ultimately triggering cell cycle arrest and apoptosis.[6]
-
Modulation of Signaling Pathways: Recent studies have shown that 6-MP can also impact cellular signaling pathways. For instance, it has been demonstrated to inhibit the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation.[6][7]
The following diagram illustrates the intracellular metabolic pathway of 6-mercaptopurine:
Caption: Intracellular metabolism of 6-mercaptopurine (6-MP).
Therapeutic Applications and Clinical Considerations
The primary applications of 6-mercaptopurine are summarized in the table below:
| Application | Disease | Mechanism |
| Oncology | Acute Lymphoblastic Leukemia (ALL) | Inhibition of purine synthesis and incorporation into DNA/RNA of leukemic cells.[3] |
| Immunosuppression | Crohn's Disease, Ulcerative Colitis | Inhibition of lymphocyte proliferation.[2] |
Toxicity and Pharmacogenomics: A significant consideration in 6-MP therapy is its potential for toxicity, most notably myelosuppression and hepatotoxicity.[2][8] The metabolism of 6-MP is highly influenced by genetic polymorphisms in the enzyme thiopurine S-methyltransferase (TPMT).[9] Individuals with reduced TPMT activity are at a higher risk of severe toxicity due to the accumulation of active metabolites. Therefore, TPMT genotyping or phenotyping is often performed prior to initiating 6-MP treatment to allow for dose adjustments.
This compound: A Functional Tool in Drug Delivery
In stark contrast to the well-defined pharmacological profile of 6-mercaptopurine, this compound is not used as a standalone therapeutic agent. Instead, its chemical properties are harnessed to improve the performance of drug delivery systems, particularly those based on chitosan.[10][11]
Role in Enhancing Mucoadhesion
The primary application of 6-MNA is in the "thiolation" of polymers like chitosan.[12] Chitosan, a biocompatible and biodegradable polysaccharide, is a popular choice for developing oral drug delivery systems. However, its mucoadhesive properties, which are crucial for prolonging the residence time of a drug at the site of absorption, can be limited.
By covalently attaching 6-MNA to the chitosan backbone, the resulting "thiolated chitosan" exhibits significantly enhanced mucoadhesive properties.[13] The thiol groups introduced by 6-MNA can form disulfide bonds with the cysteine-rich subdomains of mucus glycoproteins, leading to a much stronger interaction with the mucosal surface.[11] This prolonged contact time can lead to improved drug absorption and bioavailability.[14]
The diagram below illustrates the concept of thiolated chitosan for enhanced mucoadhesion:
Caption: Enhanced mucoadhesion of thiolated chitosan.
Experimental Data on 6-MNA-Modified Nanoparticles
Studies have demonstrated the superior performance of 6-MNA-modified chitosan nanoparticles for oral drug delivery. For example, nanoparticles formulated with chitosan-6-mercaptonicotinic acid have shown:
-
Increased Mucoadhesion: A significantly higher percentage of thiolated chitosan nanoparticles remained attached to the intestinal mucosa compared to unmodified chitosan nanoparticles.[14]
-
Improved Drug Bioavailability: Oral administration of insulin-loaded thiolated chitosan nanoparticles resulted in a four-fold increase in the area under the curve (AUC) compared to nanoparticles made with unmodified chitosan, indicating enhanced systemic absorption of the peptide drug.[14]
Comparative Summary
| Feature | 6-Mercaptopurine | This compound |
| Primary Role | Active Pharmaceutical Ingredient (API) | Functional Excipient |
| Biological Activity | Antimetabolite, Immunosuppressant | Enhances mucoadhesion of polymers |
| Mechanism of Action | Inhibition of purine synthesis, incorporation into DNA/RNA | Formation of disulfide bonds with mucus glycoproteins |
| Therapeutic Applications | Acute lymphoblastic leukemia, Crohn's disease, ulcerative colitis | Used in the formulation of oral drug delivery systems |
| Toxicity | Myelosuppression, hepatotoxicity | Generally considered non-toxic in its conjugated form |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for 6-Mercaptopurine
This protocol describes a method to assess the cytotoxic effects of 6-mercaptopurine on a cancer cell line, such as Jurkat (an acute T-cell leukemia line).
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
6-mercaptopurine solution (stock solution prepared in DMSO and diluted in culture medium)
-
Cell counting kit-8 (CCK-8) or similar viability assay
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.[15]
-
Prepare serial dilutions of 6-mercaptopurine in complete medium.
-
Add 100 µL of the 6-mercaptopurine dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest 6-MP concentration).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[15]
-
After incubation, add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluation of Mucoadhesion of 6-MNA-Thiolated Chitosan
This protocol provides a general method to assess the mucoadhesive properties of 6-MNA modified chitosan.
Materials:
-
6-MNA-thiolated chitosan
-
Unmodified chitosan (as a control)
-
Freshly excised intestinal mucosa from a suitable animal model (e.g., porcine or bovine)
-
Phosphate-buffered saline (PBS, pH 6.8)
-
Fluorescently labeled nanoparticles (formulated with either thiolated or unmodified chitosan)
-
Fluorescence microscope or plate reader
Procedure:
-
Mount the excised intestinal mucosa on a glass slide.
-
Apply a known amount of the fluorescently labeled nanoparticle suspension (either thiolated or unmodified chitosan) onto the mucosal surface.
-
Incubate for a defined period (e.g., 3 hours) at 37°C.[14]
-
After incubation, gently wash the mucosal tissue with PBS to remove non-adherent nanoparticles.
-
Quantify the amount of remaining fluorescent nanoparticles on the mucosal surface using a fluorescence microscope or by extracting the fluorescence and measuring it with a plate reader.
-
Compare the fluorescence intensity between the thiolated and unmodified chitosan groups to determine the relative mucoadhesion.
Conclusion
6-Mercaptopurine and this compound, despite their structural similarity, occupy distinct and non-overlapping roles in the biomedical field. 6-Mercaptopurine is a potent drug that saves lives by disrupting the fundamental processes of cell division in cancerous and overactive immune cells. Its use requires careful clinical management due to its significant toxicity profile. In contrast, this compound is a valuable tool in the pharmaceutical scientist's arsenal, enabling the development of more effective drug delivery systems. Its contribution lies in its ability to enhance the physical properties of carrier molecules, thereby improving the oral bioavailability of therapeutic agents. Understanding these fundamental differences is crucial for researchers and drug development professionals working to advance human health, whether through the discovery of new medicines or the development of innovative ways to deliver them.
References
- 1. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. Cellular pharmacology of 6-mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Determinants of mercaptopurine toxicity in paediatric acute lymphoblastic leukemia maintenance therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound | 92823-43-3 [chemicalbook.com]
- 11. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-MNA Based Sensors Versus Other Detection Methods
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of analytical biochemistry and neurobiology, the precise and sensitive detection of key analytes such as chloride ions and neurotransmitters is paramount. Among the array of available tools, fluorescent sensors based on 6-methoxy-N-(3-sulfopropyl)quinolinium (6-MNA), also known as SPQ, have emerged as a valuable methodology. This guide provides a comprehensive, in-depth comparison of the performance of 6-MNA based sensors against other established detection methods for chloride and acetylcholine, supported by experimental data and procedural insights to inform your selection of the most appropriate analytical approach.
The Principle of 6-MNA Based Sensing: Collisional Fluorescence Quenching
At the heart of 6-MNA's functionality is the phenomenon of dynamic fluorescence quenching. 6-MNA is an intrinsically fluorescent molecule with specific absorption and emission maxima (approximately 344 nm and 443 nm, respectively)[1][2]. In the presence of certain analytes, known as quenchers, the fluorescence intensity of 6-MNA is diminished upon collisional interaction. This relationship is quantitatively described by the Stern-Volmer equation[3]:
F₀/F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant, a measure of the sensitivity of the probe to the quencher.
-
[Q] is the concentration of the quencher.
This principle allows for the quantification of quencher concentration by measuring the degree of fluorescence reduction. For non-quenching analytes like acetylcholine, 6-MNA can be employed in coupled enzymatic assays where the reaction product is a quencher.
Performance Comparison: 6-MNA vs. Alternative Methods
The selection of a sensor is a critical decision in experimental design, contingent on the specific requirements for sensitivity, selectivity, response time, and the nature of the sample matrix. Below, we compare the performance of 6-MNA based sensors for two key analytes, chloride and acetylcholine, against other widely used techniques.
Chloride (Cl⁻) Detection
Chloride ions are crucial for various physiological processes, and their accurate measurement is vital in many research contexts.
Table 1: Performance Comparison of Chloride Detection Methods
| Method | Principle | Limit of Detection (LOD) / Range | Response Time | Selectivity | Key Advantages | Limitations |
| 6-MNA (SPQ) Sensor | Fluorescence Quenching | mM range (application dependent) | Sub-millisecond | Moderate; quenched by other halides (I⁻ > Br⁻ > Cl⁻) | High temporal resolution, suitable for dynamic measurements in living cells.[4] | Lower sensitivity compared to some methods, potential for photobleaching. |
| Ion-Selective Electrode (ISE) | Potentiometry | 1.8 - 35,500 mg/L (50 µM - 1 M)[5] | Seconds to minutes[6] | High; some interference from I⁻, S²⁻[7] | Wide dynamic range, robust, simple to use.[8] | Slower response, membrane fouling can be an issue. |
| Amperometric Sensor | Electrochemistry | 10 µM[9] | Seconds | Good; depends on electrode modification | High sensitivity, potential for miniaturization. | Susceptible to interfering electroactive species. |
| Genetically Encoded Sensors (e.g., ChlorONs) | FRET or single FP | Kd ≈ 4.4 - 39 mM (pH dependent)[10] | Milliseconds to seconds[11] | Good; can be engineered for high selectivity | Cell-specific targeting, ratiometric imaging possible.[11] | Complex cloning and expression, pH sensitivity.[10] |
Acetylcholine (ACh) Detection
Acetylcholine is a critical neurotransmitter, and its detection is central to neuroscience and drug development for neurological disorders. The detection of acetylcholine using 6-MNA is typically achieved through a coupled enzyme assay. Acetylcholinesterase (AChE) hydrolyzes acetylcholine to choline and acetic acid. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which can act as a quencher for a fluorescent probe, or be detected by other means.
Table 2: Performance Comparison of Acetylcholine Detection Methods
| Method | Principle | Limit of Detection (LOD) / Sensitivity | Response Time | Selectivity | Key Advantages | Limitations |
| 6-MNA with Enzymatic Assay | Fluorescence Quenching | Dependent on enzyme kinetics and H₂O₂ quenching efficiency | Minutes | High (enzyme-dependent) | Potentially high throughput in microplate format. | Indirect detection, requires multiple reagents. |
| HPLC with Electrochemical Detection (HPLC-ED) | Chromatography & Electrochemistry | 1-2 pmol[12] | Minutes (chromatographic runtime) | High | High specificity and established methodology.[13] | Requires specialized equipment, offline analysis.[6] |
| ELISA | Immunoassay | ~0.75 µM (kit dependent)[14] | Hours | High | High specificity, suitable for complex biological samples. | Labor-intensive, discrete time points. |
| Genetically Encoded Sensors (e.g., GRABACh3.0) | GPCR-activation based fluorescence | High sensitivity for in vivo applications | Sub-second[15] | High | Real-time in vivo imaging with cell-type specificity.[15][16] | Requires genetic modification of the model system. |
| Nanozyme-based Fluorescent Assay | Catalytic Oxidation | 100 nM[13][17] | Minutes | High | High sensitivity and good stability.[17] | Indirect detection, potential for nanozyme inhibition. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the discussed detection methods.
Protocol: 6-MNA Based Chloride Sensing
This protocol provides a general framework for measuring chloride concentration using 6-MNA in a fluorescence plate reader.
Materials:
-
6-MNA (SPQ) stock solution (e.g., 10 mM in DMSO)
-
Chloride-free buffer (e.g., based on nitrate salts)
-
Standard solutions of NaCl in chloride-free buffer
-
Fluorescence microplate reader (excitation ~344 nm, emission ~443 nm)
-
Black, clear-bottom 96-well plates
Procedure:
-
Prepare a working solution of 6-MNA by diluting the stock solution in the chloride-free buffer to the desired final concentration (e.g., 50-100 µM).
-
Prepare a standard curve by serially diluting the NaCl standard solution in the chloride-free buffer.
-
Pipette 100 µL of each standard and unknown sample into separate wells of the 96-well plate.
-
Add 100 µL of the 6-MNA working solution to each well.
-
Incubate the plate in the dark for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Measure the fluorescence intensity (F) of each well using the microplate reader.
-
Measure the fluorescence intensity of a blank containing only the 6-MNA working solution and chloride-free buffer to determine F₀.
-
Construct a Stern-Volmer plot (F₀/F vs. [Cl⁻]) using the standard solutions.
-
Determine the concentration of chloride in the unknown samples by interpolating their F₀/F values on the standard curve.
Protocol: Chloride Detection with an Ion-Selective Electrode (ISE)
Materials:
-
Chloride Ion-Selective Electrode (ISE)[18]
-
Reference electrode (if not a combination electrode)
-
Ion meter
-
Standard NaCl solutions
-
Ionic Strength Adjuster (ISA) solution[19]
Procedure:
-
Prepare the electrode according to the manufacturer's instructions. This may involve filling with an internal solution and conditioning.
-
Prepare a series of standard solutions of known NaCl concentrations.
-
Add a fixed volume of ISA to all standards and samples to ensure a constant ionic strength. A typical addition is 2 mL of ISA to 100 mL of solution.[19]
-
Calibrate the electrode by immersing it in the standard solutions, starting from the lowest concentration, and recording the potential (mV) at each concentration.
-
Generate a calibration curve by plotting the potential (mV) versus the logarithm of the chloride concentration.
-
Rinse the electrode with deionized water and blot dry between measurements.
-
Measure the potential of the unknown samples.
-
Determine the chloride concentration of the samples from the calibration curve.
Protocol: Acetylcholine Detection via ELISA
This is a generalized protocol for a competitive ELISA.[10][14]
Materials:
-
Acetylcholine ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash bottle or automated plate washer
Procedure:
-
Prepare all reagents, samples, and standards according to the kit instructions. This typically involves reconstituting standards and diluting buffers.
-
Add a specific volume of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody (often conjugated to biotin or an enzyme) to each well. In a competitive assay, free acetylcholine in the sample will compete with the acetylcholine coated on the plate for binding to the antibody.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) if a biotinylated detection antibody was used, and incubate.
-
Wash the plate again.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm immediately.
-
Construct a standard curve and determine the acetylcholine concentration in the samples. The signal is typically inversely proportional to the concentration of acetylcholine in the sample.
Visualizing the Mechanisms and Workflows
To further elucidate the principles and procedures, the following diagrams are provided.
Caption: Collisional quenching of 6-MNA fluorescence by chloride ions.
Caption: Enzymatic cascade for indirect acetylcholine detection via 6-MNA.
Caption: Step-by-step workflow for a competitive ELISA for acetylcholine.
Conclusion and Future Perspectives
The choice between 6-MNA based sensors and other detection methods is multifaceted and application-dependent. 6-MNA offers excellent temporal resolution for dynamic processes like ion channel activity, making it a powerful tool for live-cell imaging. However, for applications requiring the utmost sensitivity and quantification in complex biological fluids, techniques like HPLC-ED and ELISA for acetylcholine, or highly selective ISEs for chloride, may be more appropriate.
The field of sensor development is rapidly advancing, with genetically encoded sensors offering unprecedented specificity for in vivo studies. As these technologies mature, they will provide researchers with an even more powerful and diverse toolkit. The principles of fluorescence quenching, exemplified by 6-MNA, continue to be a cornerstone of sensor design, and ongoing research will likely yield probes with improved sensitivity, selectivity, and photostability. By carefully considering the strengths and limitations of each method, researchers can select the optimal approach to achieve their scientific objectives.
References
- 1. SPQ (6-Methoxy-N-(3-Sulfopropyl)Quinolinium, Inner Salt) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 2. Invitrogen SPQ (6-Methoxy-N-(3-Sulfopropyl)Quinolinium, Inner Salt) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. edinst.com [edinst.com]
- 4. Assessment of swelling-activated Cl- channels using the halide-sensitive fluorescent indicator 6-methoxy-N-(3-sulfopropyl)quinolinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly-selective chloride microelectrode based on a mercuracarborand anion carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novichok - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple method for the simultaneous determination of acetylcholine, choline, noradrenaline, dopamine and serotonin in brain tissue by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. An optimized acetylcholine sensor for monitoring in vivo cholinergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized acetylcholine sensor for monitoring in vivo cholinergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SPQ [6-Methoxy-N-(3-sulfopropyl)quinolinium] | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison Between Fluorescent Probe and Ion-Selective Electrode Methods for Intracellular pH Determination in Leuconostoc mesenteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Modulation of speed-dependent acetylcholine release in the hippocampus by spatial task engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Cytotoxicity Assessment of 6-Mercaptonicotinic Acid Conjugates
Introduction: The Role of 6-Mercaptonicotinic Acid in Modern Drug Delivery
In the landscape of advanced drug delivery, particularly for oral administration of peptide drugs, the use of thiolated polymers has marked a significant advancement.[1] These "thiomers" enhance the mucoadhesive properties of polymers like chitosan, prolonging residence time and improving drug absorption.[2] this compound (6-MNA) has emerged as a superior agent for this purpose. When conjugated to polymers such as chitosan, it forms a novel biomaterial with pH-independent reactivity, a crucial advantage over older thiomers.[3][4] This allows for the formation of stable disulfide bonds across a range of physiological pH levels, making it a promising vehicle for protecting sensitive drug payloads.[3][5]
However, the introduction of any new excipient or conjugate, especially in nanoparticle form, necessitates a rigorous evaluation of its safety profile.[6][7] Cytotoxicity, the degree to which an agent causes damage to cells, is a primary concern.[8][9] This guide provides a comparative framework for assessing the cytotoxicity of 6-MNA conjugates, offering researchers the rationale behind experimental choices, detailed protocols for key assays, and a clear method for data interpretation. We will compare the performance of 6-MNA conjugates to relevant alternatives, grounding our discussion in established methodologies and potential molecular mechanisms of cell death.
The Core Question: Is the Conjugate or the Carrier Cytotoxic?
A fundamental challenge in assessing drug conjugates is deconvoluting the toxicity of the carrier system from the therapeutic payload. Studies have indicated that chitosan-6-MNA conjugates are largely non-toxic, a desirable characteristic for a drug delivery vehicle.[3][5] One study noted that while a related compound, 6,6'-dithiodinicotinic acid, inhibited cell growth, its direct metabolite—6-MNA—had no such effect, suggesting the core molecule is biocompatible.[10]
Therefore, a well-designed cytotoxicity study must include several controls:
-
The unconjugated 6-MNA polymer (e.g., Chitosan-6-MNA): To establish the baseline toxicity of the carrier.
-
The free drug: To understand its intrinsic cytotoxicity.
-
The complete drug conjugate (e.g., Drug-Chitosan-6-MNA): To assess the combined effect.
-
An alternative conjugate: For a benchmark comparison. A common alternative is a conjugate formed using maleimide chemistry, which is known for its widespread use but also for the potential instability of the resulting succinimide linkage.[11][12]
Below is a general workflow for a comprehensive cytotoxicity assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Effects of 6,6'-dithiodinicotinic acid (CPDS) and its metabolite this compound (6-MNA) on murine and hamster fibroblasts (3T3 and BHK) and murine metastatic melanoma cells (F10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Method Validation for 6-Mercaptopurine and its Metabolites
A Comparative Analysis of Methodologies for Therapeutic Drug Monitoring
For researchers, clinical scientists, and drug development professionals dedicated to optimizing thiopurine therapy, the robust quantification of 6-mercaptopurine (6-MP) and its metabolites is paramount. Therapeutic Drug Monitoring (TDM) is essential for navigating the narrow therapeutic window of 6-MP, balancing efficacy against the risk of severe adverse effects like myelosuppression and hepatotoxicity.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose.
This guide provides an in-depth comparison of HPLC-based methodologies for the simultaneous determination of 6-MP and its critical metabolites: the therapeutically active 6-thioguanine nucleotides (6-TGNs) and the potentially toxic 6-methylmercaptopurine (6-MMP). We will explore the causality behind experimental choices, present comparative data from validated methods, and provide actionable, step-by-step protocols grounded in authoritative standards from the FDA and the International Council for Harmonisation (ICH).[3][4][5]
The "Why": Understanding 6-Mercaptopurine's Metabolic Crossroads
6-Mercaptopurine is a prodrug that undergoes a complex series of metabolic conversions.[2] Its therapeutic effect is primarily mediated by the active 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and induce cytotoxicity in target cells.[1][6] However, competing metabolic pathways lead to other metabolites. A key enzyme, thiopurine S-methyltransferase (TPMT), inactivates 6-MP by converting it to 6-methylmercaptopurine (6-MMP).[1][6][7] High levels of 6-MMP have been associated with hepatotoxicity.[2][8] Therefore, a validated analytical method must accurately quantify both 6-TGNs and 6-MMP to provide a complete clinical picture.
The following diagram illustrates the critical metabolic pathways of 6-mercaptopurine.
Caption: Metabolic pathway of 6-mercaptopurine (6-MP).
Comparative Analysis of HPLC Methodologies
The choice of HPLC methodology is dictated by the physicochemical properties of the target analytes and the required sensitivity and specificity. For 6-MP and its metabolites, two primary approaches dominate the field: Reversed-Phase HPLC with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on hydrophobicity, detection via UV absorbance. | Separation based on hydrophobicity, detection via mass-to-charge ratio. |
| Specificity | Good. Susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent. Highly specific due to monitoring of parent-daughter ion transitions.[9] |
| Sensitivity | Moderate. Limits of quantification (LOQ) are typically in the low pmol range per sample.[10][11] | High. LOQs can be an order of magnitude lower, enabling analysis of smaller sample volumes.[8][12] |
| Sample Prep | Often requires hydrolysis to convert nucleotide phosphates to a single base (e.g., 6-thioguanine) for quantification.[10][11][13] | Also typically involves hydrolysis, but can offer more direct analysis with specialized techniques. |
| Throughput | Generally higher due to simpler instrumentation. | Can be lower due to more complex instrumentation, but modern systems offer high throughput. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Typical Use | Routine clinical TDM where cost and throughput are major considerations. | Research, complex cases, and when high sensitivity is required (e.g., pediatric patients).[9] |
A Deep Dive into Method Validation: A Comparative Framework
A robust method validation protocol is the bedrock of trustworthy bioanalytical data, as outlined in guidelines like ICH Q2(R1) and the FDA's Bioanalytical Method Validation Guidance.[3][4][5][14][15] The following table summarizes and compares typical performance characteristics of validated HPLC-UV and LC-MS/MS methods reported in the literature for the analysis of 6-MP metabolites in red blood cells (RBCs).
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale & Importance |
| Specificity/Selectivity | Demonstrated by baseline resolution of analytes from endogenous matrix components.[10][11] | Confirmed by lack of interfering peaks at the specific m/z transitions of the analytes and internal standard.[2] | Ensures that the signal being measured comes only from the analyte of interest, preventing falsely elevated results. |
| Linearity (r²) | >0.998[11] | >0.999[12] | Confirms a proportional relationship between analyte concentration and instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | 6-TGN: ~8-13 pmol/8x10⁸ RBCs[10][11][16] 6-MMP: ~70-95 pmol/8x10⁸ RBCs[10][11][16] | 6-TGN: ~0.1-0.2 µmol/L (~25-50 pmol/8x10⁸ RBCs)[8][12] 6-MMP: ~0.5-4 µmol/L (~125-1000 pmol/8x10⁸ RBCs)[8][12] | The lowest concentration that can be measured with acceptable accuracy and precision. Crucial for patients with low metabolite levels. |
| Accuracy (% Bias) | Typically within ±15% of the nominal concentration. | Typically within ±15% of the nominal concentration.[17] | Measures the closeness of the determined value to the true value. Essential for correct clinical interpretation. |
| Precision (%RSD) | Intra-day and Inter-day RSD <15%.[10][17][18] | Intra-day and Inter-day RSD <15%.[17][18] | Assesses the degree of scatter between a series of measurements, indicating the method's reproducibility. |
| Recovery (%) | 6-TG: ~73%[10][11] 6-MMP: ~97%[10][11] | 6-TGN: ~71-75%[12][19] 6-MMPN: ~96-102%[12][19] | The efficiency of the extraction process. Consistent recovery is more important than 100% recovery. |
| Stability | Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).[18] Metabolites in whole blood should be processed promptly.[12][19] | Comprehensive stability evaluations are critical. Pre-processed samples are stable at -70°C for up to 6 months.[12][19] | Ensures that the analyte concentration does not change from the time of sample collection to the time of analysis. |
The following diagram outlines a typical workflow for bioanalytical method validation.
Caption: General workflow for bioanalytical method validation.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for both a representative HPLC-UV and an LC-MS/MS method. These protocols are synthesized from established and validated methods in the scientific literature.
Protocol 1: A Validated HPLC-UV Method for 6-TGN and 6-MMP in Red Blood Cells
This protocol is based on the principle of acid hydrolysis to convert intracellular thiopurine nucleotides to their corresponding purine bases (6-thioguanine and 6-methylmercaptopurine), which are then quantified by reversed-phase HPLC with UV detection.[10][11][13]
1. Sample Preparation (Erythrocyte Lysis and Hydrolysis)
-
Isolate red blood cells (RBCs) from a whole blood sample via centrifugation.
-
Wash the RBCs with saline and prepare a lysate.
-
To a 200 µL aliquot of RBC lysate, add 100 µL of dithiothreitol (DTT) solution (e.g., 3 mg/mL) to protect thiol groups from oxidation.[16]
-
Add an internal standard (e.g., 50 µL of caffeine, 4 µg/mL).[16]
-
Precipitate proteins by adding 50 µL of 70% perchloric acid.[10][11][16]
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the clear supernatant to a clean glass tube.
-
Hydrolyze the thiopurine nucleotides by heating the supernatant at 100°C for 45-60 minutes.[10][11][13]
-
Cool the sample to room temperature. The sample is now ready for injection.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture such as methanol and water (e.g., 7.5:92.5 v/v) containing an ion-pairing agent or buffer like 100 mM triethylamine, adjusted to a suitable pH.[10][11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50-100 µL.
-
Detection: Monitor at multiple wavelengths appropriate for the analytes and internal standard (e.g., 342 nm for 6-TG, 303 nm for the 6-MMP derivative, and 322 nm for 6-MP if present).[10][11]
3. Data Analysis
-
Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the nominal concentration for a series of calibrators.
-
Determine the concentration of metabolites in patient samples by interpolation from the calibration curve.
Protocol 2: A High-Sensitivity LC-MS/MS Method for 6-TGN and 6-MMP
This method offers enhanced specificity and sensitivity, which is particularly advantageous for samples with low metabolite concentrations.[8][9][12]
1. Sample Preparation
-
Sample preparation follows a similar path to the HPLC-UV method, including RBC isolation, lysis, protein precipitation, and acid hydrolysis.
-
After hydrolysis and cooling, a dilution step with the initial mobile phase may be necessary to ensure compatibility with the LC-MS/MS system.
-
An appropriate internal standard (preferably a stable isotope-labeled version of the analyte) should be added early in the process. Bisoprolol has also been used as an internal standard.[9]
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of generating reproducible gradients at analytical flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A high-efficiency C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
-
Flow Rate: 0.2-0.4 mL/min.
-
MS/MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
3. Data Analysis
-
Quantification is performed using the peak area ratios of the analyte MRM transition to the internal standard MRM transition.
-
Linearity, accuracy, and precision are assessed as per regulatory guidelines.
Conclusion and Future Perspectives
Both HPLC-UV and LC-MS/MS provide reliable and robust frameworks for the therapeutic drug monitoring of 6-mercaptopurine and its metabolites. The choice between them hinges on the specific needs of the laboratory regarding sensitivity, specificity, sample throughput, and cost. While HPLC-UV remains a workhorse for many clinical laboratories due to its simplicity and cost-effectiveness, the superior sensitivity and specificity of LC-MS/MS have established it as the gold standard, particularly for research applications and challenging patient populations.
As the field of personalized medicine advances, the demand for highly accurate and precise bioanalytical methods will continue to grow. Future developments may focus on multiplexed panels that include additional metabolites or pharmacogenetic markers, further refining our ability to optimize thiopurine therapy for each individual patient.
References
- 1. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. pharmascigroup.us [pharmascigroup.us]
- 8. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method [annlabmed.org]
- 13. mdpi.com [mdpi.com]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. ukm.my [ukm.my]
- 18. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. synapse.koreamed.org [synapse.koreamed.org]
A Senior Application Scientist's Guide to Surface Functionalization: Evaluating Alternatives to 6-Mercaptonicotinic Acid
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. The functionalization of nanoparticles, quantum dots, and sensor surfaces dictates their stability, biocompatibility, and ultimate performance. For years, 6-Mercaptonicotinic acid (6-MNA) has been a workhorse ligand, prized for its bifunctional nature: a thiol group for robust anchoring to noble metal surfaces and a terminal carboxylic acid for subsequent bioconjugation.[1] However, the evolving demands of advanced applications have exposed its limitations, including the pH-dependent reactivity of its carboxyl group and the underappreciated lability of the thiol-gold bond under physiological conditions.[2][3][4]
This guide provides an in-depth comparison of viable alternatives to 6-MNA. We will move beyond simple lists, delving into the causal science behind why one might choose a specific alternative. We will explore ligands that offer superior stability, reduced non-specific binding, and more efficient conjugation chemistries, supported by experimental data and actionable protocols.
Pillar 1: Re-evaluating the Thiol Anchor - Stability First
The foundational assumption for using ligands like 6-MNA is the stability of the sulfur-gold (S-Au) bond. While strong, this bond is not immutable. Studies have shown that thiol-grafted coatings can be labile, with ligands detaching over time, especially at physiological temperatures or in complex biological media.[2][4] This instability can lead to loss of function, increased toxicity, and unpredictable behavior in vivo. Therefore, the first step in improving upon 6-MNA is to consider more robust anchoring strategies.
Dithiol and Dithiolane Ligands: The Power of Bidentate Anchoring
The principle of chelation, well-understood in coordination chemistry, provides a direct path to enhanced stability. By using ligands with two anchoring points, we can dramatically increase the binding affinity to the surface.
-
Dihydrolipoic Acid (DHLA): DHLA is a premier example of a bidentate dithiol ligand. Its two thiol groups can bind simultaneously to the nanoparticle surface, creating a more stable five-membered ring chelate structure. This multidentate interaction significantly reduces the likelihood of ligand dissociation compared to monodentate thiols like 6-MNA.[5] DHLA is frequently combined with polyethylene glycol (PEG) spacers to confer water solubility and biocompatibility, making it a powerful choice for functionalizing quantum dots and other nanoparticles for biological imaging and sensing.[6][7]
-
Dithiolanes: The dithiolane group, a cyclic disulfide, represents another robust anchoring moiety. It can be incorporated into a wide array of molecular structures to provide a stable attachment point on surfaces like CdSe/ZnS quantum dots.[8] These anchors have been shown to create highly stable gold-oligonucleotide conjugates, outperforming their single-thiol counterparts.[9]
N-Heterocyclic Carbenes (NHCs) and Alkynes: Beyond Sulfur
While improving the thiol anchor is effective, some applications demand even greater stability, leading researchers to explore entirely new binding chemistries.
-
N-Heterocyclic Carbenes (NHCs): NHCs are a class of organic compounds that form exceptionally strong covalent bonds with gold surfaces. The resulting Au-C bond is significantly more stable than the Au-S bond, making NHC-functionalized nanoparticles highly resistant to ligand exchange and degradation in harsh chemical environments. This makes them an excellent, albeit more synthetically complex, choice for applications requiring long-term stability, such as catalysis or implantable devices.
-
Terminal Alkynes: An emerging and promising alternative involves the use of terminal alkyne groups for surface attachment.[10] The alkyne-gold interaction has demonstrated hydrolytic and thermal stability comparable to that of thiols.[11] Critically, alkyne-based monolayers appear more resistant to displacement by biological thiols (like cysteine or glutathione) than their thiol counterparts, which is a significant advantage for in vivo applications.[11]
Pillar 2: Taming the Interface - Minimizing Non-Specific Interactions
The terminal functional group of a ligand dictates how the functionalized surface interacts with its environment. The carboxylic acid of 6-MNA, while useful for conjugation, imparts a negative charge that can lead to non-specific electrostatic binding of proteins and other biomolecules. This biofouling can compromise sensor performance and lead to rapid clearance of nanoparticles from circulation.
-
Polyethylene Glycol (PEG) Thiols: PEGylation is the gold standard for creating "stealth" surfaces that resist protein adsorption. By using a thiol ligand with a PEG chain, a hydration layer is formed on the nanoparticle surface, which sterically hinders the approach of proteins.[12][13] The length of the PEG chain can be tuned to optimize this effect. This strategy is crucial for drug delivery applications to prolong circulation time and reduce immunogenicity.
-
Zwitterionic Ligands: Zwitterionic molecules contain both a positive and a negative charge, resulting in a net neutral charge and a tightly bound hydration layer. This makes them exceptionally effective at resisting non-specific protein adsorption. Ligands based on zwitterionic moieties like sulfobetaine or carboxybetaine can create highly biocompatible surfaces, often outperforming PEG in their anti-fouling capabilities.
Pillar 3: Modernizing Conjugation - The "Click" Chemistry Revolution
The traditional method of conjugating biomolecules to the carboxyl group of 6-MNA using carbodiimide chemistry (e.g., EDC/NHS) can be inefficient and lead to side reactions. Modern bioconjugation techniques offer superior control and efficiency.
-
Click Chemistry: "Click" chemistry, particularly copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, is a powerful tool for surface functionalization.[14][15][16] The strategy is simple:
-
Functionalize the surface with a ligand terminated with either an azide or an alkyne group.
-
Modify the biomolecule of interest with the complementary group (alkyne or azide).
-
"Click" the two components together. This reaction is highly specific, efficient, and can be performed in aqueous buffers under mild conditions, making it ideal for conjugating sensitive biomolecules like antibodies and peptides to a surface.[15][17]
-
Quantitative Performance Comparison
The choice of ligand significantly impacts the physicochemical properties of the final functionalized material. The table below summarizes key parameters for gold nanoparticles (AuNPs) functionalized with different ligand types.
| Ligand Type | Anchor Chemistry | Primary Advantage | Stability | Non-Specific Binding | Ease of Use |
| This compound | Monodentate Thiol | Well-established, bifunctional | Moderate[2][4] | High | High |
| PEG-Thiol | Monodentate Thiol | Anti-fouling, biocompatible | Moderate | Very Low[12] | High |
| Zwitterionic Thiol | Monodentate Thiol | Superior anti-fouling | Moderate | Extremely Low[12] | Moderate |
| DHLA-PEG | Bidentate Dithiol | Enhanced stability, anti-fouling | High[6] | Very Low | Moderate |
| NHC-Ligand | Carbene | Exceptional chemical stability | Very High | Variable | Low (synthesis) |
| Alkyne-Ligand | Terminal Alkyne | High stability, resists thiol exchange | High[11] | Variable | Moderate |
| Azide/Alkyne "Click" Ligand | Thiol or other anchor | Versatile & efficient conjugation | Depends on anchor | Depends on backbone | High (reaction) |
Data synthesized from multiple sources, including references[2][4][6][11][12]. Stability and binding are relative comparisons.
Experimental Protocols
To translate theory into practice, we provide validated, step-by-step methodologies for key workflows.
Protocol 1: Ligand Exchange for Thiol-Based Functionalization
This protocol describes the common process of replacing weakly bound citrate ions on stock AuNPs with a thiol-based ligand (e.g., DHLA-PEG).
-
Materials:
-
Citrate-stabilized AuNPs (10-20 nm) in aqueous solution.
-
Thiol ligand (e.g., DHLA-PEG-COOH) stock solution (10 mM in ethanol or ultrapure water).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Ultrapure water.
-
-
Procedure:
-
To 10 mL of the citrate-stabilized AuNP solution (approx. 1 nM), add the thiol ligand stock solution to a final concentration of 1 mM.
-
Stir the mixture gently at room temperature for 12-24 hours to allow for complete ligand exchange. The solution should remain a stable ruby-red color.
-
Purify the functionalized AuNPs by centrifugation. For 20 nm AuNPs, a typical speed is 12,000 x g for 20 minutes.
-
Carefully remove the supernatant, which contains excess ligand and displaced citrate.
-
Resuspend the nanoparticle pellet in 10 mL of PBS.
-
Repeat the centrifugation and resuspension steps (washing) at least two more times to ensure complete removal of unbound ligand.
-
After the final wash, resuspend the pellet in the desired buffer (e.g., PBS) for storage at 4°C.
-
-
Validation:
-
Characterize the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). A successful exchange will show an increase in diameter and a change in zeta potential corresponding to the new ligand.
-
Confirm the presence of the new ligand using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Protocol 2: Assay for Non-Specific Protein Adsorption
This protocol provides a method to compare the anti-fouling properties of different functionalized surfaces.
-
Materials:
-
Functionalized AuNPs (e.g., from Protocol 1) at a known concentration.
-
Bovine Serum Albumin (BSA) as a model protein.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Bicinchoninic acid (BCA) protein assay kit.
-
-
Procedure:
-
Prepare a solution of BSA in PBS at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, mix 500 µL of your functionalized AuNP solution with 500 µL of the BSA solution.
-
Incubate the mixture for 1 hour at room temperature with gentle shaking to allow for protein adsorption.
-
Centrifuge the mixture to pellet the AuNPs with any adsorbed protein (e.g., 12,000 x g for 20 minutes).
-
Carefully collect the supernatant, which contains the unbound BSA.
-
Quantify the protein concentration in the supernatant using the BCA assay, following the manufacturer's instructions.
-
The amount of adsorbed protein is the initial amount minus the amount remaining in the supernatant. Compare this value across different ligand coatings.
-
-
Interpretation:
-
A superior anti-fouling coating (e.g., Zwitterionic or long-chain PEG) will result in a higher concentration of BSA remaining in the supernatant, indicating less protein was adsorbed onto the nanoparticles.
-
Conclusion and Future Outlook
The era of relying on a single, all-purpose ligand like this compound is drawing to a close. The demands of sophisticated biomedical and diagnostic applications necessitate a more nuanced approach to surface engineering. For applications requiring robust performance in vivo, alternatives like DHLA-PEG and zwitterionic thiols offer a critical combination of enhanced stability and resistance to biofouling. For devices demanding extreme chemical resilience, NHCs and terminal alkynes present a new frontier of stability. Finally, by embracing modern conjugation techniques like click chemistry, researchers can achieve a level of precision and efficiency previously unattainable. By understanding the fundamental principles of ligand design and applying the rigorous comparative methods outlined in this guide, scientists can unlock the full potential of their functionalized materials.
References
- 1. Adsorption behavior of this compound on self-assembled gold nano-substrates explored by SERS combined with theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Ring‐Opening Polymerization of Surface Ligands Enables Versatile Optical Patterning and Form Factor Flexibility in Quantum Dot Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dithiolane ligands for semiconductor quantum dots - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US20140142253A1 - Dithiolane Based Thiol Modifier For Labeling and Stronger Immobilization of Bio-Molecules On Solid Surfaces - Google Patents [patents.google.com]
- 10. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. irjweb.com [irjweb.com]
- 17. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Mercaptonicotinic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 6-Mercaptonicotinic acid, a bifunctional ligand utilized in nanotechnology and biopolymer synthesis, requires meticulous handling and disposal due to its hazardous properties.[1] This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and its associated waste streams.
Hazard Assessment and Immediate Safety Precautions
This compound (also known as 2-Mercaptonicotinic acid) is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] The sulfur-containing mercaptan (thiol) group also contributes to a strong, offensive odor, a characteristic of this chemical class.[5][6] Therefore, before beginning any work that will generate this waste, it is imperative to establish a safe operating environment.
Core Safety Mandates:
-
Ventilation: All handling of this compound, including waste collection and treatment, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[8] | Protects against splashes of liquid waste and airborne powder, preventing serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[8] | Prevents direct skin contact, which can cause irritation.[2] Gloves should be inspected before use and disposed of as solid chemical waste after handling. |
| Body Protection | A lab coat or chemical-resistant apron.[3][8] | Provides a barrier against accidental spills and contamination of personal clothing. Contaminated clothing must be removed and decontaminated before reuse.[8] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[7] | Ensures that airborne particles or vapors are not inhaled, mitigating the risk of respiratory tract irritation.[4] |
Waste Segregation and Containment: A Decision Framework
Proper segregation is the first and most critical step in the waste disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper containment can result in spills and exposure. All waste containers must be kept closed except when adding waste.[9][10]
Caption: Waste Segregation Decision Flowchart.
Container Selection and Labeling:
-
Compatibility: Use containers made of materials compatible with acidic and sulfurous compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container is often the best choice for waste.[9]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste.[9][11] According to EPA and OSHA regulations, the label must include:
Chemical Treatment and Neutralization Protocol
Due to its acidic nature and the presence of the thiol group, this compound waste should be chemically treated to reduce its hazards before final disposal. This process must be performed under a fume hood while wearing all appropriate PPE.
Step 1: Oxidation of the Thiol Group The mercaptan group is responsible for the compound's foul odor and contributes to its reactivity. Oxidation converts the thiol to a less odorous and more stable sulfonic acid.[10]
-
Procedure:
-
For every 1 part of this compound waste solution, prepare 3 parts of a 10% sodium hypochlorite (bleach) solution.
-
Place the waste container in a larger secondary container or an ice bath to manage heat generation.
-
Slowly, and with constant stirring, add the sodium hypochlorite solution to the waste.
-
Continue stirring for at least two hours to ensure the reaction is complete.[10]
-
Step 2: Neutralization of Acidity As a carboxylic acid, the waste is corrosive. Regulatory standards require hazardous waste that is corrosive to be neutralized to a pH between 5.5 and 9.0 before it can be processed by waste facilities or, in specific approved cases, disposed of down the drain.[15][16][17]
-
Procedure:
-
After the oxidation step, use a pH meter or pH strips to test the solution.
-
Slowly add a dilute base, such as 1M sodium hydroxide or a saturated solution of sodium bicarbonate, while stirring continuously.[15][18]
-
Monitor the pH closely. Continue adding the base in small increments until the pH is stable within the 5.5-9.0 range.[17]
-
Crucially , even after neutralization, the solution is still considered hazardous waste because it contains the chemical's degradation products and must be disposed of via a licensed contractor.[19] Do not pour down the drain.[7]
-
Spill Management and Decontamination
Accidental spills must be managed immediately to prevent exposure and environmental contamination. The OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120) may apply to cleanup procedures.[20]
Caption: Step-by-Step Spill Cleanup Workflow.
Final Disposal Procedures
The ultimate and required method for disposing of this compound is through a licensed and approved hazardous waste disposal company.[3][8][19]
-
Consolidation: Ensure all waste containers (liquid, solid, and sharps) are properly sealed and labeled.
-
Contact Environmental Health & Safety (EHS): Contact your institution's EHS or equivalent department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste manifests or pickup request forms accurately, detailing the contents and volume of the waste.[21] This tracking is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[22]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that ensures personnel safety, regulatory compliance, and environmental protection, reinforcing a culture of safety and responsibility in scientific research.
References
- 1. This compound | 92823-43-3 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. afgsci.com [afgsci.com]
- 4. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. open.alberta.ca [open.alberta.ca]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 14. osha.gov [osha.gov]
- 15. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 16. esd.uga.edu [esd.uga.edu]
- 17. uwb.edu [uwb.edu]
- 18. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 19. benchchem.com [benchchem.com]
- 20. nj.gov [nj.gov]
- 21. epa.gov [epa.gov]
- 22. danielshealth.com [danielshealth.com]
Safe Handling Guide: Personal Protective Equipment for 6-Mercaptonicotinic Acid
A Senior Application Scientist's Guide to Mitigating Risk
For the researcher dedicated to advancing drug development, the safe and effective handling of chemical reagents is a foundational pillar of scientific integrity and discovery. 6-Mercaptonicotinic acid, a bifunctional molecule featuring both a thiol and a pyridine-carboxylic acid moiety, is a valuable building block. However, its structure also presents a dual-front of chemical hazards that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a self-validating system of laboratory practice.
Hazard Assessment: Understanding the 'Why' Behind the 'How'
The personal protective equipment (PPE) required for this compound is dictated by its chemical structure, which combines the hazards associated with both thiols and pyridine derivatives.
-
The Thiol (-SH) Group: The primary acute hazard from the thiol group is its potent and unpleasant odor. Thiols are known for having extremely low odor thresholds, detectable at parts-per-million (ppm) concentrations, which can cause significant distress and alarm, often being mistaken for a natural gas leak.[1] While an odor nuisance is the most apparent issue, inhalation of any chemical dust or vapor should be minimized.
-
The Nicotinic Acid (Pyridine Derivative) Moiety: Safety data for this compound and its isomers consistently indicates that it is a hazardous substance. It is classified as causing significant skin and eye irritation.[2][3][4][5] Furthermore, related pyridine compounds can be harmful if inhaled, absorbed through the skin, or ingested, and may cause severe damage to skin and eyes.[6][7][8]
A comprehensive risk assessment, therefore, necessitates controls for a solid compound that is a skin, eye, and potential respiratory irritant with a powerful, malodorous character.
The Hierarchy of Controls: A Systematic Approach to Safety
Before detailing specific PPE, it is crucial to implement a systematic approach to hazard mitigation. The hierarchy of controls prioritizes engineering and administrative solutions over sole reliance on PPE.
Caption: Hierarchy of controls for managing risks associated with this compound.
Engineering Controls: These are the most critical for safety.
-
Chemical Fume Hood: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood.[7][9] This is non-negotiable and serves two purposes: it contains the potent thiol odor and prevents the inhalation of fine particulates.
-
Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[2][10]
Administrative Controls:
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): All personnel must be trained on the specific SOPs for handling and disposing of this chemical.
Personal Protective Equipment (PPE): Your Final Barrier
PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm).[9] | Protects against skin irritation.[2][4] Nitrile offers good resistance to a range of chemicals, including pyridine-like structures.[7][11] Always inspect gloves for tears or holes before use. |
| Eye/Face Protection | Tightly-fitting chemical safety goggles with side shields.[9] | Protects against eye irritation from airborne dust or accidental splashes.[2][3] A face shield should be worn over goggles if there is a significant splash hazard.[2][4] |
| Body Protection | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing and protects against minor splashes.[7][9] |
| Respiratory Protection | Generally not required if handled exclusively within a fume hood. | A fume hood provides adequate respiratory protection from dust and odors.[9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required.[9][12] |
Operational Plan: Weighing and Preparing a Stock Solution
This step-by-step protocol integrates safety measures directly into the workflow.
Objective: To safely weigh 100 mg of solid this compound and prepare a 10 mM stock solution in DMSO.
Preparation (Inside the Fume Hood):
-
Don all required PPE as specified in the table above (gloves, goggles, lab coat).
-
Prepare a beaker containing a fresh 10% bleach solution. This will be used for immediate decontamination of spatulas and glassware to neutralize the thiol odor.[1][9]
-
Place all necessary equipment inside the fume hood: analytical balance, weigh paper, spatula, vial for the stock solution, and pipettes.
Procedure:
-
Tare the Balance: Place a piece of weigh paper on the analytical balance and tare it.
-
Weigh the Solid: Carefully use the spatula to transfer approximately 100 mg of this compound onto the weigh paper. Avoid creating dust. If any solid is spilled, clean it up immediately with a damp paper towel (dampened with water) and place it in a designated solid waste container.
-
Transfer to Vial: Carefully transfer the weighed solid into the labeled vial.
-
Decontaminate Spatula: Immediately place the used spatula into the prepared bleach bath to oxidize the residual thiol.[1]
-
Add Solvent: Add the calculated volume of DMSO to the vial to achieve the desired 10 mM concentration.
-
Cap and Mix: Securely cap the vial and mix until the solid is fully dissolved.
-
Storage: Store the solution in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Spill and Disposal Plan
Spill Response:
-
Minor Spill (inside fume hood): For a small spill of the solid, gently cover it with an absorbent material.[13] Wipe the area with a damp cloth, then decontaminate the area with a 10% bleach solution. Place all cleanup materials in a sealed bag for hazardous waste disposal.[1]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.
Waste Disposal:
-
Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels) should be placed in a sealed, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and bleach decontamination baths must be disposed of as hazardous chemical waste.[9] Do not pour down the drain.[10][12] Follow all local, regional, and national regulations for hazardous waste disposal.[3]
By integrating a deep understanding of the chemical hazards with robust engineering controls and proper PPE, researchers can handle this compound with confidence and safety, ensuring that the focus remains on scientific innovation.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. afgsci.com [afgsci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
